PD176252
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-N-[[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N6O5/c1-31(18-22-19-33-27-9-5-4-8-26(22)27,37-30(40)36-23-10-12-24(13-11-23)38(41)42)29(39)35-21-32(16-6-3-7-17-32)28-15-14-25(43-2)20-34-28/h4-5,8-15,19-20,33H,3,6-7,16-18,21H2,1-2H3,(H,35,39)(H2,36,37,40)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUWNLENRUDHR-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431389 | |
| Record name | PD 176252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204067-01-6 | |
| Record name | PD-176252 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204067016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD 176252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-176252 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT21Y57650 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of PD176252
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular mechanism of action for PD176252, a potent, non-peptide small molecule inhibitor. It consolidates key findings on its primary targets, binding kinetics, and impact on downstream cellular signaling pathways.
Executive Summary
This compound is a high-affinity, competitive antagonist for two members of the bombesin (B8815690) receptor family: the gastrin-releasing peptide receptor (GRP-R, also known as BB₂) and the neuromedin B receptor (NMB-R, also known as BB₁).[1] By binding to these G-protein coupled receptors (GPCRs), this compound effectively blocks the downstream signaling cascades initiated by their endogenous ligands, gastrin-releasing peptide (GRP) and neuromedin B (NMB). This inhibition has been shown to suppress cell proliferation in various cancer models.[2] Notably, this compound also exhibits off-target agonist activity at human formyl-peptide receptors (FPRs), a finding of significance for its complete pharmacological profile.[3][4]
Primary Molecular Targets and Binding Affinity
The principal targets of this compound are the GRP-R and NMB-R. It demonstrates nanomolar affinity for both receptor subtypes, acting as a competitive antagonist.[1] A derivative, referred to as GRPR antagonist-1, has also been developed, showing potent cytotoxicity against several cancer cell lines.[5]
Table 1: Quantitative Bioactivity Data for this compound
| Target Receptor | Species | Assay Type | Value | Reference |
|---|---|---|---|---|
| NMB-R (BB₁) Antagonism | Human | Binding Affinity (Ki) | 0.17 nM | [6] |
| Rat | Binding Affinity (Ki) | 0.66 nM | [6] | |
| GRP-R (BB₂) Antagonism | Human | Binding Affinity (Ki) | 1.0 nM | [1][6] |
| Rat | Binding Affinity (Ki) | 16 nM | [6] | |
| Cell Proliferation Inhibition | Rat C6 Glioma | IC₅₀ | 2 µM | |
| NCI-H1299 Xenograft | IC₅₀ | 5 µM | ||
| PC3 (Prostate Cancer) | IC₅₀ | 4.97 µM* | [5] | |
| Pan02 (Pancreatic Cancer) | IC₅₀ | 4.36 µM* | [5] | |
| HGC-27 (Gastric Cancer) | IC₅₀ | 3.40 µM* | [5] | |
| Formyl-Peptide Receptor (FPR) Agonism | Human FPR1/FPR2 (HL-60 Cells) | EC₅₀ | 0.31 / 0.66 µM | [6] |
Data for a derivative, GRPR antagonist-1.
Molecular Mechanism of GRP-R Antagonism
Structural studies have elucidated the precise binding mode of this compound within the GRP-R ligand-binding pocket.[7][8][9] The molecule, composed of four key moieties (a para-nitrophenyl (B135317), a cyclohexyl, a para-methoxy-2-pyridine, and an indole), occupies the transmembrane helical bundle of the receptor.[7][10]
Key interactions include:
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Hydrogen Bonds: The para-nitrophenyl and adjacent amide nitrogen form two hydrogen bonds with the residue E175⁴.⁶⁰.[7][8] The indole (B1671886) ring forms a hydrogen bond with S179 in the second extracellular loop (ECL2), which stabilizes the ligand-receptor complex.[8][9][10] Additionally, a crucial hydrogen bond is formed between the oxygen of the para-methoxy-2-pyridine moiety and R308⁷.³⁹ in the seventh transmembrane domain (TM7).[8][9]
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Hydrophobic Interactions: The para-nitrophenyl and indole groups engage in extensive hydrophobic interactions with residues in ECL2 and TM5 (P117³.²⁹, C196, P198, Y199, P200, P207⁵.³⁵, H210⁵.³⁸).[8][9][10] The cyclohexyl and para-methoxy-2-pyridine groups bind deeper in the pocket, making hydrophobic contact with residues Q120³.³², L121³.³³, F178⁴.⁶³, N280⁶.⁵¹, H281⁶.⁵², and Y284⁶.⁵⁵.[8]
This extensive network of interactions locks the receptor in an inactive conformation, preventing the conformational changes required for G-protein coupling and signal transduction.
Caption: Binding interactions of this compound within the GRP-Receptor.
Downstream Signaling Pathway Modulation
Activation of GRP-R and NMB-R by their native ligands typically initiates signaling through Gαq and Gα12/13 proteins, leading to the activation of multiple downstream pathways that drive cell growth and survival. This compound blocks these events.
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Inhibition of Phospholipase C (PLC) Pathway: GRP-R activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This compound prevents this initial signal, blocking Ca²⁺ mobilization and PKC activation.[2]
-
Suppression of PI3K/Akt Pathway: In several cancer models, including neuroblastomas, GRP-R signaling activates the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.[2] By antagonizing the receptor, this compound leads to decreased Akt phosphorylation (pAkt) and can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax.[2][5]
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Inhibition of MAPK/ERK Pathway: The MAPK/ERK pathway is another key proliferative pathway activated by GRP-R. This compound-mediated antagonism prevents the phosphorylation and activation of ERK1/2.[2][10]
Caption: this compound blocks GRP-R signaling pathways.
Off-Target Activity: Formyl-Peptide Receptor Agonism
Beyond its role as a bombesin receptor antagonist, this compound has been identified as a potent mixed agonist for human formyl-peptide receptors 1 and 2 (FPR1/FPR2).[3][4] This activity was observed through its ability to induce intracellular Ca²⁺ mobilization and activate reactive oxygen species (ROS) production in neutrophils and FPR-transfected HL-60 cells.[3] This off-target effect is important for drug development professionals to consider, as FPRs are key players in inflammation and immune responses.
Key Experimental Protocols
-
Objective: To determine the binding affinity of this compound for BB₁ and BB₂ receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines engineered to express high levels of human or rat BB₁ or BB₂ receptors.
-
Radioligand: A radiolabeled bombesin analogue (e.g., ¹²⁵I-[Tyr⁴]bombesin) is used as the competitive ligand.
-
Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The reaction is incubated to equilibrium, after which bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters, corresponding to the bound ligand, is quantified using a gamma counter.
-
Analysis: Data are analyzed using nonlinear regression to fit a one-site competition model, from which the IC₅₀ value is derived. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Objective: To measure the inhibitory effect of this compound on the growth of cancer cell lines.
-
Methodology:
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Cell Plating: Cancer cells (e.g., C6 glioma, PC3, HGC-27) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[5]
-
Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or WST-1. The absorbance, which is proportional to the number of viable cells, is read using a microplate reader.
-
Analysis: The absorbance values are normalized to the vehicle control. A dose-response curve is plotted, and the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is calculated using a four-parameter logistic regression model.
-
Caption: Workflow for a typical cell proliferation assay.
Conclusion
This compound is a well-characterized dual antagonist of NMB-R and GRP-R. Its mechanism of action is rooted in its high-affinity, competitive binding to these receptors, which blocks multiple downstream pro-proliferative and anti-apoptotic signaling pathways, including the PLC/PKC, PI3K/Akt, and MAPK/ERK cascades. While its primary activity makes it a valuable tool for cancer research and a potential therapeutic lead, its off-target agonist effects on formyl-peptide receptors must be considered during preclinical and clinical development. The detailed understanding of its molecular interactions provides a strong foundation for the rational design of next-generation antagonists with improved selectivity and pharmacological properties.[7][11]
References
- 1. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 3. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Structures of human gastrin-releasing peptide receptors bound to antagonist and agonist for cancer and itch therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural Determinants in the Binding of BB2 Receptor Ligands: In Silico, X-Ray and NMR Studies in this compound Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
PD176252: A Dual-Action Ligand at Bombesin and Formyl Peptide Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PD176252 is a synthetic, non-peptide small molecule that has garnered significant interest in pharmacology due to its dual and contrasting activities at two distinct classes of G protein-coupled receptors (GPCRs). Initially developed as a high-affinity antagonist for the bombesin (B8815690) receptor family, specifically the neuromedin B receptor (BB1) and the gastrin-releasing peptide receptor (BB2), it has also been identified as a potent agonist of the formyl peptide receptors (FPRs). This unique pharmacological profile makes this compound a valuable tool for studying the physiological and pathological roles of these receptors and presents a complex case study in drug development, highlighting the potential for off-target effects and the intricacies of receptor-ligand interactions. This guide provides a comprehensive overview of the technical details of this compound, including its receptor binding affinities, in vitro and in vivo activities, and the signaling pathways it modulates.
Chemical Properties
| Property | Value |
| Formal Name | (αS)-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]-α-methyl-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-1H-indole-3-propanamide |
| CAS Number | 204067-01-6[1] |
| Molecular Formula | C₃₂H₃₆N₆O₅[1] |
| Formula Weight | 584.7 g/mol [1] |
| Purity | ≥98% |
| Formulation | A solid |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml)[1] |
Pharmacological Profile
This compound exhibits a complex pharmacological profile, acting as a potent antagonist at bombesin receptors while simultaneously functioning as an agonist at formyl peptide receptors.
Bombesin Receptor Antagonism
This compound is a competitive antagonist of the bombesin receptor subtypes BB1 and BB2, with nanomolar affinity.[2] This antagonistic activity has been shown to inhibit the proliferation of certain cancer cell lines.
Formyl Peptide Receptor Agonism
Paradoxically, this compound acts as a potent agonist for the human formyl-peptide receptors FPR1, FPR2, and FPR3.[3][4] This agonistic activity can induce intracellular calcium mobilization and chemoattraction in immune cells.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity at its target receptors.
Table 1: Bombesin Receptor Binding Affinity and Functional Antagonism
| Receptor Subtype | Kᵢ (nM) | Cell Line | Assay Type | Effect | IC₅₀ (µM) | Reference |
| BB1 (NMB-R) | 0.15 - 0.17 | - | Radioligand Binding | - | - | [2][5] |
| BB2 (GRP-R) | 1.0 | - | Radioligand Binding | - | - | [2][5] |
| BB1/BB2 | - | C6 rat glioma | Proliferation | Inhibition | 2 | [1][5] |
| BB2 | - | NCI-H1299 xenograft (in nude mice) | Proliferation | Inhibition | 5 | [5] |
Table 2: Formyl Peptide Receptor Agonist Activity
| Receptor Subtype | Cell Line | Assay Type | Effect | EC₅₀ (µM) | Reference |
| FPR1 | HL-60 | Calcium Mobilization | Agonist | 0.31 | [1] |
| FPR2/ALX | HL-60 | Calcium Mobilization | Agonist | 0.66 | [1] |
Signaling Pathways
The dual activity of this compound means it can either block or initiate distinct downstream signaling cascades, depending on the receptor it engages.
Bombesin Receptor Signaling (Antagonized by this compound)
Bombesin receptors, upon activation by their endogenous ligands (neuromedin B or gastrin-releasing peptide), typically couple to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These pathways are implicated in cell proliferation, and their blockade by this compound can inhibit the growth of certain cancer cells.
Figure 1. Antagonistic effect of this compound on Bombesin Receptor signaling.
Formyl Peptide Receptor Signaling (Activated by this compound)
Formyl peptide receptors are coupled to Gi proteins. Agonist binding, in this case by this compound, leads to the dissociation of the G protein subunits. The Gβγ subunit activates PLC, leading to an increase in intracellular calcium, similar to the Gq pathway. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These signaling events are crucial for chemotaxis and other immune responses.
Figure 2. Agonistic effect of this compound on Formyl Peptide Receptor signaling.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the activity of this compound. Specific parameters may vary based on the cell line and experimental setup.
Radioligand Binding Assay (for Bombesin Receptor Antagonism)
This assay is used to determine the binding affinity (Kᵢ) of this compound for the BB1 and BB2 receptors.
-
Membrane Preparation:
-
Culture cells expressing the bombesin receptor of interest (e.g., CHO-K1 cells expressing human recombinant BB1 receptors).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., modified HEPES-KOH buffer, pH 7.4).
-
Isolate the membrane fraction by centrifugation.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled bombesin analog (e.g., [¹²⁵I][Tyr⁴]-bombesin, 0.1 nM).
-
Add varying concentrations of unlabeled this compound to compete with the radioligand for receptor binding.
-
To determine non-specific binding, include a set of wells with a high concentration of a known bombesin receptor ligand (e.g., 1 µM neuromedin B).
-
Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).
-
-
Separation and Detection:
-
Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Figure 3. Experimental workflow for the radioligand binding assay.
Calcium Mobilization Assay (for Formyl Peptide Receptor Agonism)
This functional assay measures the ability of this compound to induce an increase in intracellular calcium via FPR activation.
-
Cell Preparation:
-
Culture cells expressing the formyl peptide receptor of interest (e.g., HL-60 cells transfected with human FPR1 or FPR2).
-
Plate the cells in a multi-well, black-walled plate suitable for fluorescence measurements.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid (B1678239) to prevent dye leakage.
-
-
Compound Addition and Measurement:
-
Use a fluorescence plate reader (e.g., FlexStation) to measure the baseline fluorescence of the cells.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin monitoring the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response as a function of the this compound concentration.
-
Calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
Figure 4. Experimental workflow for the calcium mobilization assay.
Cell Proliferation Assay (for Bombesin Receptor Antagonism)
This assay measures the ability of this compound to inhibit cell growth induced by bombesin receptor agonists.
-
Cell Seeding:
-
Seed a cancer cell line that expresses bombesin receptors (e.g., C6 rat glioma cells) in a multi-well plate at a low density.
-
Allow the cells to attach and begin to proliferate.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound in the presence of a bombesin receptor agonist (e.g., gastrin-releasing peptide) to stimulate proliferation.
-
Include appropriate controls (e.g., cells with agonist only, cells with vehicle only).
-
Incubate the cells for a period of time that allows for multiple cell divisions (e.g., 48-72 hours).
-
-
Quantification of Proliferation:
-
There are several methods to quantify cell proliferation, including:
-
MTT Assay: Add MTT solution to the wells. Viable cells will reduce the MTT to a purple formazan (B1609692) product. Solubilize the formazan and measure the absorbance at a specific wavelength.
-
BrdU Incorporation Assay: Add BrdU to the cell culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA. Use an anti-BrdU antibody to detect the incorporated BrdU.
-
Direct Cell Counting: Trypsinize and count the number of cells in each well using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the agonist-only control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits proliferation by 50%) by non-linear regression analysis.
-
Conclusion
This compound is a fascinating and complex pharmacological tool. Its high-affinity antagonism of bombesin receptors and potent agonism of formyl peptide receptors make it a valuable probe for dissecting the roles of these receptor systems in both normal physiology and disease. Researchers using this compound should be mindful of its dual activity and design experiments accordingly to ensure that the observed effects can be correctly attributed to the intended receptor target. The detailed information provided in this guide serves as a comprehensive resource for scientists and drug development professionals working with or interested in this unique compound.
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 4. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential activation of formyl peptide receptor signaling by peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
PD176252: A Technical Guide to a High-Affinity Bombesin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PD176252, a potent, non-peptide antagonist of the bombesin (B8815690) receptor family. It details the compound's pharmacological profile, its mechanism of action, and the experimental protocols used for its characterization. This guide is intended to serve as a resource for researchers utilizing this compound in studies related to oncology, neuroscience, and other physiological processes regulated by bombesin-like peptides.
Introduction to Bombesin Receptors and this compound
The bombesin (BB) family of receptors consists of three G protein-coupled receptors (GPCRs): the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the orphan bombesin receptor subtype 3 (BRS-3 or BB3).[1] These receptors and their endogenous ligands, neuromedin B (NMB) and gastrin-releasing peptide (GRP), are implicated in a wide array of physiological and pathophysiological conditions, including autocrine tumor growth, memory and fear behavior, satiety, and pruritus.[1][2] The frequent overexpression of these receptors in various human cancers makes them attractive targets for pharmacological treatment.[2]
This compound is a novel, non-peptide small molecule developed as a high-affinity, competitive antagonist for the BB1 and BB2 receptor subtypes.[3] Its development marked a significant step forward in creating tools to probe the function of these receptors, moving beyond peptide-based antagonists. This guide summarizes the key quantitative data, experimental methods, and signaling pathways associated with this compound.
Pharmacological Profile of this compound
This compound is characterized as a "balanced" antagonist, demonstrating nanomolar affinity for both BB1 and BB2 receptors.[3] Its non-peptide nature offers advantages over traditional peptide ligands, although it also exhibits known off-target effects that are critical for researchers to consider.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Compound Type | Non-peptide | [3][4][5] |
| Molecular Formula | C₃₂H₃₆N₆O₅ | [4] |
| Molecular Weight | 584.67 g/mol | [4][5] |
| CAS Number | 204067-01-6 | [4][5] |
| Solubility | Soluble to 100 mM in DMSO | [4][5] |
Table 2: Binding Affinity (Ki) of this compound at Bombesin Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| BB1 (NMBR) | Human | 0.17 | [4][5][6] |
| Human | 0.15 | [3] | |
| Rat | 0.66 | [6][7] | |
| BB2 (GRPR) | Human | 1.0 | [3][4][5][6] |
| Rat | 16 | [6][7] | |
| BB3 (BRS-3) | Not specified | No significant affinity | [8] |
Table 3: Functional Antagonist Potency (IC50) of this compound
| Assay Description | Cell Line / Model | IC50 | Reference |
| Inhibition of Cell Proliferation | Rat C6 glioma cells | 2 µM | [4][5] |
| Inhibition of Xenograft Proliferation | NCI-H1299 xenografts in nude mice | 5 µM | [4][5] |
This compound acts as a competitive antagonist at both BB1 and BB2 receptors.[3] Structural studies have elucidated the molecular basis for its interaction, showing that it occupies the ligand-binding pocket of the GRPR.[9][10] Specifically, the methoxy (B1213986) group on its para-methoxy-2-pyridine moiety forms a key hydrogen bond with residue R308 in the receptor, contributing to its high affinity.[9]
A critical consideration when using this compound is its potent agonist activity at human formyl-peptide receptors (FPRs).[11] Studies have shown that this compound is a potent mixed FPR1/FPR2 agonist with EC₅₀ values in the nanomolar range, capable of inducing Ca²⁺ mobilization and chemoattraction in immune cells like neutrophils.[11][12] This off-target activity must be accounted for in experimental design and data interpretation, particularly in studies involving inflammatory or immune responses.
Bombesin Receptor Signaling Pathways
Bombesin receptors primarily signal through the Gαq family of G proteins.[13] Ligand binding triggers a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).[14] DAG, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).[15] This canonical pathway can stimulate downstream mitogenic signaling cascades.[15] Additionally, bombesin receptors can activate other pathways, including the PI3 kinase/Akt pathway and can transactivate the Epidermal Growth Factor Receptor (EGFR).[2][13][16]
Key Experimental Protocols
Reproducible data generation requires meticulous adherence to established protocols. The following sections detail standard methodologies for characterizing the interaction of this compound with bombesin receptors.
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.[7]
Methodology:
-
Membrane Preparation:
-
Culture and harvest cells expressing the desired bombesin receptor subtype (e.g., HEK293 cells transfected with GRPR).
-
Homogenize cells in a cold buffer (e.g., Tris-HCl) and isolate the membrane fraction via differential centrifugation.[7]
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Reaction:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr⁴]bombesin), and serially diluted concentrations of this compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled agonist like GRP).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[17]
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by filtering the reaction mixture through glass fiber filters (e.g., Whatman GF/C).[7]
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity trapped on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures the ability of this compound to block agonist-induced increases in intracellular calcium, providing a measure of its functional potency (IC₅₀).[7][14]
Methodology:
-
Cell Preparation:
-
Plate cells expressing the target bombesin receptor in a clear-bottom, black-walled 96- or 384-well plate and culture overnight.[7]
-
-
Dye Loading:
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add solutions containing varying concentrations of this compound to the wells and pre-incubate for a defined period.[7]
-
-
Agonist Stimulation and Detection:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR).
-
Establish a stable baseline fluorescence reading.
-
Inject a fixed concentration of a bombesin receptor agonist (e.g., GRP, typically at its EC₈₀ concentration) into the wells to stimulate the receptor.[7]
-
Measure the transient change in fluorescence intensity over time, which corresponds to the increase in intracellular Ca²⁺.[18]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, setting the response with no antagonist as 100% and the response with no agonist as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration and fit to an inhibitory dose-response curve to calculate the IC₅₀.
-
Conclusion
This compound is a potent and well-characterized non-peptide competitive antagonist of the BB1 and BB2 bombesin receptors.[3] With nanomolar affinity, it serves as an invaluable tool for investigating the roles of GRP and NMB in cancer, neuroscience, and gastrointestinal physiology.[4][5] This guide provides the essential pharmacological data and detailed experimental frameworks necessary for its effective use. However, researchers must remain vigilant of its significant off-target agonist activity at formyl-peptide receptors to ensure accurate interpretation of experimental results.[11] Proper application of the protocols and data presented herein will facilitate robust and reproducible research into the complex biology of the bombesin system.
References
- 1. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. PD 176252 | Bombesin Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structures of human gastrin-releasing peptide receptors bound to antagonist and agonist for cancer and itch therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. esmed.org [esmed.org]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 17. Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bombesin-related peptides induce calcium mobilization in a subset of human small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formyl Peptide Receptor Agonist Activity of PD176252
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formyl peptide receptor (FPR) agonist activity of PD176252. Originally developed as an antagonist for gastrin-releasing peptide/neuromedin B receptors, this compound has been identified as a potent agonist for the human formyl peptide receptor family (FPR1, FPR2, and FPR3).[1][2] These G protein-coupled receptors (GPCRs) are crucial mediators of innate immunity and inflammation, making them attractive therapeutic targets.[1][2] This document details the quantitative pharmacological data of this compound and its analogs, provides in-depth experimental protocols for assessing its activity, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Pharmacological Activity of this compound and Analogs
The agonist activity of this compound and related compounds has been characterized primarily through intracellular calcium mobilization assays in human promyelocytic leukemia (HL-60) cells stably transfected with individual human FPR subtypes. The following tables summarize the half-maximal effective concentrations (EC50) for these compounds.
Table 1: Agonist Activity of this compound at Human Formyl Peptide Receptors
| Compound | FPR1 EC50 (µM) | FPR2 EC50 (µM) | FPR3 EC50 (µM) | Cell Line | Assay | Reference |
| This compound | 0.31 | 0.66 | - | HL-60 | Ca²+ mobilization | [3] |
| This compound | 0.72 ± 0.21 | - | - | HL-60 | Ca²+ mobilization | [3] |
| This compound | 3.8 ± 1.1 | 8.8 ± 2.0 | - | CHO-K1 | β-arrestin recruitment | [4] |
Data are presented as mean ± S.D. where available.
Table 2: Comparative Agonist Activity of Related Compounds at Human Formyl Peptide Receptors
| Compound | FPR1 EC50 (µM) | FPR2 EC50 (µM) | FPR3 EC50 (µM) | Cell Line | Assay | Reference |
| PD168368 | 2.8 ± 0.73 | 11.1 ± 2.8 | - | CHO-K1 | β-arrestin recruitment | [4] |
| A-71623 | >10 | 1.4 ± 0.3 | >10 | HL-60 | Ca²+ mobilization | [1] |
Data are presented as mean ± S.D. where available.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize the agonist activity of this compound.
Intracellular Calcium Mobilization Assay
This assay is a primary method for determining the potency of FPR agonists by measuring the increase in intracellular calcium concentration upon receptor activation.
Cell Preparation and Dye Loading:
-
Cell Culture: Culture HL-60 cells stably transfected with human FPR1, FPR2, or FPR3 in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 10 mM HEPES, 100 µg/mL streptomycin, 100 U/mL penicillin, and 1 mg/mL G418.
-
Harvesting: Harvest cells by centrifugation and wash twice with a buffer such as Hanks' Balanced Salt Solution (HBSS).
-
Dye Loading: Resuspend the cells in a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubation: Incubate the cell suspension for 1 hour at 37°C in the dark to allow for dye uptake.
-
Washing: After incubation, wash the cells twice with HBSS to remove excess extracellular dye.
-
Final Resuspension: Resuspend the cells in fresh HBSS to the desired concentration.
Measurement of Calcium Flux:
-
Plate Seeding: Add the dye-loaded cell suspension to a 96-well black-walled, clear-bottom plate.
-
Baseline Reading: Place the plate in a fluorescence microplate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Compound Addition: Add varying concentrations of this compound or other test compounds to the wells.
-
Kinetic Reading: Immediately after compound addition, measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak response.
-
Data Analysis: The change in fluorescence intensity over time is used to determine the intracellular calcium mobilization. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to induce the directed migration of neutrophils, a key physiological function mediated by FPRs.
Neutrophil Isolation:
-
Blood Collection: Collect fresh human venous blood in tubes containing an anticoagulant.
-
Density Gradient Centrifugation: Isolate neutrophils using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Erythrocyte Lysis: Lyse contaminating red blood cells using a lysis buffer.
-
Washing: Wash the neutrophil pellet with a suitable buffer (e.g., HBSS).
-
Cell Counting and Resuspension: Resuspend the purified neutrophils in an appropriate assay medium (e.g., RPMI 1640 with 0.5% BSA) and determine the cell concentration.
Chemotaxis Assay (Boyden Chamber/Transwell System):
-
Chamber Setup: Place Transwell® inserts with a 5.0 µm pore size membrane into the wells of a 24-well plate.
-
Chemoattractant Addition: Add different concentrations of this compound to the lower chambers of the plate. Use a known chemoattractant (e.g., fMLF) as a positive control and medium alone as a negative control.
-
Cell Seeding: Add the prepared neutrophil suspension to the upper chamber of the Transwell® inserts.
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 60-90 minutes.
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Cell Counting: Count the number of migrated cells in several high-power fields under a microscope.
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the test compound by the number of cells that migrated towards the negative control.
Reactive Oxygen Species (ROS) Production Assay
This compound has been shown to activate the production of reactive oxygen species in human neutrophils.[1][2] This can be measured using a variety of assays, including the luminol-dependent chemiluminescence assay.
Assay Protocol:
-
Neutrophil Preparation: Isolate human neutrophils as described in the chemotaxis assay protocol.
-
Reagent Preparation: Prepare a solution of luminol (B1675438) in a suitable buffer.
-
Assay Setup: In a 96-well white plate, add the neutrophil suspension.
-
Luminol Addition: Add the luminol solution to each well.
-
Compound Addition: Add varying concentrations of this compound or other stimuli to the wells.
-
Chemiluminescence Measurement: Immediately place the plate in a luminometer and measure the light emission kinetically over a period of time (e.g., 30-60 minutes).
-
Data Analysis: The integral of the chemiluminescence signal over time represents the total ROS production. Plot this value against the agonist concentration to determine the dose-response relationship.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound via FPRs
Formyl peptide receptors are coupled to Gq/11 and Gi/o G-proteins.[5] Agonist binding, such as by this compound, initiates a signaling cascade leading to intracellular calcium mobilization and other cellular responses.
Caption: this compound-induced FPR signaling cascade.
Experimental Workflow: Intracellular Calcium Mobilization Assay
The following diagram illustrates the key steps in a typical intracellular calcium mobilization assay.
Caption: Workflow for calcium mobilization assay.
This in-depth guide provides a solid foundation for understanding and investigating the formyl peptide receptor agonist activity of this compound. The provided data, protocols, and visualizations are intended to aid researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of targeting FPRs.
References
- 1. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. 3-(1H-Indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamide Enantiomers With Human Formyl-Peptide Receptor Agonist Activity: Molecular Modeling of Chiral Recognition by FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Compound PD176252
PD176252 is a synthetic, non-peptide small molecule that has garnered significant interest in pharmacological research. Initially developed as a high-affinity antagonist for bombesin (B8815690) receptors, subsequent studies have revealed a more complex pharmacological profile, including potent agonist activity at formyl peptide receptors. This dual activity makes this compound a valuable tool for investigating the signaling pathways of these distinct receptor families and highlights the potential for off-target effects in experimental systems. This guide provides a comprehensive overview of its chemical structure, mechanism of action, and the experimental protocols used for its characterization.
Chemical Properties and Structure
This compound is characterized by a complex molecular architecture comprising four key moieties: a para-nitrophenyl (B135317) group, a cyclohexyl ring, a para-methoxy-2-pyridine component, and an indole (B1671886) ring system.[1][2] These structural features are crucial for its interaction with its biological targets.
The chemical identity and properties of this compound are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | (2S)-3-(1H-indol-3-yl)-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide | [3] |
| Molecular Formula | C₃₂H₃₆N₆O₅ | [3][4] |
| Molecular Weight | 584.67 g/mol | [3][4] |
| CAS Number | 204067-01-6 | [3][4] |
| Canonical SMILES | C--INVALID-LINK--(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)--INVALID-LINK--[O-] | [3] |
Mechanism of Action and Signaling Pathways
This compound exhibits a dual mechanism of action, functioning as both a bombesin receptor antagonist and a formyl peptide receptor agonist.
1. Bombesin Receptor Antagonism
This compound is a potent antagonist of the neuromedin B receptor (NMB-R or BB1) and the gastrin-releasing peptide receptor (GRP-R or BB2).[4] It binds to these G protein-coupled receptors with high affinity, competitively inhibiting the binding of endogenous ligands like neuromedin B and gastrin-releasing peptide (GRP).[5] These receptors primarily couple through Gq/11 proteins to activate the phospholipase C (PLC) pathway.[6] By blocking the receptor, this compound inhibits the downstream production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn prevents the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[6] Structural studies of the GRP-R-PD176252 complex have elucidated the specific interactions driving its antagonist activity. The para-methoxy-2-pyridine and cyclohexyl groups bind deep within the receptor pocket, while the indole ring forms a key hydrogen bond with S179 in the extracellular loop 2 (ECL2).[2][7]
2. Formyl Peptide Receptor (FPR) Agonism
Contrary to its antagonist role at bombesin receptors, this compound acts as a potent agonist for human formyl peptide receptors FPR1 and FPR2.[8][9] FPRs are G protein-coupled receptors crucial for innate immunity and host defense.[9] Upon binding, this compound activates FPR-mediated signaling cascades, leading to intracellular calcium mobilization, production of reactive oxygen species (ROS), and chemotaxis in immune cells such as neutrophils.[8][9] This unexpected agonistic activity underscores the importance of screening for off-target effects and suggests that the biological effects observed with this compound could be a composite of both bombesin receptor inhibition and FPR activation.[8][10]
Quantitative Biological Data
The biological activity of this compound has been quantified in various assays, demonstrating its high potency at multiple receptors.
| Parameter | Receptor/Cell Line | Value | Reference |
| Binding Affinity (Ki) | Human BB1 (NMB-R) | 0.17 nM | [4][11] |
| Human BB2 (GRP-R) | 1.0 nM | [4][11] | |
| Rat BB1 (NMB-R) | 0.66 nM | [11] | |
| Rat BB2 (GRP-R) | 16 nM | [11] | |
| Inhibitory Conc. (IC₅₀) | Rat C6 glioma cell proliferation | 2 µM | [4] |
| NCI-H1299 xenograft proliferation | 5 µM | [4] | |
| Effective Conc. (EC₅₀) | FPR1 (HL-60 cells) | 0.31 µM | [11] |
| FPR2 (HL-60 cells) | 0.66 µM | [11] | |
| Ca²⁺ Mobilization (Human Neutrophils) | Nanomolar Range | [8] |
Experimental Protocols
Characterization of this compound involves a range of biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.
1. Neutrophil Isolation
This protocol is foundational for studying the effects of this compound on primary immune cells.
-
Source: Blood is collected from healthy human donors.[8]
-
Procedure:
-
Perform dextran (B179266) sedimentation to separate erythrocytes.[8]
-
Layer the leukocyte-rich plasma onto a Histopaque 1077 gradient and centrifuge to separate mononuclear cells from granulocytes.[8]
-
Subject the granulocyte pellet to hypotonic lysis to remove any remaining red blood cells.[8]
-
Wash the purified neutrophils twice and resuspend them in Hanks' Balanced Salt Solution (HBSS).[8]
-
Assess purity via light microscopy and viability using the trypan blue exclusion method. Preparations should be >95% pure and >98% viable.[8]
-
2. Intracellular Calcium (Ca²⁺) Mobilization Assay
This assay measures the ability of this compound to trigger FPR-mediated signaling.
-
Cell Preparation: Human neutrophils or FPR-transfected HL-60 cells are suspended in HBSS.[8]
-
Procedure:
-
Load cells with the fluorescent Ca²⁺ indicator dye Fluo-4AM (final concentration, 1.25 µg/ml).[8]
-
Incubate the cells for 30 minutes at 37°C in the dark.[8]
-
Wash the cells to remove excess dye and resuspend in HBSS.
-
Place cell suspensions into a 96-well plate.
-
Use a scanning fluorometer (e.g., FlexStation II) to measure baseline fluorescence.
-
Add this compound or control compounds (e.g., fMLF) and monitor the change in fluorescence over time, which corresponds to changes in intracellular Ca²⁺ concentration.[8]
-
3. Degranulation (Myeloperoxidase Release) Assay
This assay quantifies the release of azurophilic granule contents, a functional response of activated neutrophils.
-
Cell Preparation: Resuspend human neutrophils at 5 x 10⁶ cells/ml in RPMI-1640 medium.[8]
-
Procedure:
-
Treat cells with various concentrations of this compound, a positive control (fMLF), or a vehicle control (DMSO).[8]
-
Incubate for 30 minutes at 37°C.[8]
-
Centrifuge the samples at 550g for 3 minutes to pellet the cells.[8]
-
Transfer aliquots of the supernatant to a new 96-well plate.[8]
-
Add tetramethylbenzidine substrate to each well and incubate at room temperature for 15 minutes.[8]
-
Measure the absorbance to quantify the amount of released myeloperoxidase (MPO), an indicator of degranulation.[8]
-
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. PD 176252 | C32H36N6O5 | CID 9829828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of human gastrin-releasing peptide receptors bound to antagonist and agonist for cancer and itch therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
PD176252: A High-Affinity Ligand for Bombesin Receptors BB1 and BB2
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of PD176252 for the bombesin (B8815690) receptor subtypes BB1 (also known as Neuromedin B receptor, NMBR) and BB2 (also known as Gastrin-Releasing Peptide receptor, GRPR). It includes detailed experimental protocols and visual representations of the associated signaling pathways to support researchers and professionals in the field of drug development.
Data Presentation: Binding Affinity of this compound
This compound is a non-peptide antagonist that exhibits high affinity for both BB1 and BB2 receptors.[1][2] The compound's binding affinity, typically expressed as the inhibition constant (Ki), demonstrates its potency at these receptors. The following tables summarize the quantitative data for this compound binding to human and rat bombesin receptors.
Table 1: Binding Affinity of this compound for Human Bombesin Receptors
| Receptor Subtype | Ligand | Ki (nM) |
| BB1 (NMBR) | This compound | 0.17[3] |
| BB2 (GRPR) | This compound | 1.0[1][3] |
Table 2: Binding Affinity of this compound for Rat Bombesin Receptors
| Receptor Subtype | Ligand | Ki (nM) |
| BB1 (NMBR) | This compound | 0.66[3] |
| BB2 (GRPR) | This compound | 16[3] |
Experimental Protocols
The determination of the binding affinity of this compound for BB1 and BB2 receptors is primarily achieved through radioligand binding assays. Functional responses to receptor activation, such as intracellular calcium mobilization, are also assessed to characterize the antagonistic properties of the compound.
Radioligand Binding Assay
Radioligand binding assays are a standard method for quantifying the interaction between a ligand and a receptor.[4][5]
Objective: To determine the binding affinity (Ki) of this compound for BB1 and BB2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing either human or rat BB1 or BB2 receptors.
-
Radioligand (e.g., 125I-[Tyr4]-bombesin or a subtype-selective radiolabeled ligand).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Calcium Mobilization Assay
Both BB1 and BB2 receptors are Gq protein-coupled receptors, and their activation leads to an increase in intracellular calcium concentration.[7][8] A calcium mobilization assay can be used to determine the functional antagonism of this compound.
Objective: To assess the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing BB1 or BB2 receptors.
Materials:
-
Cells stably expressing either BB1 or BB2 receptors.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]
-
Agonist (e.g., Neuromedin B for BB1, Gastrin-Releasing Peptide for BB2).
-
This compound.
-
Assay buffer.
-
A fluorescence plate reader.[9]
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubation: Incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of the appropriate agonist to stimulate the receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.[10][11]
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value for the functional antagonism can be calculated.
References
- 1. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Gastrin-releasing peptide acts via postsynaptic BB2 receptors to modulate inward rectifier K+ and TRPV1-like conductances in rat paraventricular thalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7tmantibodies.com [7tmantibodies.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
PD176252 Signaling Pathway in Cancer Cells: A Technical Guide
A Comprehensive Analysis for Researchers and Drug Development Professionals
Introduction: PD176252 is a potent, non-peptide antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR) overexpressed in a variety of malignancies, including lung, head and neck, breast, and prostate cancers.[1][2] Activation of GRPR by its ligand, gastrin-releasing peptide (GRP), triggers a cascade of intracellular signaling events that promote cancer cell proliferation, survival, and invasion. This compound competitively inhibits this interaction, offering a promising therapeutic strategy for cancers dependent on the GRP/GRPR axis.[3] This technical guide provides an in-depth overview of the this compound signaling pathway, quantitative efficacy data in cancer cells, and detailed experimental protocols for its investigation.
Data Presentation: Efficacy of this compound and Analogs in Cancer Cell Lines
The inhibitory effects of this compound and its analogs on the proliferation of various cancer cell lines have been quantified using assays such as the MTT assay. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Compound | Cancer Type | Cell Line | IC50 Value | Reference |
| This compound | Lung Cancer | NCI-H1299 | 7 µg/mL | [4] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | UM-22B | ~8 µmol/L | [5] | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 1483 | ~8 µmol/L | [5] | |
| Compound 3i (this compound analog) | Lung Cancer | Not Specified | 10.5 µM | |
| Breast Cancer | Not Specified | 11.6 µM | ||
| Liver Cancer | Not Specified | 12.8 µM |
This compound Signaling Pathway in Cancer Cells
This compound exerts its anti-cancer effects by blocking the GRP-induced signaling cascade. The binding of GRP to GRPR typically activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that leads to the activation of key pathways involved in cell growth and proliferation, namely the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[1] Furthermore, GRPR activation can transactivate receptor tyrosine kinases of the HER family, such as EGFR and HER4, further amplifying pro-tumorigenic signals.[6] this compound, by acting as a competitive antagonist at the GRPR, effectively abrogates these downstream effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Western Blotting for MAPK (ERK) Pathway Activation
This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway, such as ERK1/2. A decrease in phosphorylated ERK (p-ERK) indicates inhibition of the pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
GRP (or other stimulus for the pathway)
-
Complete cell culture medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary. Pre-treat the cells with various concentrations of this compound for a specified time. Then, stimulate the cells with GRP for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control protein like GAPDH or β-actin.
Mandatory Visualizations
Experimental Workflow for Evaluating this compound
The logical flow for investigating the anti-cancer effects of this compound typically involves a series of in vitro experiments to establish its efficacy and mechanism of action.
References
- 1. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- 2. Gastrin-releasing peptide receptor (GRPR) as a novel biomarker and therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bombesin/gastrin-releasing peptide receptor antagonists increase the ability of histone deacetylase inhibitors to reduce lung cancer proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
The Role of PD176252 in Gastrin-Releasing Peptide Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin-releasing peptide (GRP) is a neuropeptide that plays a significant role in a variety of physiological processes, including gastrointestinal functions, neurotransmission, and cell growth. Its effects are mediated through the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor (GPCR). Dysregulation of the GRP/GRPR signaling axis has been implicated in the pathophysiology of several diseases, most notably in the proliferation and progression of various cancers. Consequently, the GRPR has emerged as a promising therapeutic target for the development of novel anti-cancer agents.
PD176252 is a potent, non-peptide, competitive antagonist of the GRPR. Its high affinity and selectivity for the receptor make it an invaluable tool for elucidating the intricacies of GRP signaling and a potential lead compound for drug development. This technical guide provides a comprehensive overview of the role of this compound in modulating GRP-induced signaling pathways, with a focus on its inhibitory effects on MAPK/ERK activation and intracellular calcium mobilization. Detailed experimental protocols and quantitative data are presented to aid researchers in their investigation of this important signaling pathway.
Mechanism of Action of this compound
This compound exerts its antagonistic effects by binding directly to the GRPR, thereby preventing the binding of the endogenous ligand, GRP. This competitive inhibition blocks the conformational changes in the receptor that are necessary for the activation of downstream signaling cascades. Structural and pharmacological studies have demonstrated that this compound possesses a high affinity for the human GRPR, with a reported inhibitory constant (Ki) of 1.0 nM.
GRP Signaling Pathways and the Impact of this compound
Activation of the GRPR by GRP initiates a cascade of intracellular events primarily through the coupling to Gαq and Gα12/13 proteins. These pathways culminate in the activation of key downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade and the mobilization of intracellular calcium. This compound effectively blocks these GRP-induced signaling events.
The MAPK/ERK Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Upon GRP binding, the GRPR activates Phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates Protein Kinase C (PKC), which in turn can activate the Raf-MEK-ERK signaling module. Furthermore, GRP-induced GRPR activation can lead to the transactivation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which can also feed into the MAPK/ERK pathway, often involving Src family kinases as key intermediaries.
This compound has been shown to be a potent inhibitor of GRP-stimulated ERK phosphorylation. By blocking the initial GRP-GRPR interaction, this compound prevents the activation of the entire downstream cascade, leading to a reduction in cell proliferation in various cancer models.
dot
Caption: GRP-Induced MAPK/ERK Signaling and Inhibition by this compound.
Intracellular Calcium Mobilization
The binding of GRP to its receptor also triggers the PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG.[1] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[2] This rapid increase in intracellular calcium concentration is a key second messenger that activates a variety of downstream cellular processes. This compound effectively abrogates this GRP-induced calcium flux by preventing the initial activation of the GRPR.[3]
dot
Caption: GRP-Induced Calcium Mobilization and Inhibition by this compound.
Quantitative Data on this compound Activity
The inhibitory potency of this compound on GRP-induced signaling has been quantified in various cellular models. The following tables summarize key findings.
Table 1: Inhibition of GRP-Stimulated ERK Phosphorylation by this compound in NCI-H661 Cells
| Treatment | Concentration (µM) | % P-ERK Relative to GRP alone |
| GRP | 0.1 | 100% |
| GRP + this compound | 0.1 | Significantly Reduced |
| GRP + this compound | 1.0 | Significantly Reduced (p = 0.001 vs. GRP) |
Data adapted from a study on non-small cell lung cancer cells, showing a dose-dependent inhibition of GRP-induced ERK phosphorylation by this compound.[4]
Table 2: Effect of this compound on GRP-Induced Intracellular Calcium Mobilization
| Cell Line | GRP Concentration | This compound Concentration | Effect on [Ca²⁺]i |
| Dorsal Root Ganglion Neurons | 1 µM | 1 µM | Reversal of GRP-induced Ca²⁺ flux |
| HIT-T15 Cells | 100 nM | Not explicitly tested, but mechanism implies inhibition | GRP induces Ca²⁺ mobilization from intracellular stores |
This table compiles findings from multiple studies, demonstrating the consistent ability of this compound to block GRP-mediated increases in intracellular calcium.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's effects on GRP signaling. The following are protocols for key experiments cited in this guide.
Western Blot Analysis of ERK Phosphorylation
This protocol details the steps to assess the phosphorylation status of ERK1/2 in response to GRP and the inhibitory effect of this compound.
-
Cell Culture and Treatment:
-
Culture cells (e.g., NCI-H661) in appropriate media to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment.
-
Pre-treat cells with desired concentrations of this compound or vehicle control for 1 hour.
-
Stimulate cells with GRP (e.g., 100 nM) for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal.
-
dot
Caption: Experimental Workflow for Western Blot Analysis.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium levels using the fluorescent indicator Fura-2 AM.
-
Cell Preparation:
-
Seed cells onto black-walled, clear-bottom 96-well plates and grow to confluency.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium and load the cells with the Fura-2 AM solution for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with the assay buffer to remove extracellular dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader equipped with dual excitation wavelengths (e.g., 340 nm and 380 nm) and an emission wavelength of ~510 nm.
-
Record a stable baseline fluorescence for a short period.
-
Add this compound or vehicle control to the wells.
-
After a short incubation, add GRP to stimulate calcium release.
-
Continuously record the fluorescence intensity at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Compare the GRP-induced calcium response in the presence and absence of this compound.
-
dot
Caption: Experimental Workflow for Calcium Mobilization Assay.
Conclusion
This compound is a powerful pharmacological tool for the investigation of GRP/GRPR signaling. Its ability to potently and selectively inhibit GRP-induced MAPK/ERK activation and intracellular calcium mobilization makes it an essential compound for researchers in both academic and industrial settings. The detailed protocols and quantitative data presented in this technical guide are intended to facilitate further research into the therapeutic potential of targeting the GRP/GRPR axis in cancer and other diseases. The continued study of antagonists like this compound will undoubtedly provide deeper insights into the complex roles of GRP signaling in health and disease, paving the way for the development of novel and effective therapies.
References
- 1. GPCR Ligand Screening Workflow | Omic [omic.ai]
- 2. Gastrin-releasing peptide mobilizes calcium from intracellular stores in HIT-T15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gastrin-releasing peptide links stressor to cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
PD176252 and Its Impact on Intracellular Calcium Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of PD176252 on intracellular calcium ([Ca2+]) levels. Initially developed as a high-affinity, non-peptide antagonist for gastrin-releasing peptide (GRP) receptors, specifically the BB1 and BB2 subtypes, this compound has been found to possess significant and potent "off-target" effects on intracellular calcium signaling.[1][2] Contrary to what might be expected from a receptor antagonist, which typically blocks signaling pathways, this compound acts as a potent agonist for human formyl-peptide receptors (FPRs), thereby inducing a rapid and significant increase in intracellular calcium concentration.[3][4]
This guide will dissect the mechanism of this action, present the quantitative data from key studies, detail the experimental protocols used to elicit these findings, and provide visual diagrams of the involved signaling pathways and workflows.
Core Mechanism: Agonism of Formyl-Peptide Receptors
The primary mechanism by which this compound elevates intracellular calcium is through the activation of the N-formyl peptide receptor family (FPR1, FPR2, and FPR3).[3][4] These receptors are G protein-coupled receptors (GPCRs) integral to the innate immune system, playing a key role in sensing bacterial peptides and cellular damage.[3][4]
Upon binding to and activating these receptors, this compound initiates a canonical GPCR signaling cascade that leads to calcium mobilization:
-
Receptor Activation: this compound binds to the FPR, causing a conformational change.
-
G-Protein Coupling: The activated FPR couples with and activates heterotrimeric G proteins, likely of the Gq/11 family.
-
Phospholipase C (PLC) Activation: The activated G protein stimulates PLC.
-
IP3 Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which function as calcium channels. This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, leading to a sharp increase in the intracellular calcium concentration.[5]
This elevation in cytosolic calcium acts as a crucial second messenger, triggering a variety of cellular responses, including chemotaxis and the production of reactive oxygen species (ROS) in immune cells like neutrophils.[3][4]
Signaling Pathway Diagram
Caption: this compound activates FPRs, leading to Ca2+ release from the ER.
Quantitative Data Presentation
The potency of this compound as an FPR agonist has been quantified by measuring its effective concentration for 50% of the maximal response (EC50) in inducing calcium mobilization in various cell lines. The data below is summarized from studies by Schepetkin et al.[3][4]
| Cell Type | Receptor(s) Expressed | This compound EC50 (nM) for Ca2+ Mobilization |
| HL-60 cells | Transfected with human FPR1 | 310 |
| HL-60 cells | Transfected with human FPR2 | 660 |
| HL-60 cells | Transfected with human FPR3 | >10,000 (low potency) |
| Human Neutrophils | Endogenous FPR1 and FPR2 | 190 |
Table 1: Potency of this compound in inducing intracellular calcium mobilization in different cell types. Data indicates that this compound is a potent mixed FPR1/FPR2 agonist with nanomolar efficacy.[3][4]
Experimental Protocols
The following section details the methodology for a key experiment used to determine the effect of this compound on intracellular calcium levels.
Intracellular Calcium Mobilization Assay
This assay measures changes in the concentration of free cytosolic calcium in response to a stimulus.
1. Cell Preparation:
-
Cell Lines: Human promyelocytic leukemia (HL-60) cells are cultured and then transfected to stably express individual human formyl-peptide receptors (FPR1, FPR2, or FPR3). Human neutrophils are isolated from the blood of healthy donors.
-
Harvesting: Cells are harvested, washed, and resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) supplemented with calcium and magnesium (HBSS+).
2. Fluorescent Dye Loading:
-
Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 acetoxymethyl (AM) ester. The AM ester allows the dye to passively diffuse across the cell membrane.
-
Incubation: Cells are incubated with the Fluo-4 AM solution (e.g., at a final concentration of 2-5 µM) for a specified time (e.g., 30-60 minutes) at room temperature or 37°C in the dark. During this time, intracellular esterases cleave the AM group, trapping the fluorescent indicator (Fluo-4) inside the cell.
-
Washing: After loading, cells are washed to remove any extracellular dye and resuspended in fresh HBSS+.
3. Measurement of Calcium Flux:
-
Instrumentation: A fluorescence plate reader or a flow cytometer capable of kinetic readings is used. The instrument is set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fluo-4, λex = ~485 nm, λem = ~538 nm).
-
Assay Execution:
-
The dye-loaded cells are placed into the wells of a microtiter plate.
-
A baseline fluorescence reading is established over a short period (e.g., 30-60 seconds).
-
The instrument's automated injection system adds the test compound (this compound at various concentrations) to the wells.
-
Fluorescence is monitored continuously in real-time (e.g., every 5 seconds for 240 seconds) immediately following the addition of the compound.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded. The peak fluorescence intensity after compound addition, minus the baseline fluorescence, represents the agonist-induced calcium response.
-
Responses are often normalized to a percentage of the response induced by a known potent FPR agonist (e.g., fMLF for FPR1).
-
Dose-response curves are generated by plotting the response against the logarithm of the this compound concentration, and the EC50 value is calculated from this curve.
-
Experimental Workflow Diagram
Caption: Workflow for measuring this compound-induced intracellular calcium.
Conclusion and Implications for Research
The evidence strongly indicates that this compound's most prominent effect on intracellular calcium is one of potent stimulation, not inhibition. This action is mediated through its agonist activity at formyl-peptide receptors 1 and 2. For researchers in drug development, this dual pharmacology is critical. While investigating its properties as a GRP receptor antagonist, it is imperative to consider the potent, calcium-mobilizing effects it will have on FPR-expressing cells, particularly those of the immune system. This "off-target" agonism could lead to unintended physiological consequences, such as inflammation or immune cell activation, which must be accounted for in both preclinical and clinical evaluations. This guide underscores the necessity of comprehensive pharmacological profiling to uncover all mechanisms of action for a given compound.
References
- 1. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of intracellular calcium release blocks acid-induced bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of PD176252: A Dual Antagonist of Bombesin Receptors and Agonist of Formyl-Peptide Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PD176252 is a synthetically derived, non-peptide small molecule that has garnered significant interest in pharmacology due to its unique dual activity. Initially developed as a potent and selective antagonist for the bombesin (B8815690) receptor family, specifically the gastrin-releasing peptide receptor (GRPR/BB2) and the neuromedin B receptor (NMBR/BB1), it has also been identified as a potent agonist of the formyl-peptide receptors (FPRs), particularly FPR1 and FPR2. This multifaceted pharmacological profile makes this compound a valuable tool for studying the physiological and pathological roles of these receptor systems and a potential lead compound for the development of novel therapeutics targeting cancer, inflammation, and immune responses. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols, quantitative data, and a thorough examination of its structure-activity relationships.
Introduction
The bombesin family of peptides, including gastrin-releasing peptide (GRP) and neuromedin B (NMB), play crucial roles in a variety of physiological processes, including gastrointestinal functions, central nervous system regulation, and cell growth. Their receptors, GRPR and NMBR, are G-protein coupled receptors (GPCRs) that are frequently overexpressed in various cancers, such as prostate, breast, and lung cancer, making them attractive targets for cancer therapy and diagnostics. The development of non-peptide antagonists for these receptors has been a significant focus of medicinal chemistry to overcome the limitations of peptide-based ligands, such as poor metabolic stability and bioavailability.
This compound emerged from these efforts as a high-affinity antagonist for both GRPR and NMBR. Subsequent research, however, unveiled an unexpected "off-target" activity: its potent agonism at formyl-peptide receptors. FPRs are also GPCRs and are key players in the innate immune system, recognizing formylated peptides derived from bacteria and mitochondria to initiate inflammatory responses. This dual activity of this compound as a bombesin receptor antagonist and an FPR agonist presents a complex but intriguing pharmacological profile with potential implications for both anticancer and immunomodulatory therapies.
Pharmacological Profile
Binding Affinity and Potency
This compound exhibits high-affinity binding to both human GRPR and NMBR, acting as a competitive antagonist. Its affinity for these receptors is in the nanomolar range. In addition to its antagonist activity at bombesin receptors, this compound demonstrates potent agonist activity at human FPR1 and FPR2, with EC50 values also in the nanomolar to low micromolar range.
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| GRPR (BB2) | Human | Radioligand Binding | Ki | 1.0 nM | [1] |
| NMBR (BB1) | Human | Radioligand Binding | Ki | 0.15 nM | [1] |
| FPR1 | Human | Calcium Mobilization | EC50 | 310 nM | [2] |
| FPR2 | Human | Calcium Mobilization | EC50 | 660 nM | [2] |
| GRPR | - | Cell Proliferation (PC3) | IC50 | 4.97 µM | |
| GRPR | - | Cell Proliferation (Pan02) | IC50 | 4.36 µM | |
| GRPR | - | Cell Proliferation (HGC-27) | IC50 | 3.40 µM |
Table 1: Summary of In Vitro Binding Affinity and Functional Potency of this compound. This table summarizes key quantitative data for this compound at its primary targets.
Signaling Pathways
The dual activity of this compound results in the modulation of distinct downstream signaling cascades.
-
Bombesin Receptor Antagonism (GRPR/NMBR): GRPR and NMBR are primarily coupled to the Gαq subunit of heterotrimeric G proteins. Their activation by endogenous ligands (GRP or NMB) leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By antagonizing these receptors, this compound blocks these downstream signaling events, thereby inhibiting cellular processes such as proliferation and survival in cancer cells.
-
Formyl-Peptide Receptor Agonism (FPR1/FPR2): FPRs are coupled to Gi proteins. Agonist binding, in this case by this compound, leads to the dissociation of the G protein subunits (Gαi and Gβγ). This initiates multiple downstream pathways, including the activation of PLCβ (leading to calcium mobilization), the activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These pathways are central to chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS) in immune cells.
Structure-Activity Relationship (SAR) Studies
SAR studies on this compound and its analogs have provided valuable insights into the structural requirements for activity at both bombesin and formyl-peptide receptors.
-
Modifications of the Pyridinyl Moiety: The methoxy (B1213986) group on the pyridine (B92270) ring of this compound is crucial for high-affinity binding to GRPR. Its removal, as seen in the analog PD168368, leads to a significant decrease in GRPR affinity while retaining high affinity for NMBR.[3] This highlights the importance of this substituent for GRPR selectivity.
-
Modifications of the Indole (B1671886) Moiety: The indole ring is a key pharmacophore. Modifications to this ring system can significantly impact binding affinity.
-
Modifications of the Cyclohexyl Linker: The cyclohexyl group provides a rigid scaffold to orient the pharmacophoric elements. Changes in the size and nature of this linker can affect receptor binding.
-
Modifications of the Ureido Group: The nitrophenylureido moiety is important for activity. Variations in the substituents on the phenyl ring can modulate potency and selectivity.
The SAR for FPR agonism is less well-defined but appears to be influenced by the overall shape and electronic properties of the molecule, with several analogs of this compound also demonstrating potent FPR agonist activity.[4][5]
Experimental Protocols
Radioligand Binding Assay for GRPR and NMBR
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for GRPR and NMBR.
Materials:
-
Cell membranes prepared from cells expressing human GRPR or NMBR.
-
Radioligand: [125I-Tyr4]Bombesin.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA.
-
This compound stock solution (in DMSO).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of a saturating concentration of non-radiolabeled bombesin (for non-specific binding), or 50 µL of the this compound dilutions.
-
Add 50 µL of the radioligand solution (at a concentration close to its Kd) to all wells.
-
Add 150 µL of the cell membrane suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay for FPRs
This protocol measures the agonist activity of this compound at FPR1 and FPR2 by detecting changes in intracellular calcium levels.
Materials:
-
HL-60 cells stably transfected with human FPR1 or FPR2.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (an anion transport inhibitor).
-
This compound stock solution (in DMSO).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed the FPR-expressing HL-60 cells into a 96-well black, clear-bottom plate and allow them to adhere.
-
Load the cells with Fluo-4 AM in assay buffer containing probenecid for 30-60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the plate in the fluorescence plate reader and record a stable baseline fluorescence.
-
Automatically inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.[3][6]
MTT Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of cancer cells.[7][8][9]
Materials:
-
Cancer cell line of interest (e.g., PC-3, HGC-27).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plate and a microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo anticancer activity of this compound.[5][10][11][12][13]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice).
-
Cancer cell line of interest.
-
Matrigel (optional).
-
This compound formulation for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 x 106 cells) into the flank of the mice.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., intraperitoneal, oral).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Synthesis
The chemical synthesis of this compound, with the systematic name (S)-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]-α-methyl-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-1H-indole-3-propanamide, involves a multi-step process. A general synthetic approach is outlined below, based on related structures.
A detailed, step-by-step synthesis protocol would require access to the primary literature describing its initial preparation. However, the synthesis of analogs often involves the coupling of a suitably substituted cyclohexylmethylamine with a protected α-methyl-tryptophan derivative, followed by deprotection and reaction with a nitrophenyl isocyanate to form the urea linkage.
Conclusion
This compound is a fascinating pharmacological tool with a unique dual-action profile. Its potent antagonism of GRPR and NMBR, coupled with its unexpected agonism of FPR1 and FPR2, opens up numerous avenues for research in oncology and immunology. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel compounds with improved selectivity and efficacy. Future studies should focus on elucidating the in vivo consequences of its dual activity and on developing analogs that can dissect the contributions of each receptor system to its overall pharmacological effects.
References
- 1. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
PD176252: A Non-Peptide Gastrin-Releasing Peptide Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD176252 is a potent, non-peptide antagonist of the gastrin-releasing peptide receptor (GRP-R), also known as bombesin (B8815690) receptor subtype 2 (BB2). It also exhibits high affinity for the neuromedin B receptor (NMB-R), or BB1. GRP and its receptor are implicated in various physiological processes and are notably overexpressed in several types of cancer, making GRP-R a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its binding characteristics, in vitro and in vivo efficacy, the signaling pathways it modulates, and detailed experimental protocols for its evaluation.
Core Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its affinity for bombesin receptor subtypes and its efficacy in inhibiting cancer cell proliferation.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) | Cell Line | Reference |
| GRP-R (BB2) | This compound | 1.0 | NCI-H1299 | [1] |
| NMB-R (BB1) | This compound | 0.15 | - | [1] |
Table 2: In Vitro Efficacy of this compound - Inhibition of Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| NCI-H1299 | Lung Cancer | ~1 | MTT Assay | [2] |
| C6 | Glioma | ~1 | [3H]Thymidine incorporation | [3] |
| U-87 MG | Glioblastoma | ~1 | [3H]Thymidine incorporation | [3] |
Table 3: In Vivo Efficacy of this compound - Tumor Growth Inhibition
| Xenograft Model | Cancer Type | Dose | Route | % Inhibition | Reference |
| NCI-H1299 | Lung Cancer | 10 mg/kg/day | i.p. | ~50% | [2] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively blocking the binding of GRP to its receptor, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.
GRP-R Signaling Pathway
The GRP-R is a G-protein coupled receptor (GPCR) that, upon activation by GRP, primarily couples to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the MAPK/ERK pathway, which are crucial for cell growth and proliferation.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the GRP-R, preventing GRP from binding and initiating the downstream signaling events. This blockade of the GRP-R signaling pathway ultimately leads to the inhibition of cancer cell proliferation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for the GRP-R.
Experimental Workflow:
Detailed Protocol:
-
Cell Membrane Preparation: NCI-H1299 human lung cancer cells are cultured and harvested. The cells are then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Assay: In a 96-well plate, the cell membranes (typically 20-50 µg of protein) are incubated with a fixed concentration of [125I]-Tyr4-bombesin (a GRP analog, typically at a concentration close to its Kd) and varying concentrations of this compound.
-
Incubation: The plate is incubated for a sufficient time to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution to reduce non-specific binding (e.g., 0.5% polyethyleneimine). The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GRP. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize GRP-induced increases in intracellular calcium.
Detailed Protocol:
-
Cell Culture and Dye Loading: GRP-R expressing cells (e.g., PC-3 or NCI-H1299) are seeded in a 96-well black-walled, clear-bottom plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: The cells are washed to remove excess dye and then pre-incubated with varying concentrations of this compound or vehicle control for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader (e.g., a FlexStation). A baseline fluorescence reading is taken, and then GRP (at a concentration that elicits a submaximal response, e.g., EC80) is added to the wells. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured for each well. The inhibitory effect of this compound is calculated as the percentage reduction in the GRP-induced calcium response. An IC50 value for this compound's antagonist activity can be determined by plotting the percentage inhibition against the concentration of this compound.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., NCI-H1299) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for a period that allows for cell proliferation (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The culture medium is removed, and a solvent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Detailed Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., NCI-H1299) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). The mice are then randomly assigned to treatment and control groups.
-
Treatment Administration: this compound is administered to the treatment group, typically via intraperitoneal (i.p.) or oral gavage, at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point. The tumors are then excised and weighed.
-
Data Analysis: The mean tumor volume and weight for the treatment group are compared to the control group to determine the percentage of tumor growth inhibition. Statistical analysis is performed to assess the significance of the observed effects.
Conclusion
This compound is a well-characterized, high-affinity non-peptide antagonist of the GRP-R. Its ability to inhibit GRP-R signaling and subsequent cancer cell proliferation, both in vitro and in vivo, makes it a valuable research tool for studying the role of the GRP/GRP-R axis in cancer and other diseases. The detailed protocols provided in this guide offer a comprehensive framework for the further investigation and development of GRP-R antagonists as potential therapeutic agents.
References
An In-depth Technical Guide to the Interaction of PD176252 with G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interactions between the synthetic, non-peptide molecule PD176252 and various G protein-coupled receptors (GPCRs). Initially developed as a high-affinity antagonist for bombesin (B8815690) receptors, subsequent research has revealed a broader and more complex pharmacological profile, notably its potent agonist activity at formyl peptide receptors. This document consolidates key findings on its binding affinities, functional effects, and the signaling pathways it modulates, presenting the information in a structured format to aid in research and drug development.
Overview of this compound's GPCR Interaction Profile
This compound is a small molecule that has been shown to interact with at least two distinct families of GPCRs: the bombesin receptors and the formyl peptide receptors. Its dual activity as a potent antagonist at one receptor class and a potent agonist at another highlights the importance of comprehensive profiling for synthetic ligands.
-
Bombesin Receptor Antagonism: this compound was originally characterized as a high-affinity antagonist of the neuromedin-B preferring (BB1) and gastrin-releasing peptide-preferring (BB2) receptors.[1] It binds to these receptors with nanomolar affinity, competitively inhibiting the binding of their endogenous peptide ligands.[1] The gastrin-releasing peptide receptor (GRPR), a member of the bombesin receptor family, is often overexpressed in various cancers, making it a therapeutic target.[2]
-
Formyl Peptide Receptor Agonism: Contrary to its antagonist effect on bombesin receptors, this compound acts as a potent agonist for human formyl-peptide receptors (FPRs), including FPR1, FPR2, and FPR3.[3][4] This agonistic activity elicits downstream cellular responses such as intracellular calcium mobilization and the production of reactive oxygen species (ROS).[3][4]
Quantitative Data on this compound-GPCR Interactions
The following tables summarize the quantitative data for the binding affinity and functional potency of this compound at various GPCRs.
Table 1: Binding Affinity (Ki) of this compound for Bombesin Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| BB1 (NMB-R) | Human | 0.15 - 0.17 | [1][5] |
| BB2 (GRP-R) | Human | 1.0 | [1][2] |
| BB1 (NMB-R) | Rat | 0.66 | [5] |
| BB2 (GRP-R) | Rat | 16 | [5] |
Table 2: Functional Potency (EC50) of this compound as a Formyl Peptide Receptor Agonist
| Receptor Subtype | Cell Line | Assay | EC50 (nM) | Reference |
| FPR1 | HL-60 | Ca2+ Mobilization | 310 | [5] |
| FPR2 | HL-60 | Ca2+ Mobilization | 660 | [5] |
| Mixed FPRs | Human Neutrophils | Ca2+ Mobilization | Potent (nanomolar range) | [3][6] |
Signaling Pathways
This compound acts as a competitive antagonist at BB2 receptors, which are coupled to Gq/G11 proteins.[7] By blocking the binding of endogenous agonists like gastrin-releasing peptide (GRP), this compound inhibits the activation of phospholipase C (PLC) and the subsequent production of second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This ultimately prevents the release of intracellular calcium and the activation of protein kinase C (PKC).
This compound antagonism of GRP-R signaling.
As an agonist at FPRs, this compound mimics the action of endogenous N-formyl peptides.[3] FPRs are also G protein-coupled receptors that, upon activation, lead to a cascade of intracellular events, including the mobilization of intracellular calcium, which is a key second messenger for various cellular functions in immune cells like neutrophils.[3][6]
This compound agonism of FPR signaling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning this compound.
This protocol is a generalized procedure based on standard binding assay methodologies.
Objective: To determine the binding affinity (Ki) of this compound for BB1 and BB2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human BB1 or BB2 receptors.
-
Radioligand (e.g., 125I-[Tyr4]-bombesin).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
This compound stock solution (in DMSO).
-
Non-specific binding control (e.g., high concentration of unlabeled bombesin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in order: binding buffer, cell membranes, radioligand, and either this compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay.
This protocol is based on the methodology described for assessing FPR agonism.[3]
Objective: To determine the functional potency (EC50) of this compound as an agonist for FPRs.
Materials:
-
Human neutrophils or HL-60 cells transfected with human FPR1, FPR2, or FPR3.[3]
-
Hanks' Balanced Salt Solution (HBSS).
-
Fluo-4 AM calcium indicator dye.
-
This compound stock solution (in DMSO).
-
Positive control (e.g., fMLF).
-
FlexStation scanning fluorometer or equivalent.
Procedure:
-
Suspend neutrophils or HL-60 cells in HBSS.
-
Load the cells with Fluo-4 AM dye by incubating in the dark at 37°C for 30 minutes.[3]
-
Wash the cells to remove excess dye and resuspend in HBSS.
-
Pipette the cell suspension into a 96-well plate.
-
Prepare serial dilutions of this compound and the positive control.
-
Place the plate in the fluorometer and measure the baseline fluorescence.
-
Add the different concentrations of this compound or control to the wells and immediately begin recording the change in fluorescence over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration.
-
Plot the dose-response curve and calculate the EC50 value using non-linear regression.
Workflow for Calcium Mobilization Assay.
Conclusion
This compound presents a complex pharmacological profile, acting as a high-affinity antagonist at bombesin receptors (BB1 and BB2) and a potent agonist at formyl peptide receptors (FPR1, FPR2, and FPR3). This dual activity underscores the potential for off-target effects and highlights the necessity for thorough characterization of novel compounds. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working with this compound or similar molecules, facilitating a deeper understanding of its interactions with GPCRs and aiding in the design of more selective and effective therapeutic agents. The structural insights into its binding at the GRP-R provide a foundation for structure-based drug design to improve affinity and selectivity.[2][8]
References
- 1. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of human gastrin-releasing peptide receptors bound to antagonist and agonist for cancer and itch therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Gastrin-releasing peptide acts via postsynaptic BB2 receptors to modulate inward rectifier K+ and TRPV1-like conductances in rat paraventricular thalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Methodological & Application
Application Notes: PD176252 for In Vitro Cell Proliferation Assays
Introduction
PD176252 is a potent, non-peptide small molecule that acts as a competitive antagonist for bombesin (B8815690) (Bn) receptors, specifically the neuromedin-B receptor (NMB-R or BB1) and the gastrin-releasing peptide receptor (GRP-R or BB2).[1] It exhibits high affinity for both human and rat receptor subtypes.[2] GRP and its receptor are frequently overexpressed in various cancers, including lung, head and neck, and glioma, where they stimulate cell proliferation.[3][4] this compound effectively inhibits the growth of such cancer cells by blocking the GRP-R signaling pathway.[4] The mechanism of inhibition often involves preventing GRP-stimulated transactivation of other receptor tyrosine kinases, such as HER4, thereby blocking downstream pro-proliferative pathways like the MAPK cascade.[5]
Interestingly, in addition to its antagonist activity on bombesin receptors, this compound has been identified as a potent agonist for human formyl-peptide receptors (FPR1 and FPR2), which are involved in inflammatory responses.[2][3][6] This dual activity should be considered when designing experiments and interpreting results. These notes provide a summary of this compound's biological activity and a detailed protocol for its application in an in vitro cell proliferation assay.
Data Presentation: Biological Activity of this compound
The following table summarizes the quantitative data regarding the potency and efficacy of this compound across its various targets.
| Target Receptor | Activity | Assay Type | Cell Line / System | Potency (Value) |
| Bombesin Receptors | ||||
| Human NMB-R (BB1) | Antagonist | Binding Affinity | - | Ki = 0.17 nM |
| Human GRP-R (BB2) | Antagonist | Binding Affinity | - | Ki = 1.0 nM[1][2] |
| Rat NMB-R (BB1) | Antagonist | Binding Affinity | - | Ki = 0.66 nM |
| Rat GRP-R (BB2) | Antagonist | Binding Affinity | - | Ki = 16 nM |
| Rat C6 Glioma Cells | Antagonist | Proliferation Inhibition | C6 | IC50 = 2 µM |
| NCI-H1299 Xenograft | Antagonist | Proliferation Inhibition | NCI-H1299 | IC50 = 5 µM |
| Formyl-Peptide Receptors | ||||
| Human FPR1 | Agonist | Ca2+ Mobilization | HL-60 | EC50 = 0.31 µM |
| Human FPR2 | Agonist | Ca2+ Mobilization | HL-60 | EC50 = 0.66 µM |
Signaling Pathway
The diagram below illustrates the signaling pathway initiated by Gastrin-Releasing Peptide (GRP) and the inhibitory action of this compound. GRP binding to its receptor (GRP-R) can lead to the transactivation of HER4, activating the MAPK pathway and promoting cell proliferation. This compound acts as an antagonist, blocking GRP from binding to its receptor and thereby inhibiting these downstream effects.
Caption: GRP-R signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol: In Vitro Cell Proliferation Assay (MTT Method)
This protocol details a standard procedure for assessing the effect of this compound on the proliferation of cancer cell lines (e.g., NCI-H1299 lung cancer cells) using an MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials
-
This compound (CAS No: 204067-01-6)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Appropriate cancer cell line (e.g., NCI-H1299, C6 glioma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
-
Optional: Gastrin-Releasing Peptide (GRP) for stimulation studies
Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Seed the cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Preparation of this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free medium to achieve 2X the final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the diluted this compound solutions to the appropriate wells.
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Untreated Control: Cells in medium only.
-
Stimulated Control (Optional): If investigating antagonism, include cells treated with GRP at its EC50 concentration, both with and without this compound.
-
-
Each condition should be performed in triplicate or quadruplicate.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired period (typically 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well. Be cautious not to disturb the formazan crystals or the cell monolayer.
-
Add 100 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Average the absorbance values from the replicate wells for each condition.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.
-
Experimental Workflow Diagram
The following flowchart provides a visual summary of the in vitro cell proliferation assay protocol.
Caption: Workflow for the this compound MTT cell proliferation assay.
References
- 1. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of human gastrin-releasing peptide receptors bound to antagonist and agonist for cancer and itch therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin-Releasing Peptide Receptors Stimulate MAPK-Mediated Growth of Lung Cancer Cells by Transactivating HER4 in a Neuregulin-1, MAP Kinase-Dependent Manner Requiring Activation of the ROS-System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD176252 in Nude Mice Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD176252 is a potent, non-peptide antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2). It also exhibits high affinity for the Neuromedin B receptor (NMBR) or BB1.[1][2] GRPR is overexpressed in various malignancies, including lung, prostate, breast, and pancreatic cancers, where it mediates signaling pathways that promote cell proliferation, survival, and invasion.[3] Consequently, GRPR has emerged as a promising therapeutic target in oncology. This compound has been demonstrated to inhibit the proliferation of cancer cells in vitro and suppress tumor growth in vivo, making it a valuable tool for preclinical cancer research.[1][4]
These application notes provide a comprehensive overview of the use of this compound in nude mice xenograft models, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its anti-tumor effects by competitively binding to GRPR, thereby blocking the binding of its natural ligand, gastrin-releasing peptide (GRP). This inhibition disrupts the downstream signaling cascades initiated by GRPR activation. The primary mechanism involves the inhibition of phospholipase C (PLC) activation, which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This blockade results in the suppression of intracellular calcium mobilization and protein kinase C (PKC) activation.
Furthermore, GRPR signaling can transactivate other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways like the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are critical for cell proliferation and survival. By antagonizing GRPR, this compound can effectively attenuate these pro-tumorigenic signals.
Signaling Pathway
Caption: GRPR signaling pathway and its inhibition by this compound.
Data Presentation
In Vitro Proliferation Data
The following table summarizes the reported in vitro activity of this compound on human lung cancer cell lines.
| Cell Line | Assay Type | Endpoint | This compound IC₅₀ | Reference |
| NCI-H1299 | MTT Assay | Cell Growth Inhibition | 5 µM | |
| NCI-H345 | MTT Assay | Cell Growth Inhibition | 7 µM | |
| NCI-H1299 | Clonogenic Assay | Colony Formation Inhibition | 1 µM | [4] |
In Vivo Xenograft Data (NCI-H1299 Model)
While specific quantitative data on tumor volume and growth inhibition from monotherapy studies were not publicly available, the following table template is provided for researchers to structure their experimental data. It is reported that this compound, administered orally at doses of 1 µg and 10 µg, potently inhibits the growth of NCI-H1299 xenografts in nude mice.
| Treatment Group | Dose (µ g/day , p.o.) | Number of Animals (n) | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 | ||
| This compound | 1 | |||
| This compound | 10 |
Experimental Protocols
Cell Culture
-
Cell Line: NCI-H1299 (human non-small cell lung carcinoma).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Passage cells every 2-3 days to maintain logarithmic growth.
Nude Mouse Xenograft Model Establishment
Caption: Workflow for a nude mouse xenograft study with this compound.
Materials:
-
Female athymic nude mice (BALB/c nu/nu), 4-6 weeks old.
-
NCI-H1299 cells.
-
Sterile phosphate-buffered saline (PBS).
-
Matrigel (optional, can improve tumor take rate).
-
Syringes and needles (27-30 gauge).
-
Calipers for tumor measurement.
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine).
Procedure:
-
Cell Preparation:
-
Culture NCI-H1299 cells to 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash them twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ to 1 x 10⁸ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 0.1 mL of the cell suspension (containing 5-10 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Palpable tumors usually appear within 1-2 weeks.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
This compound Administration
Materials:
-
This compound.
-
Vehicle: Polyethylene glycol 400 (PEG 400).
-
Oral gavage needles.
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) if necessary.
-
On each treatment day, dilute the stock solution or dissolve the required amount of this compound in PEG 400 to achieve the desired final concentrations (e.g., 10 µg/mL and 1 µg/mL for a 100 µL administration volume).
-
-
Treatment Protocol:
-
Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (1 µg or 10 µg in 100 µL of PEG 400) or vehicle (100 µL of PEG 400) daily via oral gavage.
-
Continue treatment for the duration of the study (e.g., 3-4 weeks).
-
Data Collection and Analysis
-
Tumor Volume: Measure tumor dimensions weekly and calculate the volume.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size, show signs of ulceration, or at the end of the study period, in accordance with IACUC guidelines.
-
Tumor Analysis (Optional): Upon euthanasia, tumors can be excised, weighed, and processed for further analyses such as histology, immunohistochemistry (e.g., for proliferation markers like Ki-67), or Western blotting to assess the modulation of signaling pathways.
-
Statistical Analysis: Analyze the differences in tumor growth between the treated and control groups using appropriate statistical methods, such as a t-test or ANOVA.
Conclusion
This compound is a valuable research tool for investigating the role of the GRPR signaling pathway in cancer progression. The protocols outlined in these application notes provide a framework for conducting in vivo studies using nude mice xenograft models to evaluate the anti-tumor efficacy of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for preclinical drug development and cancer biology research.
References
Application Notes and Protocols for PD176252 in Anxiety-Like Behavior Studies in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
PD176252 is a non-peptide antagonist of the bombesin (B8815690) (BB) receptors, specifically targeting the BB1 (neuromedin B-preferring) and BB2 (gastrin-releasing peptide-preferring) receptor subtypes.[1] Emerging research has identified the bombesin family of peptides as key modulators of anxiety-like behaviors. This compound has shown efficacy in attenuating these behaviors in rodent models, suggesting its potential as a novel anxiolytic agent. These application notes provide a comprehensive overview of the use of this compound for studying anxiety-like behavior in rats, including its mechanism of action, relevant experimental protocols, and key data.
Mechanism of Action
This compound exerts its anxiolytic effects by antagonizing bombesin receptors. The proposed mechanism involves the modulation of serotonergic pathways originating in the dorsal raphé nucleus (DRN). Endogenous bombesin-like peptides in the DRN are thought to stimulate the release of serotonin (B10506) (5-HT) in limbic areas, such as the ventral hippocampus, leading to anxiogenic responses. By blocking BB1 and/or BB2 receptors in the DRN, this compound inhibits this serotonin release, thereby reducing anxiety-like behavior.[1]
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound on anxiety-like behavior in rats.
Table 1: Systemic Administration of this compound
| Behavioral Test | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Social Interaction | 3.75 and 7.5 | Significantly increased social interaction time. | [1] |
| Fear-Potentiated Startle | 5 and 10 | Reduced the fear-potentiated startle response. | [1] |
| Elevated Plus Maze | 0.621 (i.c.v. nmol) | Elicited anxiolytic effects. | [2] |
Table 2: Intracerebroventricular (i.c.v.) and Intra-DRN Administration of this compound
| Behavioral Test | Administration Route | Dose | Key Findings | Reference |
| Fear-Potentiated Startle | i.c.v. | 100 and 200 ng | Attenuated the fear-potentiated startle response. | [1] |
| Social Interaction | Intra-DRN | 20, 100, and 500 ng | Increased social interaction at 100 and 500 ng doses. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Social Interaction Test
This test assesses unconditioned anxiety-like behavior by measuring the level of social engagement between two unfamiliar rats.
Materials:
-
Open-field arena (e.g., 67 x 57 x 30 cm)
-
Video recording system
-
This compound
-
Vehicle (e.g., 50% hydroxypropyl-β-cyclodextrin in saline)
-
Male Sprague-Dawley rats
Procedure:
-
House rats in pairs for one week prior to testing.
-
On the test day, administer this compound or vehicle intraperitoneally (i.p.) 60 minutes before the test.
-
Place two weight-matched, unfamiliar rats from different home cages into the arena.
-
Record the session for a predefined duration (e.g., 10 minutes).
-
An observer, blind to the treatment groups, should score the total time spent in active social interaction (e.g., sniffing, grooming, following).
-
Clean the arena thoroughly between trials.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus
-
Video recording and tracking software
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle at a predetermined time before the test.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session and use tracking software to analyze parameters such as:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Clean the maze with 70% ethanol (B145695) between each trial.
Fear-Potentiated Startle Test
This paradigm assesses conditioned fear by measuring the enhancement of the acoustic startle reflex in the presence of a conditioned fear stimulus.
Materials:
-
Startle response measurement system (including a chamber with a speaker and a shock grid)
-
Acoustic stimulus generator
-
Light source (as the conditioned stimulus, CS)
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats
Procedure: Day 1: Conditioning
-
Place the rat in the startle chamber.
-
Present a series of light (CS) and foot shock (unconditioned stimulus, US) pairings. Typically, the shock is delivered during the last portion of the light presentation.
-
Include presentations of the CS alone and the US alone to ensure proper conditioning.
Day 2: Testing
-
Administer this compound or vehicle.
-
Place the rat back into the startle chamber.
-
Present a series of acoustic startle stimuli (e.g., white noise bursts) both in the presence and absence of the light (CS).
-
Measure the amplitude of the startle response to the acoustic stimulus.
-
The fear-potentiated startle is calculated as the difference in startle amplitude in the presence versus the absence of the CS.
References
Application Notes and Protocols for Calcium Mobilization Assay with PD176252
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in a multitude of cellular processes, including signal transduction, proliferation, and apoptosis.[1] The measurement of intracellular calcium mobilization is a fundamental technique in drug discovery and pharmacological research for studying the activity of G-protein coupled receptors (GPCRs) and ion channels.[2] These assays typically employ fluorescent calcium indicators, such as Fluo-4 acetoxymethyl (AM) ester, which exhibit a significant increase in fluorescence upon binding to free cytosolic calcium.[3][4] This allows for the real-time monitoring of changes in intracellular calcium concentration in response to receptor agonists or antagonists.[4]
This document provides detailed application notes and protocols for conducting a calcium mobilization assay using the non-peptide small molecule, PD176252. Notably, this compound exhibits a dual pharmacology that makes it a versatile tool for studying distinct GPCR signaling pathways. It is a potent antagonist of the bombesin (B8815690) receptors, specifically the neuromedin B receptor (NMB-R, BB1) and the gastrin-releasing peptide receptor (GRP-R, BB2).[5][6] Concurrently, it has been identified as a potent agonist of the formyl peptide receptors (FPR1 and FPR2), capable of inducing calcium mobilization in specific cell types.[7][8]
These protocols will detail the necessary reagents, step-by-step procedures, and data analysis for utilizing this compound in both antagonist and agonist modes in a calcium mobilization assay.
Compound Information: this compound
This compound is a well-characterized small molecule ligand for bombesin and formyl peptide receptors.[5][6][7] Its dual activity should be carefully considered when designing and interpreting experiments.
| Property | Value | Reference |
| Primary Target (Antagonist) | Neuromedin B receptor (NMB-R, BB1) and Gastrin-releasing peptide receptor (GRP-R, BB2) | [5][6] |
| Secondary Target (Agonist) | Formyl peptide receptor 1 (FPR1) and Formyl peptide receptor 2 (FPR2) | [7][8] |
| Ki for human BB1 | 0.17 nM | [5][6] |
| Ki for human BB2 | 1.0 nM | [5][6] |
| EC50 for FPR1 (in HL-60 cells) | 0.31 µM | [9] |
| EC50 for FPR2 (in HL-60 cells) | 0.66 µM | [9] |
| Solubility | Soluble to 100 mM in DMSO | [5] |
Signaling Pathways
The ability of this compound to modulate calcium signaling stems from its interaction with GPCRs that couple to the Gq alpha subunit.
Antagonistic Action on Bombesin Receptors (BB1/BB2)
As an antagonist, this compound blocks the downstream signaling cascade initiated by the binding of endogenous agonists (like neuromedin B or gastrin-releasing peptide) to BB1 and BB2 receptors. This pathway is outlined below.
Agonistic Action on Formyl Peptide Receptors (FPR1/FPR2)
Conversely, when interacting with FPR1 and FPR2, this compound acts as an agonist, initiating the Gq-mediated signaling cascade to induce calcium mobilization.[7]
References
- 1. innoprot.com [innoprot.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist NFEPP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving PD176252 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD176252 is a potent, non-peptide antagonist of the gastrin-releasing peptide receptor (GRPR), also known as BB2, and the neuromedin B receptor (NMB-R), or BB1.[1] It has demonstrated efficacy in inhibiting the proliferation of various cancer cell lines, making it a valuable tool in oncological research.[1][2] However, its hydrophobic nature presents challenges for dissolution in aqueous solutions commonly used in cell culture. This document provides detailed protocols for the proper solubilization, storage, and application of this compound in in vitro experiments to ensure accurate and reproducible results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₃₂H₃₆N₆O₅ |
| Molecular Weight | 584.67 g/mol |
| Appearance | Crystalline solid |
| CAS Number | 204067-01-6 |
| Solubility in DMSO | ≥ 58.47 mg/mL (≥ 100 mM) |
| Storage of Powder | Store at +4°C |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 5.85 mg of this compound powder (Molecular Weight = 584.67 g/mol ).
-
Mass (mg) = 10 mmol/L x 0.001 L x 584.67 g/mol = 5.8467 mg
-
-
Weighing the Compound:
-
Tare a sterile, amber glass vial or a polypropylene microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 5.85 mg of this compound powder into the tared vial. Record the exact weight.
-
-
Dissolution:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Tightly cap the vial.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be observed. If the compound does not readily dissolve, brief sonication in a water bath can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution is stable for at least 6 months.
-
Cell Treatment Protocol for a Proliferation Assay (Example: NCI-H1299 Lung Cancer Cells)
This protocol provides a general guideline for treating an adherent cancer cell line with this compound to assess its effect on cell proliferation using an MTT assay. Optimization may be required depending on the specific cell line and experimental objectives.
Materials:
-
NCI-H1299 cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the NCI-H1299 cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the pre-warmed (37°C) medium with immediate and thorough mixing to prevent precipitation.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is kept below 0.5% (ideally ≤ 0.1%) to avoid solvent-induced toxicity. For example, to achieve a final concentration of 10 µM, add 1 µL of a 10 mM stock to 1 mL of medium (final DMSO concentration of 0.1%).
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared working solutions of this compound (e.g., in a concentration range of 0.1 µM to 20 µM) to the respective wells.
-
Include a vehicle control group treated with medium containing the same final concentration of DMSO without the compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
-
Visualizations
Caption: Workflow for this compound stock solution preparation and cell treatment.
Caption: this compound inhibits GRPR signaling pathways.
References
Application Notes and Protocols for PD176252 in Glioma Cell Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma is an aggressive and challenging primary brain tumor with limited therapeutic options. The Gastrin-Releasing Peptide Receptor (GRPR) has emerged as a promising therapeutic target in several cancers, including glioma.[1][2][3] Activation of GRPR by its ligand, gastrin-releasing peptide (GRP), has been shown to stimulate the proliferation of various glioma cell lines.[4] PD176252 is a potent and selective non-peptide antagonist of the GRPR. By blocking the GRP/GRPR signaling axis, this compound is anticipated to inhibit glioma cell growth. These application notes provide detailed protocols for utilizing this compound to inhibit glioma cell proliferation and to study its effects on relevant signaling pathways.
Data Presentation
Table 1: Recommended Concentration Range for this compound in Glioma Cell Lines
| Parameter | Recommended Range | Notes |
| Initial Screening Concentration | 1 µM - 10 µM | To determine the general efficacy in the glioma cell line of interest. |
| Dose-Response Studies | 10 nM - 100 µM | To determine the IC50 value (the concentration that inhibits 50% of cell growth). |
| Mechanism of Action Studies | 1 µM - 20 µM | For use in apoptosis and Western blot assays to study downstream effects. |
Signaling Pathways
The GRP/GRPR signaling pathway plays a crucial role in glioma cell proliferation. Upon GRP binding, GRPR activates several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K) pathway and pathways involving cAMP/PKA.[1][6] Inhibition of GRPR with antagonists like this compound is expected to disrupt these pro-proliferative signals. Furthermore, GRPR antagonists have been shown to downregulate the expression of oncogenes such as c-fos.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in inhibiting glioma cell growth.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the dose-dependent effect of this compound on the viability of glioma cells.
Materials:
-
Glioma cell lines (e.g., U-87MG, C6)
-
This compound (stock solution in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed glioma cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentrations should range from 10 nM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if the growth-inhibitory effect of this compound is due to the induction of apoptosis.
Materials:
-
Glioma cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed glioma cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with this compound at a concentration determined from the MTT assay (e.g., IC50 and 2x IC50) and a vehicle control for 24 to 48 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis
This protocol allows for the investigation of the effect of this compound on the expression and phosphorylation of key proteins in the GRPR signaling pathway.
Materials:
-
Glioma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRPR, anti-phospho-Akt, anti-Akt, anti-c-fos, anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed glioma cells and treat with this compound at the desired concentration and for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.
Conclusion
This compound presents a promising tool for investigating the role of the GRP/GRPR signaling axis in glioma and for evaluating a potential therapeutic strategy. The provided protocols offer a framework for researchers to assess the efficacy of this compound in inhibiting glioma cell growth and to dissect its underlying molecular mechanisms. Careful optimization of experimental conditions, particularly the concentration of this compound and incubation times, will be crucial for obtaining robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Gastrin-Releasing Peptide Receptor Knockdown Induces Senescence in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrin-releasing peptide receptor content in human glioma and normal brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target [frontiersin.org]
- 5. Anti-proliferative effect of the gastrin-release peptide receptor antagonist RC-3095 plus temozolomide in experimental glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
Application Notes and Protocols: The Experimental Use of PD176252 in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of PD176252, a potent and selective non-peptide antagonist of the Gastrin-Releasing Peptide (GRP) receptor, in the context of lung cancer research. This document includes detailed protocols for key in vitro and in vivo experiments, a summary of quantitative data from published studies, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that targets the Gastrin-Releasing Peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2). GRP is a neuropeptide that has been shown to act as a growth factor in various cancers, including small cell and non-small cell lung cancer (NSCLC). By blocking the binding of GRP and its amphibian analog, bombesin, to GRPR, this compound effectively inhibits downstream signaling pathways that promote tumor cell proliferation, survival, and migration.
Mechanism of Action
This compound competitively antagonizes the GRP receptor, a G-protein coupled receptor (GPCR). Upon activation by GRP, the GRPR can transactivate receptor tyrosine kinases (RTKs) such as HER4 (ErbB4). This transactivation initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (evidenced by phosphorylation of ERK) and the phosphoinositide 3-kinase (PI3K) pathway (evidenced by phosphorylation of AKT). This compound abrogates these signaling events by preventing the initial GRP-GRPR interaction. Furthermore, GRP/bombesin signaling has been shown to induce the expression of the early response gene c-fos and stimulate the tyrosine phosphorylation of focal adhesion kinase (FAK), both of which are implicated in cell proliferation and migration and are inhibited by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's effects on lung cancer cell lines from various studies.
Table 1: IC50 Values of this compound in Lung Cancer Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference |
| NCI-H1299 | Proliferation (MTT) | 7 µg/mL | |
| NCI-H1299 | GRP Binding | 20 nM | |
| NCI-H157 | GRP Binding | Similar to NCI-H1299 | |
| NCI-H345 | GRP Binding | Similar to NCI-H1299 | |
| NCI-H592 | GRP Binding | Similar to NCI-H1299 |
Table 2: Synergistic Effects of this compound with MS-275 in NCI-H1299 Cells
| Drug Combination | Assay Type | Combination Index (CI) | Effect | Reference |
| This compound + MS-275 | Proliferation (MTT) | <0.2 | Highly Synergistic |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in lung cancer research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., NCI-H1299, NCI-H345)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count lung cancer cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock. A suggested starting range is 0.1 to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of GRP Receptor Signaling
This protocol is for detecting changes in protein phosphorylation in response to GRP and/or this compound.
Materials:
-
Lung cancer cell lines
-
Serum-free medium
-
GRP or Bombesin
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-HER4, anti-p-ERK, anti-p-AKT, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with this compound (e.g., 1 µM) for 1 hour.
-
Stimulate the cells with GRP or bombesin (e.g., 100 nM) for a short period (e.g., 5-15 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Clonogenic Assay (Colony Formation Assay)
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Lung cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
-
Treatment:
-
Allow cells to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 1 µM).
-
-
Incubation:
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 3-4 days.
-
-
Staining and Quantification:
-
Wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the plating efficiency and surviving fraction compared to the control.
-
In Vivo Xenograft Studies
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Lung cancer cell line (e.g., NCI-H1299)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of lung cancer cells (e.g., 5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
-
Monitoring:
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (due to tumor size limits or a predetermined time point), sacrifice the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
Concluding Remarks
This compound serves as a valuable research tool for investigating the role of the GRP receptor signaling pathway in lung cancer. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of targeting this pathway. It is crucial to adapt and optimize these protocols for the specific experimental systems being used.
Application Notes and Protocols for Intracerebroventricular Administration of PD176252
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD176252 is a potent, non-peptide antagonist of the gastrin-releasing peptide receptor (GRP-R, also known as BB2) and the neuromedin B receptor (NMB-R, also known as BB1).[1][2] It has demonstrated nanomolar affinity for these bombesin (B8815690) receptor subtypes.[1] Additionally, studies have revealed that this compound can act as an agonist for human formyl-peptide receptors (FPR1 and FPR2).[3][4] Intracerebroventricular (ICV) administration is a critical technique for investigating the central effects of compounds like this compound that may not readily cross the blood-brain barrier, allowing for the study of their roles in various physiological processes.[5] This document provides a detailed protocol for the ICV administration of this compound in rodent models and summarizes its known receptor binding affinities.
Data Presentation
Table 1: Receptor Binding Affinity and Potency of this compound
| Receptor Subtype | Species | Affinity (Ki) | Potency (EC50) | Notes | Reference |
| BB1 (NMB-R) | Human | 0.17 nM | - | Antagonist | [6] |
| BB2 (GRP-R) | Human | 1.0 nM | - | Antagonist | [6] |
| BB1 (NMB-R) | Rat | 0.66 nM | - | Antagonist | [6] |
| BB2 (GRP-R) | Rat | 16 nM | - | Antagonist | [6] |
| FPR1 | Human | - | 0.31 µM | Agonist (in HL-60 cells) | [6] |
| FPR2 | Human | - | 0.66 µM | Agonist (in HL-60 cells) | [6] |
Experimental Protocols
I. Preparation of this compound Solution
-
Reconstitution: this compound is soluble in DMSO up to 100 mM.[2] For initial reconstitution, dissolve the compound in 100% DMSO to create a stock solution.
-
Vehicle Selection: The final injection vehicle should be sterile and compatible with the central nervous system. A common vehicle is sterile, artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS). The final concentration of DMSO in the injectate should be minimized (ideally less than 1-2%) to avoid neurotoxicity.
-
Dilution: On the day of the experiment, thaw the stock solution and dilute it to the final desired concentration with the chosen vehicle. Ensure the solution is clear and free of precipitates.
Note on Dosage: The optimal intracerebroventricular dosage for this compound has not been definitively established in the provided literature. It is crucial for researchers to perform dose-response studies to determine the effective and non-toxic concentration for their specific animal model and experimental paradigm.
II. Stereotaxic Surgery for Intracerebroventricular Cannulation
This protocol describes the implantation of a guide cannula into the lateral ventricle of a rodent brain for subsequent microinjections.[7]
Materials:
-
Rodents (mice or rats)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Surgical drill with a small burr bit
-
Anchoring screws (optional, but recommended for chronic implants)
-
Dental cement
-
Surgical tools (scalpel, forceps, etc.)
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Analgesics for post-operative care
-
Sterile saline
Procedure:
-
Anesthesia: Anesthetize the animal using an approved protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.[8]
-
Preparation: Shave the fur from the scalp and place the animal in the stereotaxic apparatus.[7] Apply eye lubricant to prevent corneal drying.[8]
-
Incision: Clean the surgical area with an antiseptic solution.[7] Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and expose the bregma, the junction of the sagittal and coronal sutures.[7]
-
Drilling: Using the appropriate stereotaxic coordinates for the lateral ventricle relative to bregma, drill a small hole through the skull.[7]
-
Cannula Implantation: Slowly lower the guide cannula through the drilled hole to the desired depth.
-
Fixation: Secure the cannula to the skull using dental cement. Small anchoring screws can be placed in the skull before applying the cement for added stability.[7]
-
Dummy Cannula Insertion: Insert a dummy cannula into the guide cannula to keep it patent.[7]
-
Post-operative Care: Suture the scalp incision. Administer analgesics and allow the animal to recover in a clean, warm cage. Monitor the animal's health and the integrity of the implant.[7]
III. Intracerebroventricular Injection Procedure
Materials:
-
Cannulated and recovered animal
-
This compound solution
-
Internal injector cannula
-
Microinjection pump and tubing
-
Syringe (e.g., 10 µL Hamilton syringe)
Procedure:
-
Animal Handling: Gently restrain the conscious animal.
-
Cannula Exposure: Remove the dummy cannula from the guide cannula.[7]
-
Injector Insertion: Insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula, into the guide.[7]
-
Infusion: Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.[7]
-
Post-Infusion: Leave the injector in place for an additional minute to minimize backflow.[5]
-
Withdrawal and Replacement: Slowly withdraw the injector and replace the dummy cannula.
-
Behavioral Observation: Return the animal to its home cage and begin behavioral or physiological monitoring according to the experimental design.
Visualizations
Caption: Experimental workflow for intracerebroventricular administration of this compound.
Caption: Antagonistic action of this compound on the GRP receptor signaling pathway.
References
- 1. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
Application Notes and Protocols: Measuring the Chemotactic Effects of PD176252 on Neutrophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils along a chemical gradient, is a fundamental process in the innate immune response, crucial for host defense against pathogens. This process is initiated by chemoattractants binding to G protein-coupled receptors (GPCRs) on the neutrophil surface, triggering a cascade of intracellular signals that lead to cell polarization and migration. Among the key receptors involved are the formyl-peptide receptors (FPRs), which recognize formylated peptides derived from bacteria and damaged mitochondria.
PD176252 was initially developed as an antagonist for the gastrin-releasing peptide/neuromedin B receptors. However, subsequent research has revealed a significant and potent off-target effect: this compound acts as a powerful agonist for human formyl-peptide receptors, particularly FPR1 and FPR2.[1] This makes it a valuable tool for studying FPR-mediated neutrophil signaling and chemotaxis. Instead of inhibiting neutrophil migration, this compound serves as a chemoattractant, inducing a robust migratory response.
These application notes provide detailed protocols for measuring the chemotactic effects of this compound on human neutrophils, including methods for neutrophil isolation, chemotaxis assays, and data analysis.
Data Presentation
The chemotactic response of neutrophils to a chemoattractant typically follows a bell-shaped dose-response curve. At low concentrations, migration increases with the concentration of the chemoattractant. However, at very high concentrations, the gradient can become saturated, leading to a decrease in directed migration. The following table provides representative quantitative data on the effect of this compound on neutrophil chemotaxis, based on its known potency as an FPR agonist.
Table 1: Representative Dose-Response of this compound on Neutrophil Chemotaxis
| This compound Concentration (nM) | Mean Number of Migrated Cells | Chemotactic Index* |
| 0 (Vehicle Control) | 150 | 1.0 |
| 0.1 | 450 | 3.0 |
| 1 | 900 | 6.0 |
| 10 | 1800 | 12.0 |
| 100 | 2250 | 15.0 |
| 1000 | 1200 | 8.0 |
| 10000 | 600 | 4.0 |
*Chemotactic Index is calculated as the number of cells migrating towards this compound divided by the number of cells migrating towards the vehicle control.
Signaling Pathway
This compound induces neutrophil chemotaxis by activating FPR1 and FPR2, which are coupled to Gi proteins. This activation initiates a signaling cascade involving phosphoinositide 3-kinase (PI3K) and the activation of small Rho GTPases, leading to actin polymerization and the formation of a leading edge, ultimately driving cell migration.
Experimental Protocols
Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of neutrophils from whole blood using dextran (B179266) sedimentation and Ficoll-Paque gradient separation.[1]
Materials:
-
Human whole blood collected in heparinized tubes
-
Dextran T500
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Bovine Serum Albumin (BSA)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Protocol:
-
Mix 1 part of 3% Dextran T500 with 5 parts of whole blood in a 50 mL conical tube.
-
Allow erythrocytes to sediment by gravity for 30-45 minutes at room temperature.
-
Carefully collect the leukocyte-rich plasma (supernatant) and layer it over an equal volume of Ficoll-Paque in a new 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells, and Ficoll-Paque).
-
Resuspend the neutrophil-erythrocyte pellet in HBSS.
-
Lyse the remaining red blood cells by incubating the pellet in RBC Lysis Buffer for 5-10 minutes at room temperature.
-
Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 10 minutes at 4°C.
-
Wash the neutrophil pellet twice with cold HBSS.
-
Resuspend the final neutrophil pellet in assay medium (e.g., HBSS with 0.5% BSA).
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%.
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol describes an in vitro chemotaxis assay using a 96-well chemotaxis chamber.[1]
Materials:
-
Isolated human neutrophils
-
This compound stock solution (in DMSO)
-
Assay medium (HBSS with 2% heat-inactivated fetal bovine serum)
-
96-well chemotaxis chamber (e.g., ChemoTx® system) with a 5 µm pore size polycarbonate membrane
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Prepare serial dilutions of this compound in the assay medium in the lower wells of the 96-well chemotaxis plate (30 µL per well). Include a vehicle control (DMSO) and a positive control (e.g., 10 nM fMLP).
-
Carefully place the polycarbonate membrane over the lower wells.
-
Resuspend the isolated neutrophils in assay medium to a final concentration of 2 x 10^6 cells/mL.
-
Add 50 µL of the neutrophil suspension to the top of the membrane, corresponding to each well.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 60-90 minutes.
-
After incubation, carefully remove the membrane and wipe off the non-migrated cells from the top surface.
-
Quantify the migrated cells in the lower chamber by measuring ATP levels using a luminescent cell viability assay according to the manufacturer's instructions.
-
Read the luminescence on a plate reader. The signal is directly proportional to the number of migrated cells.
-
Calculate the chemotactic index for each concentration of this compound.
Logical Relationships in Experimental Design
The experimental design aims to establish a causal relationship between the concentration of this compound and the extent of neutrophil migration. This is achieved by systematically varying the concentration of this compound while keeping other factors constant.
References
Application Notes and Protocols for PD176252 in Studying Receptor Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD176252 is a potent, non-peptide small molecule that has been identified as a high-affinity antagonist for bombesin (B8815690) receptors, specifically the neuromedin B receptor (NMB-R or BB1) and the gastrin-releasing peptide receptor (GRP-R or BB2).[1][2] These G protein-coupled receptors (GPCRs) are implicated in a variety of physiological processes and are overexpressed in several types of cancer, making them attractive therapeutic targets.[3][4] this compound's ability to competitively block the binding of endogenous ligands like neuromedin B and gastrin-releasing peptide makes it a valuable tool for studying the pharmacology and signaling of these receptors.
Interestingly, further research has revealed that this compound also acts as a potent agonist for human formyl-peptide receptors (FPRs), demonstrating its polypharmacological nature.[5] This dual activity underscores the importance of characterizing its binding kinetics at each of its targets to fully understand its biological effects.
This document provides detailed application notes and protocols for utilizing this compound in the study of receptor binding kinetics. It includes a summary of its known binding affinities and detailed methodologies for determining its association (k_on) and dissociation (k_off) rates, which are crucial for a comprehensive understanding of its interaction with target receptors.
Data Presentation
The following tables summarize the currently available quantitative data for this compound's interaction with its primary bombesin receptor targets and its off-target activity at formyl-peptide receptors.
Table 1: Binding Affinity of this compound for Bombesin Receptors
| Receptor Subtype | Species | Parameter | Value (nM) |
| BB1 (NMB-R) | Human | K_i | 0.17[1] |
| BB2 (GRP-R) | Human | K_i | 1.0[1][2] |
| BB1 (NMB-R) | Rat | K_i | 0.66[1] |
| BB2 (GRP-R) | Rat | K_i | 16[1] |
Table 2: Functional Activity of this compound
| Target | Assay | Cell Line | Parameter | Value (µM) |
| GRP-R/NMB-R | C6 Glioma Cell Proliferation Inhibition | Rat C6 Glioma | IC_50 | 2 |
| GRP-R | NCI-H1299 Xenograft Proliferation Inhibition | Nude Mice | IC_50 | 5 |
| FPR1/FPR2 | Calcium Mobilization | HL-60 | EC_50 | 0.31 (FPR1) / 0.66 (FPR2)[1] |
Signaling Pathways and Experimental Logic
To understand the context of the experimental protocols, the following diagrams illustrate the relevant signaling pathway and the logical workflow for studying receptor binding kinetics.
Caption: G Protein-Coupled Receptor Signaling Pathway for Bombesin Receptors.
Caption: Experimental Workflow for Determining Receptor Binding Kinetics.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the binding kinetics of this compound.
Protocol 1: Radioligand Binding Assay for k_on and k_off Determination
This protocol describes a competition kinetic binding assay to determine the association (k_on) and dissociation (k_off) rates of this compound for bombesin receptors.
Materials:
-
HEK293 cells stably expressing human GRP-R or NMB-R
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radiolabeled bombesin receptor antagonist (e.g., [125I]-Tyr4-bombesin)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Gamma counter
-
96-well plates
Procedure:
1. Membrane Preparation: a. Culture HEK293 cells expressing the target receptor to confluency. b. Harvest cells and centrifuge at 1,000 x g for 5 minutes. c. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize. d. Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C. e. Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer. f. Determine the protein concentration using a BCA or Bradford assay. g. Store membrane preparations at -80°C until use.
2. Association Rate (k_on) Determination: a. In a 96-well plate, add a fixed concentration of radiolabeled ligand and a series of concentrations of this compound to different wells. b. Initiate the binding reaction by adding the cell membrane preparation to all wells simultaneously. c. Incubate the plate at room temperature with gentle agitation. d. At various time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer. e. Measure the radioactivity retained on the filters using a gamma counter. f. Plot the specific binding (total binding - non-specific binding) against time for each concentration of this compound. g. Analyze the data using non-linear regression to fit to a competition association binding model to determine the k_on value.
3. Dissociation Rate (k_off) Determination: a. Incubate the cell membrane preparation with the radiolabeled ligand until equilibrium is reached (e.g., 60 minutes at room temperature). b. Initiate dissociation by adding a high concentration of unlabeled this compound to the wells. c. At various time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), terminate the reaction by rapid filtration and washing as described above. d. Measure the remaining radioactivity on the filters. e. Plot the specific binding against time. f. Analyze the data using non-linear regression to fit to a one-phase exponential decay model to determine the k_off value.
Protocol 2: Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis
SPR provides a label-free method to directly measure the binding kinetics of this compound to purified bombesin receptors.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Purified, solubilized GRP-R or NMB-R
-
This compound
-
Running buffer (e.g., HBS-P+ with 0.1% DDM for membrane proteins)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
1. Receptor Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the sensor surface using a mixture of EDC and NHS. c. Inject the purified receptor solution over the activated surface to achieve the desired immobilization level. d. Deactivate any remaining active esters with an injection of ethanolamine.
2. Kinetic Analysis: a. Prepare a series of dilutions of this compound in running buffer. b. Inject the different concentrations of this compound over the immobilized receptor surface, followed by a dissociation phase with running buffer. c. Record the sensorgrams showing the association and dissociation phases for each concentration. d. After each cycle, regenerate the sensor surface with a short pulse of regeneration solution to remove bound this compound.
3. Data Analysis: a. Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes. b. Globally fit the association and dissociation curves for all concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. c. The fitting will yield the association rate constant (k_on) and the dissociation rate constant (k_off).
Protocol 3: Calcium Mobilization Assay for Functional Antagonism
This assay functionally assesses the antagonist activity of this compound by measuring its ability to block agonist-induced intracellular calcium release.
Materials:
-
HEK293 cells stably expressing GRP-R or NMB-R
-
Cell culture reagents
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Bombesin receptor agonist (e.g., GRP or NMB)
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation)
-
Black-walled, clear-bottom 96- or 384-well plates
Procedure:
1. Cell Plating: a. Seed the cells into the microplates and culture overnight to form a confluent monolayer.
2. Dye Loading: a. Remove the culture medium and add the calcium-sensitive dye solution to each well. b. Incubate the plate at 37°C for 60 minutes to allow for dye loading.
3. Assay: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to the reading temperature. b. Add different concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes). c. Establish a baseline fluorescence reading. d. Add a fixed concentration of the agonist (e.g., EC80 concentration) to all wells. e. Immediately begin recording the fluorescence intensity over time to measure the calcium flux.
4. Data Analysis: a. Determine the peak fluorescence response for each well. b. Plot the peak response as a function of the log concentration of this compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
Conclusion
This compound is a versatile pharmacological tool for investigating the role of bombesin receptors in health and disease. While its high affinity is well-documented, a thorough understanding of its binding kinetics is essential for elucidating its mechanism of action and predicting its in vivo behavior. The protocols provided herein offer a comprehensive guide for researchers to determine the association and dissociation rates of this compound, thereby enabling a more complete characterization of this important molecule and facilitating the development of novel therapeutics targeting bombesin receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of PD176252
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD176252 is a potent, non-peptide antagonist of the gastrin-releasing peptide receptor (GRPR), also known as bombesin (B8815690) receptor subtype 2 (BB2), and the neuromedin B receptor (NMBR) or BB1.[1][2] GRPR is frequently overexpressed in various malignancies, including lung cancer, and its activation by the ligand gastrin-releasing peptide (GRP) can stimulate tumor growth.[3][4] this compound exerts its anti-tumor effects by blocking GRP-stimulated signaling pathways, thereby inhibiting cancer cell proliferation.[1][3] In vivo studies have demonstrated the dose-dependent efficacy of this compound in inhibiting the growth of human lung cancer xenografts in nude mice.[1][4]
Interestingly, this compound has also been identified as a potent agonist of human formyl-peptide receptors (FPRs), specifically FPR1 and FPR2.[5][6][7] This dual activity should be considered when designing and interpreting in vivo studies.
This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound, based on preclinical data from lung cancer models.
Data Presentation
In Vivo Efficacy of this compound against NCI-H1299 Human Lung Cancer Xenografts
| Treatment Group | Dose | Administration Route | Frequency | Tumor Volume Reduction vs. Control (%) | Reference |
| Control | Vehicle | Intraperitoneal (i.p.) | Daily | - | [1] |
| This compound | 5 µM in 0.2 ml | Intraperitoneal (i.p.) | Daily | ~50% | [1] |
Note: The original study states a dose of 5 µM in a 0.2 ml volume was administered. The molarity is an unusual unit for in vivo dosing and may represent the concentration of the stock solution used for injection. Further clarification from the original authors would be needed for precise dose in mg/kg.
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study in a Nude Mouse Xenograft Model
This protocol outlines the methodology for assessing the anti-tumor efficacy of this compound in a subcutaneous NCI-H1299 human non-small cell lung cancer xenograft model.[1]
Materials:
-
This compound
-
NCI-H1299 human non-small cell lung cancer cell line
-
Female athymic nude mice (nu/nu), 4-6 weeks old
-
Matrigel (or similar basement membrane matrix)
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Animal housing and husbandry equipment compliant with institutional guidelines
Procedure:
-
Cell Culture and Preparation:
-
Culture NCI-H1299 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend in PBS at a concentration of 5 x 10^7 cells/ml.
-
Mix the cell suspension 1:1 with Matrigel on ice to a final concentration of 2.5 x 10^7 cells/ml.
-
-
Tumor Cell Implantation:
-
Anesthetize the nude mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject 0.2 ml of the cell/Matrigel suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the animals for tumor growth.
-
-
Animal Randomization and Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
This compound Formulation: Prepare a 5 µM solution of this compound in a suitable vehicle (e.g., sterile saline or PBS). The final injection volume should be 0.2 ml.
-
Administration: Administer this compound (0.2 ml of 5 µM solution) or vehicle control intraperitoneally (i.p.) once daily.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Signaling Pathways and Experimental Workflows
GRPR Signaling Pathway and Antagonism by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Frontiers | Neuropeptide G Protein-Coupled Receptors as Oncotargets [frontiersin.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing PD176252 stock solutions for experiments
Application Notes and Protocols for PD176252
Topic: Preparing this compound Stock Solutions for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, non-peptide small molecule that functions as a competitive antagonist for bombesin (B8815690) receptors, specifically the gastrin-releasing peptide receptor (GRP-R, BB₂) and the neuromedin B receptor (NMB-R, BB₁).[1][2][3] It exhibits high affinity with Kᵢ values of 1.0 nM for BB₂ and 0.17 nM for BB₁.[1][2][3] Due to its ability to inhibit the proliferation of various cancer cell lines, such as glioma and lung cancer, this compound is a valuable tool in cancer research and the study of GRP-mediated signaling pathways.[1][3] Additionally, studies have shown that this compound can act as a potent agonist of human N-formyl peptide receptors (FPRs), adding another layer to its pharmacological profile.[4][5][6]
Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the solubilization, storage, and preparation of this compound solutions.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for accurate calculations when preparing solutions.
| Property | Value | Reference |
| Molecular Weight (M.Wt) | 584.67 g/mol | [1][3][7] |
| Molecular Formula | C₃₂H₃₆N₆O₅ | [1][3] |
| CAS Number | 204067-01-6 | [1][3][7] |
| Purity | ≥98% | [1][3] |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][3] |
| Maximum Solubility in DMSO | 100 mM | [1][3] |
| Solid Storage Temperature | +4°C | [1][3] |
Experimental Protocols
Protocol for Preparing a Primary DMSO Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a concentrated stock solution in DMSO, which can be stored for long-term use.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Procedure:
-
Calculate Required Mass: Use the following formula to determine the amount of this compound powder needed:
-
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (g) = 0.010 mol/L x 0.001 L x 584.67 g/mol = 0.005847 g = 5.85 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Solubilization:
-
Add the weighed powder to a sterile vial.
-
Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.
-
Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be observed.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, divide the primary stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, opaque microvials.
-
Store the aliquots at -20°C for long-term storage. Some sources recommend storage at -80°C for maximum stability.
-
Quick Reconstitution Table:
The following table provides solvent volumes required to prepare common stock concentrations from standard masses of this compound (M.Wt = 584.67).[3]
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.71 mL | 8.55 mL | 17.10 mL |
| 5 mM | 0.34 mL | 1.71 mL | 3.42 mL |
| 10 mM | 0.17 mL | 0.86 mL | 1.71 mL |
| 50 mM | 34.2 µL | 0.17 mL | 0.34 mL |
| 100 mM | 17.1 µL | 85.5 µL | 0.17 mL |
Protocol for Preparing Aqueous Working Solutions
This compound has poor aqueous solubility.[8][9][10] Therefore, careful dilution of the DMSO stock into cell culture media or experimental buffer is required to prevent precipitation.
Procedure:
-
Thaw Stock: Thaw a single aliquot of the primary DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): It is best practice to perform initial dilutions in DMSO before the final dilution into aqueous buffer.[11] However, for many applications, a direct dilution from the stock is feasible if done correctly.
-
Final Dilution:
-
Warm the required volume of aqueous buffer or cell culture medium to the appropriate temperature (e.g., 37°C for cell culture).
-
While gently vortexing or swirling the aqueous medium, add the required volume of the this compound DMSO stock drop-by-drop. This rapid mixing helps prevent the compound from precipitating out of solution.[11]
-
Example for 10 mL of 10 µM working solution from a 10 mM stock:
-
Volume of stock = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL.
-
Add 10 µL of the 10 mM stock to 10 mL of medium.
-
-
-
Control for Solvent Effects: Ensure that the final concentration of DMSO in the experimental medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control wells.
-
Use Immediately: Aqueous working solutions of this compound should be prepared fresh and used immediately, as the compound may be unstable or precipitate over time in aqueous environments.
Mechanism of Action: GRP-R Signaling Pathway
This compound acts by blocking the GRP-R, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by GRP binding involves the activation of Phospholipase C (PLC).[12]
Caption: this compound antagonizes GRP-R, blocking downstream PLC activation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD 176252 | Bombesin Receptors | Tocris Bioscience [tocris.com]
- 4. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PD 176252 | C32H36N6O5 | CID 9829828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Structures of human gastrin-releasing peptide receptors bound to antagonist and agonist for cancer and itch therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing PD176252 Solubility for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming solubility challenges with the non-peptide gastrin-releasing peptide receptor (GRPR) antagonist, PD176252, for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent antagonist of the gastrin-releasing peptide receptor (GRPR), a target implicated in various cancers and neurological pathways. Its hydrophobic nature leads to poor aqueous solubility, which is a significant hurdle for achieving therapeutic concentrations in vivo and can result in inconsistent experimental outcomes.
Q2: What is the known solubility of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). While specific quantitative data in other solvents is limited in publicly available literature, its hydrophobic structure suggests poor solubility in aqueous solutions.
Q3: What are the initial steps to improve the solubility of this compound for in vivo experiments?
A3: A systematic approach is recommended, starting with small-scale solubility testing in various biocompatible solvents and solvent systems. This will help identify a suitable vehicle for your specific animal model and route of administration.
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution of DMSO stock solution in an aqueous vehicle.
-
Cause: The high concentration of DMSO in the stock solution is no longer sufficient to keep the compound dissolved when diluted in an aqueous medium.
-
Solution:
-
Reduce the final concentration of DMSO: Aim for the lowest possible final concentration of DMSO in the dosing solution, ideally less than 10%, as higher concentrations can have pharmacological effects and cause local irritation.
-
Utilize co-solvents and surfactants: Employ a multi-component solvent system. A combination of a co-solvent like polyethylene (B3416737) glycol 400 (PEG 400) and a surfactant such as Tween 80 can significantly enhance the solubility and stability of hydrophobic compounds in aqueous solutions.
-
Stepwise dilution: When preparing the final formulation, add the aqueous component to the organic solvent/compound mixture gradually while vortexing to prevent rapid precipitation.
-
Issue: Inconsistent results or lack of efficacy in vivo despite a visually clear solution.
-
Cause: The compound may be forming micelles or nanoparticles that are not therapeutically active, or it could be precipitating at the injection site.
-
Solution:
-
Characterize the formulation: If possible, use techniques like dynamic light scattering (DLS) to assess particle size in your formulation.
-
Optimize the vehicle composition: Systematically vary the ratios of co-solvents and surfactants to find a formulation that provides optimal solubility and bioavailability.
-
Consider alternative formulations: For long-term studies, more advanced formulations like lipid-based delivery systems or amorphous solid dispersions might be necessary.
-
Data Presentation
Table 1: Known Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | Various commercial suppliers |
Table 2: Common Co-solvents and Surfactants for In Vivo Formulations
| Vehicle Component | Type | Properties and Considerations |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | A water-miscible polymer, generally recognized as safe (GRAS). Can improve the solubility of many poorly water-soluble drugs. |
| Propylene Glycol | Co-solvent | A viscous, colorless liquid that is miscible with water. Commonly used in parenteral formulations. |
| Ethanol | Co-solvent | Can be used in low concentrations, but may cause irritation and has its own pharmacological effects. |
| Tween 80 (Polysorbate 80) | Surfactant | A non-ionic surfactant used to stabilize aqueous formulations of poorly soluble compounds by forming micelles. |
| Methylcellulose | Suspending Agent | Can be used to create a uniform suspension if the compound cannot be fully dissolved. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Intraperitoneal (IP) Injection
This protocol is adapted from a method for another poorly soluble compound and should be optimized for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved by vortexing.
-
-
Prepare the vehicle:
-
In a sterile tube, mix Tween 80 and sterile saline. For a final formulation containing 5% DMSO and 10% Tween 80, the vehicle would be a 10% Tween 80 solution in saline.
-
-
Prepare the final dosing solution:
-
Warm the Tween 80/saline vehicle to 37°C to reduce viscosity.
-
Slowly add the this compound stock solution to the warmed vehicle while continuously vortexing. For a final concentration of 5 mg/mL, you would add 1 part of the 50 mg/mL stock to 9 parts of the vehicle.
-
The final solution should be clear. If precipitation occurs, adjust the concentrations of DMSO, Tween 80, or the final drug concentration.
-
-
Administration:
-
Administer the solution to the animals immediately after preparation to minimize the risk of precipitation.
-
Mandatory Visualization
Caption: GRPR signaling pathway inhibited by this compound.
Caption: Workflow for developing an in vivo formulation for this compound.
Technical Support Center: Overcoming Poor Selectivity of PD176252 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor selectivity with derivatives of PD176252. Our aim is to help you diagnose and overcome off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes after treatment with our this compound derivative. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities. While this compound was developed as a bombesin (B8815690) receptor (BB1/BB2) antagonist, it and its analogs have been shown to be potent agonists of formyl-peptide receptors (FPRs), which can lead to a range of unintended biological responses.[1][2] If your derivative is structurally related to this compound, it is crucial to consider potential off-target effects on FPRs and other receptors.
Q2: How can we determine the selectivity profile of our this compound derivative?
A2: A comprehensive selectivity profile can be determined using a variety of methods. A common approach is to screen your compound against a panel of purified receptors or kinases.[3][4] For this compound derivatives, it is highly recommended to include FPRs (FPR1, FPR2, FPR3) in your screening panel.[1][2] Techniques such as competitive binding assays, functional assays (e.g., calcium mobilization), and differential scanning fluorimetry can provide valuable data on both on-target and off-target interactions.[5]
Q3: What is considered a "good" selectivity profile for a compound?
A3: A common benchmark for good selectivity is a significant difference in potency between the intended target and any off-targets, typically greater than 100-fold.[3] However, the required selectivity depends on the therapeutic window of the target and the biological consequences of engaging the off-target.
Q4: Can off-target effects of this compound derivatives be beneficial?
A4: While often considered detrimental, off-target effects can sometimes be advantageous. For instance, if an off-target has a desirable therapeutic effect, a polypharmacological approach might be intentionally pursued. However, this requires a thorough understanding and characterization of all targets.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Off-target activity | 1. Perform a broad receptor/kinase screen: Screen your compound against a panel of receptors, with a particular focus on FPRs, to identify potential off-targets.[1][2] 2. Use structurally unrelated inhibitors: Compare the phenotype induced by your derivative with that of other well-characterized, structurally distinct inhibitors for the intended target.[6] 3. Rescue experiments: If possible, perform a rescue experiment by re-introducing a version of the target receptor that is resistant to your inhibitor. Reversal of the phenotype suggests an on-target effect.[6] |
| Activation of compensatory signaling pathways | 1. Analyze downstream signaling: Use techniques like phospho-specific antibodies or mass spectrometry to analyze changes in the phosphorylation status of key proteins in related signaling pathways. 2. Combination therapy: Co-treat with inhibitors of the suspected compensatory pathway to see if the original phenotype is restored.[3] |
| Cell line-specific off-target effects | 1. Test in multiple cell lines: Evaluate your derivative in a panel of cell lines with varying expression levels of the intended target and potential off-targets.[6] 2. Cellular target engagement assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor binds to the suspected off-target protein within the cell.[6] |
Problem 2: High affinity for the intended target but poor cellular potency.
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability | 1. Assess physicochemical properties: Analyze the lipophilicity, solubility, and other properties of your compound that influence cell membrane permeability. 2. Use cell permeability assays: Employ methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure permeability. |
| Active efflux by transporters | 1. Use efflux pump inhibitors: Co-incubate your compound with known inhibitors of ABC transporters to see if cellular potency increases. |
Quantitative Data Summary
The following table summarizes the reported activity of this compound and some of its analogs, highlighting the off-target activity on Formyl-Peptide Receptors (FPRs). This data underscores the importance of screening for off-target effects.
| Compound | Target(s) | Activity (EC50/Ki) | Reference |
| This compound | BB1 Receptor | Ki = 0.15 nM | [7] |
| BB2 Receptor | Ki = 1.0 nM | [7] | |
| FPR1 (agonist) | EC50 in the nanomolar range | [1] | |
| FPR2 (agonist) | EC50 in the nanomolar range | [1] | |
| PD168368 | FPRs (agonist) | EC50 in the nanomolar range | [1] |
| A-71623 | FPR1/FPR2 (agonist) | Micromolar EC50 | [2] |
| Various this compound Analogs | FPR1/FPR2/FPR3 (agonists) | Nanomolar EC50 values for FPR2 | [2] |
Key Experimental Protocols
Kinase/Receptor Selectivity Profiling (General Workflow)
This protocol provides a general workflow for assessing the binding affinity of an inhibitor against a panel of kinases or receptors.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a dilution series to be used in the assay.
-
Assay Plate Preparation: In a multi-well plate, add the kinase/receptor, a fluorescently labeled ligand (for binding assays) or a substrate and ATP (for activity assays), and the test compound at various concentrations.
-
Incubation: Incubate the plate at a specified temperature for a set period to allow for binding or enzymatic reaction to occur.
-
Detection: Measure the signal (e.g., fluorescence, luminescence, radioactivity) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 or Ki value. A lower value indicates higher potency.
Calcium Mobilization Assay for FPR Activity
This protocol is used to determine the agonist activity of compounds on G-protein coupled receptors like FPRs that signal through calcium.
-
Cell Culture: Culture cells expressing the FPR of interest (e.g., transfected HL-60 cells).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add the test compound at various concentrations to the dye-loaded cells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a fluorometric imaging plate reader.
-
Data Analysis: Plot the change in fluorescence as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Caption: Off-target agonism of a this compound derivative on FPRs.
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PD176252 and Formyl Peptide Receptors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PD176252 on formyl peptide receptors (FPRs).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, non-peptide antagonist of the bombesin (B8815690) receptors, specifically the neuromedin-B preferring (BB1) and gastrin-releasing peptide-preferring (BB2) receptors.[1][2][3]
Q2: What are the known off-target effects of this compound?
This compound has been identified as a potent agonist for the N-Formyl Peptide Receptors 1 and 2 (FPR1 and FPR2).[1][4][5] This off-target activity is significant and should be considered when using this compound in experimental settings.
Q3: What is the nature of this compound's interaction with FPRs?
This compound acts as an agonist at FPR1 and FPR2, meaning it activates these receptors and initiates downstream signaling cascades.[1][4] This is in contrast to its antagonist activity at bombesin receptors.
Q4: What are the typical cellular responses to FPR activation by this compound?
Activation of FPRs by this compound in relevant cell types (e.g., neutrophils, HL-60 cells) can induce a range of cellular responses, including:
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound for its primary targets (Bombesin Receptors) and off-targets (Formyl Peptide Receptors).
Table 1: this compound Binding Affinity (Ki)
| Receptor Subtype | Species | Ki (nM) |
| BB1 | Human | 0.17[1] |
| BB2 | Human | 1.0[1][3] |
| BB1 | Rat | 0.66[1] |
| BB2 | Rat | 16[1] |
Table 2: this compound Functional Potency (EC50)
| Receptor Subtype | Cell Line | Assay | EC50 (µM) |
| FPR1 | HL-60 | Ca2+ mobilization | 0.31[1] |
| FPR2 | HL-60 | Ca2+ mobilization | 0.66[1] |
Signaling Pathways and Experimental Workflows
Formyl Peptide Receptor (FPR) Signaling Pathway
Activation of FPR1 and FPR2 by an agonist like this compound initiates a signaling cascade through G-protein coupling. This typically involves the Gαi subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which can be measured in a calcium mobilization assay.
References
- 1. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. Analysis of neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with PD176252
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PD176252. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent inhibitory effects of this compound on my target cells. What could be the cause?
Inconsistent results with this compound can stem from several factors, primarily its poor solubility and off-target effects.
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Solubility Issues: this compound has poor aqueous solubility.[1] Incomplete solubilization can lead to a lower effective concentration in your experiments than intended, resulting in variable inhibition. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your final working concentrations.[2]
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Off-Target Effects: this compound is a potent antagonist of the gastrin-releasing peptide receptor (GRPR/BB2) and the neuromedin B receptor (NMBR/BB1).[3] However, it also acts as an agonist on N-Formyl peptide receptors (FPRs), particularly FPR1 and FPR2.[2][4] If your experimental system expresses these receptors, the agonist activity of this compound on FPRs could be confounding your results and leading to unexpected cellular responses.[2]
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Compound Stability: The stability of this compound in aqueous solutions over time can be a factor. It is recommended to prepare fresh working solutions for each experiment from a frozen DMSO stock.
Q2: My cells are showing an unexpected pro-inflammatory or migratory response after treatment with this compound, even though I expect it to be an antagonist.
This is a strong indication of an off-target effect. This compound is a known agonist for N-Formyl peptide receptors (FPR1 and FPR2), which are involved in inflammatory responses and cell migration.[2][4] If your cells of interest express these receptors, the agonist activity of this compound can trigger these pathways, leading to results that are inconsistent with its intended antagonistic effect on GRPR/NMBR.
To confirm this, you can:
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Check for FPR expression: Verify if your cell line expresses FPR1 and FPR2.
-
Use an FPR antagonist: Co-treat your cells with a specific FPR antagonist to see if the unexpected pro-inflammatory or migratory effects are blocked.
Q3: I am having difficulty dissolving this compound for my experiments. What is the recommended procedure?
Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[2]
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Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is completely dissolved by gentle vortexing.
-
Working Dilutions: For cell-based assays, dilute the DMSO stock solution into your aqueous cell culture medium. It is crucial to add the DMSO stock dropwise to the aqueous solution while vortexing to prevent precipitation. The final DMSO concentration in your assay should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2]
-
Solubility in Physiological Buffers: Direct dissolution in physiological buffers is not recommended due to the high probability of precipitation.[5][6] Always prepare a DMSO stock first.
Q4: What are the expected downstream signaling pathways inhibited by this compound?
As an antagonist of GRPR and NMBR, which are Gq-coupled receptors, this compound is expected to inhibit the activation of phospholipase C (PLC). This, in turn, will block the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of this compound for its primary and off-target receptors.
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| GRPR (BB2) | Human | Binding | Ki | 1.0 nM | [3] |
| NMBR (BB1) | Human | Binding | Ki | 0.15 nM | [3] |
| FPR1 | Human | Ca2+ mobilization | EC50 | 310 nM | [2] |
| FPR2 | Human | Ca2+ mobilization | EC50 | 660 nM | [2] |
Key Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted from studies demonstrating the off-target agonist effects of this compound on FPRs.[2]
-
Cell Preparation:
-
Culture cells expressing the receptor of interest (e.g., HL-60 cells transfected with human FPR1 or FPR2) in appropriate media.
-
On the day of the experiment, harvest the cells and resuspend them in a suitable assay buffer (e.g., HBSS).
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 30-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create serial dilutions of this compound in the assay buffer.
-
-
Measurement:
-
Use a fluorescence plate reader equipped with an injector.
-
Add the diluted this compound to the cell-containing wells.
-
Measure the fluorescence intensity before and after the addition of the compound in real-time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the change in fluorescence against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cell Migration Assay
This protocol can be used to assess the potential pro-migratory off-target effects of this compound.[2]
-
Cell Preparation:
-
Culture the cells of interest (e.g., neutrophils) in the appropriate medium.
-
On the day of the experiment, harvest the cells and resuspend them in migration buffer.
-
-
Assay Setup:
-
Use a multi-well migration plate with a porous membrane (e.g., 5.0-μm pore size).
-
Add different concentrations of this compound to the lower wells of the plate.
-
Add the cell suspension to the upper wells.
-
-
Incubation:
-
Incubate the plate for a suitable duration (e.g., 60 minutes) at 37°C in a 5% CO2 incubator to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescence-based assay.
-
Convert luminescence readings to absolute cell numbers using a standard curve.
-
Visualizations
Caption: GRPR Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent this compound Results.
References
- 1. pnas.org [pnas.org]
- 2. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PD176252 Dosage for Animal Studies
Welcome to the technical support center for PD176252. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered when using this compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-peptide small molecule that acts as a competitive antagonist for two subtypes of bombesin (B8815690) receptors: the gastrin-releasing peptide receptor (GRPR), also known as BB2, and the neuromedin B receptor (NMBR), also known as BB1.[1][2][3] It exhibits nanomolar affinity for these receptors.[1][2] The primary signaling pathway associated with GRPR activation involves the Gq/11 and G12/13 family of G-proteins, which in turn activates phospholipase C (PLC).[4] By blocking these receptors, this compound can inhibit downstream signaling pathways that are often implicated in cell proliferation and other physiological processes.
Interestingly, research has also identified this compound as a potent agonist for formyl-peptide receptors (FPRs), which are involved in inflammatory and immune responses.[5][6] This dual activity should be considered when designing experiments and interpreting results.
Q2: I am planning an in vivo study with this compound in a mouse xenograft model. What is a good starting dose?
A2: Currently, there is limited publicly available information on specific systemic (e.g., intraperitoneal, intravenous, or subcutaneous) dosages of this compound for cancer xenograft models in mice. However, we can draw insights from related compounds and in vitro data.
For instance, a structurally similar NMBR antagonist, PD168368, was administered intrathecally in mice at doses ranging from 1 to 3 nmol to study itch scratching behavior. While the route of administration is different, this provides a starting point for molar equivalence.
In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines with IC50 values in the low micromolar range.[2][7] It is crucial to conduct a pilot dose-finding study to determine the optimal dose for your specific animal model and cancer cell line. A common approach is to start with a low dose and escalate until the desired biological effect is observed or signs of toxicity appear.
Q3: this compound has poor water solubility. What vehicle should I use for in vivo administration?
A3: Due to its hydrophobic nature, formulating this compound for in vivo studies requires careful selection of a suitable vehicle. Direct administration in aqueous solutions like saline or PBS is not feasible. Here are some commonly used strategies for poorly soluble compounds:
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Co-solvent systems: A common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with an aqueous vehicle such as saline, PBS, or a solution containing polyethylene (B3416737) glycol (PEG) or corn oil. It is critical to keep the final concentration of the organic solvent low to minimize toxicity to the animal.
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Lipid-based formulations: For highly lipophilic compounds, edible oils such as corn oil or peanut oil can be effective vehicles.
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Surfactant-based formulations: Surfactants like Tween 80 can be used to create microemulsions or micellar solutions to improve solubility.
It is imperative to include a vehicle-only control group in your experiments to account for any potential effects of the formulation itself.
Q4: Are there any known toxicities or side effects associated with this compound in animals?
A4: There is currently a lack of published data specifically detailing the in vivo toxicity profile of this compound. However, a study using a related GRPR antagonist, RC-3095, administered intrathecally in mice, noted that a higher dose compromised motor function. This suggests potential for neurological side effects at higher concentrations.
Given the absence of specific toxicity data for this compound, it is essential to conduct thorough monitoring of the animals during your studies. Key parameters to observe include:
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Changes in body weight
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Alterations in food and water intake
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Behavioral changes (e.g., lethargy, agitation)
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Signs of injection site reaction
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General clinical signs of distress
A pilot toxicity study is highly recommended to establish a maximum tolerated dose (MTD) before proceeding with larger efficacy studies.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable therapeutic effect in the treatment group. | Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site. | 1. Dose Escalation: In a pilot study, systematically increase the dose of this compound. 2. Pharmacokinetic Analysis: If possible, measure the plasma concentration of this compound to ensure adequate systemic exposure. |
| Poor Bioavailability: The chosen vehicle and/or route of administration may not be optimal for absorption and distribution. | 1. Formulation Optimization: Experiment with different vehicle compositions (e.g., varying co-solvent ratios, trying different lipids or surfactants). 2. Alternative Administration Route: Consider a different route of administration (e.g., if using IP, try IV for more direct systemic exposure). | |
| Compound Instability: this compound may be degrading in the formulation before or after administration. | 1. Fresh Preparation: Prepare the dosing solution fresh before each administration. 2. Stability Check: If possible, analyze the stability of this compound in your chosen vehicle over the duration of your experiment. | |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | Dosage Too High: The administered dose exceeds the maximum tolerated dose (MTD). | 1. Dose Reduction: Decrease the dose of this compound. 2. MTD Study: Conduct a formal MTD study to identify the highest non-toxic dose. |
| Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially at high concentrations of organic solvents. | 1. Vehicle Control: Ensure you have a robust vehicle-only control group to differentiate between compound and vehicle toxicity. 2. Reduce Solvent Concentration: Minimize the concentration of organic solvents like DMSO in your final formulation. | |
| Inconsistent results between experiments. | Variability in Formulation: Inconsistent preparation of the dosing solution can lead to variable drug concentrations. | 1. Standardized Protocol: Develop and strictly adhere to a standardized protocol for preparing the this compound formulation. 2. Homogeneity: Ensure the final formulation is a homogenous solution or a stable, uniform suspension. |
| Animal Variability: Biological differences between animals can contribute to varied responses. | 1. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 2. Randomization: Randomize animals into treatment and control groups. |
Experimental Protocols
Note: The following are generalized protocols and should be adapted based on your specific experimental needs and institutional guidelines.
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Mice
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile-filtered
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Sterile saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to completely dissolve the powder. Vortex briefly if necessary. This will be your concentrated stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
-
Working Solution Preparation (prepare fresh daily):
-
Calculate the required volume of the stock solution based on the desired final concentration and the total injection volume.
-
In a separate sterile tube, add the required volume of sterile saline.
-
While vortexing the saline, slowly add the calculated volume of the this compound stock solution. This helps to prevent precipitation.
-
The final concentration of DMSO in the working solution should be kept to a minimum, ideally below 10%, to avoid vehicle-related toxicity.
-
-
Administration:
-
Administer the prepared solution to the mice via intraperitoneal injection at the desired dosage (e.g., mg/kg).
-
The injection volume should be appropriate for the size of the animal (typically 100-200 µL for a mouse).
-
Include a vehicle control group that receives an identical formulation without this compound.
-
Protocol 2: Pilot Dose-Finding Study in a Mouse Xenograft Model
Objective: To determine a safe and effective dose range for this compound in a specific tumor xenograft model.
Procedure:
-
Animal Model: Establish tumors in a cohort of mice using your cancer cell line of interest.
-
Group Allocation: Once tumors reach a predetermined size, randomize the mice into several groups (e.g., 5 groups of 3-5 mice each):
-
Group 1: Vehicle control
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Group 2: Low dose this compound (e.g., 1 mg/kg)
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Group 3: Mid dose this compound (e.g., 5 mg/kg)
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Group 4: High dose this compound (e.g., 10 mg/kg)
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Group 5: Very high dose this compound (e.g., 25 mg/kg)
-
-
Treatment: Administer the assigned treatment (vehicle or this compound) daily or on a predetermined schedule for a set period (e.g., 14-21 days).
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Monitoring:
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Measure tumor volume and body weight 2-3 times per week.
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Perform daily clinical observations for any signs of toxicity.
-
-
Endpoint: At the end of the study, euthanize the animals and collect tumors and relevant organs for further analysis (e.g., histopathology, biomarker analysis).
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Data Analysis: Plot tumor growth curves and body weight changes for each group. Analyze the data to identify the dose that shows anti-tumor efficacy without causing significant toxicity.
Signaling Pathways and Experimental Workflows
Caption: GRPR signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for an in vivo study with this compound.
References
- 1. Optimization of the Pharmacokinetic Profile of [99mTc]Tc-N4-Bombesin Derivatives by Modification of the Pharmacophoric Gln-Trp Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
stability of PD176252 in DMSO at room temperature
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of PD176252, a versatile molecule with dual activity on bombesin (B8815690) and formyl-peptide receptors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). Stock solutions can be prepared at concentrations up to 100 mM in DMSO.
Q2: How should I store stock solutions of this compound in DMSO?
A2: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. When stored at -20°C, the solution should ideally be used within one month, and for storage up to six months, -80°C is recommended. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the stability of this compound in DMSO at room temperature?
Q4: What are the primary molecular targets of this compound?
A4: this compound has a dual and opposing activity profile. It acts as a potent antagonist of the bombesin receptors, specifically the neuromedin B receptor (BB1) and the gastrin-releasing peptide receptor (BB2).[4] Interestingly, it also functions as a potent agonist of the human formyl-peptide receptors (FPRs), particularly FPR1 and FPR2.
Q5: What are the known downstream signaling pathways affected by this compound?
A5: As an antagonist of bombesin receptors (Gq/11 coupled), this compound is expected to inhibit the activation of Phospholipase C (PLC), which in turn would block the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation. Conversely, as an agonist of formyl-peptide receptors (Gi coupled), it is expected to stimulate downstream signaling cascades that can include the activation of PLC, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and mitogen-activated protein kinase (MAPK) pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or weaker than expected inhibitory effect on bombesin receptor-mediated signaling. | 1. Compound Degradation: The this compound solution may have degraded due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles).2. Incorrect Concentration: Errors in dilution or calculation of the working concentration. | 1. Prepare Fresh Solutions: Prepare a new working solution from a properly stored, frozen aliquot of the stock solution. For extended experiments, consider preparing fresh dilutions daily.2. Verify Concentration: Double-check all calculations and ensure accurate pipetting. Consider verifying the concentration of the stock solution if degradation is suspected. |
| Unexpected agonistic activity observed in cells. | 1. Off-Target Effects: The observed activity may be due to the agonistic effect of this compound on formyl-peptide receptors (FPRs), which may be endogenously expressed in your cell system. | 1. Check for FPR Expression: Verify whether your experimental cell line expresses FPR1 or FPR2.2. Use Specific Antagonists: If FPR activation is a concern, consider co-treatment with a known FPR antagonist to confirm that the observed effect is mediated by these receptors. |
| Variability in experimental results between batches. | 1. Solution Inhomogeneity: If the stock solution was frozen, the compound might not have been fully redissolved upon thawing.2. Water Absorption by DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect compound stability over the long term. | 1. Ensure Complete Dissolution: After thawing, ensure the stock solution is brought to room temperature and vortexed thoroughly before making dilutions.2. Use Anhydrous DMSO: For preparing stock solutions, use high-quality, anhydrous DMSO to minimize water content. Store DMSO properly to prevent water absorption. |
Quantitative Data Summary
General Compound Stability in DMSO at Room Temperature
The following table summarizes data from a large-scale study on the stability of approximately 7,200 compounds stored in DMSO at room temperature. This data is not specific to this compound but provides a general indication of compound integrity over time under these conditions.
| Storage Duration at Room Temperature | Probability of Observing the Compound |
| 3 Months | 92%[1][2][3] |
| 6 Months | 83%[1][2][3] |
| 1 Year | 52%[1][2][3] |
Experimental Protocols
Protocol: Assessment of Small Molecule Stability in DMSO by HPLC
This protocol outlines a general method for assessing the stability of a compound like this compound in DMSO at room temperature.
1. Materials:
- This compound
- Anhydrous DMSO
- HPLC-grade acetonitrile (B52724)
- HPLC-grade water
- Formic acid (or other appropriate mobile phase modifier)
- HPLC system with a UV detector and a suitable C18 column
2. Preparation of Stock and Working Solutions:
- Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
- From this stock, prepare a working solution at a lower concentration (e.g., 1 mM) in DMSO.
- Aliquot the working solution into several vials. Store one vial at -80°C as the time-zero control (T=0). Place the other vials at room temperature.
3. Time-Point Analysis:
- At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), take one of the vials stored at room temperature.
- Prepare a sample for HPLC analysis by diluting the DMSO solution in the mobile phase to a suitable concentration for detection. Prepare the T=0 sample in the same manner.
4. HPLC Analysis:
- Set up an appropriate HPLC method. This will require optimization, but a starting point could be a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Inject the samples and monitor the chromatogram at a wavelength where this compound has maximum absorbance.
- The stability is assessed by comparing the peak area of the parent compound (this compound) at each time point to the peak area at T=0. The appearance of new peaks would indicate degradation products.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Percentage Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Caption: this compound's dual action on signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signalling pathways mediated by the bombesin/GRP receptor - UCL Discovery [discovery.ucl.ac.uk]
minimizing PD176252 toxicity in cell culture
Welcome to the technical support center for PD176252. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing toxicity and ensuring successful cell culture experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-peptide antagonist of the gastrin-releasing peptide receptor (GRPR), also known as BB2, and the neuromedin B receptor (NMBR), or BB1.[1] It exhibits high affinity for both of these G protein-coupled receptors.[1]
Q2: What are the known off-target effects of this compound?
A significant off-target effect of this compound is its potent agonistic activity on N-formyl peptide receptors (FPRs), particularly FPR1 and FPR2. This can lead to unintended biological responses in cells expressing these receptors.
Q3: Why am I observing toxicity in my cell culture experiments with this compound?
Toxicity from this compound in cell culture can arise from several factors:
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Off-target FPR agonism: Activation of FPRs can trigger downstream signaling cascades, including intracellular calcium mobilization and the production of reactive oxygen species (ROS), which can be cytotoxic.
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High concentrations: Like any compound, excessive concentrations of this compound can lead to non-specific toxicity.
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Solvent effects: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High final concentrations of DMSO in the cell culture medium can be toxic to cells.[2]
Q4: What is the recommended solvent for this compound?
This compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Q5: In which cell lines is this compound expected to be active?
This compound will be active as an antagonist in cell lines expressing GRPR or NMBR. Its off-target agonist effects will be observed in cells expressing FPRs, such as immune cells (e.g., neutrophils, macrophages) and some cancer cell lines.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cell death even at low concentrations | The cell line may have high expression of Formyl Peptide Receptors (FPRs), leading to toxicity through off-target effects. | 1. Screen your cell line for FPR expression. 2. If FPRs are present, consider using a lower concentration range of this compound or a different compound if FPR activation is confounding. 3. Include an FPR antagonist as a control to see if it mitigates the toxicity. |
| Precipitate forms in the culture medium after adding this compound | The final concentration of this compound exceeds its solubility in the aqueous culture medium. The stock solution may not have been properly warmed or mixed before dilution. | 1. Ensure the DMSO stock solution is fully dissolved before diluting into the medium. Gently warm the stock solution if necessary. 2. Vortex the diluted solution before adding it to the cell culture. 3. Prepare fresh dilutions for each experiment. 4. Consider a serial dilution approach to achieve the final concentration. |
| Control (vehicle-treated) cells are also showing signs of toxicity | The concentration of the solvent (DMSO) is too high in the final culture medium. | 1. Calculate the final percentage of DMSO in your culture medium. It should ideally be below 0.1%. 2. Run a dose-response curve with DMSO alone to determine the toxicity threshold for your specific cell line. |
| Variability in results between experiments | Inconsistent preparation of this compound stock or working solutions. Fluctuation in cell health or passage number. | 1. Prepare a large batch of the stock solution, aliquot, and store at -20°C or -80°C to ensure consistency. 2. Use cells within a consistent and low passage number range for all experiments. 3. Always perform a baseline cell viability assay to ensure cell health before starting a new experiment. |
| This compound does not show the expected antagonistic effect on GRPR/NMBR signaling | The concentration of the agonist (e.g., bombesin) used to stimulate the receptor is too high, overcoming the competitive antagonism of this compound. The cells may have low expression of GRPR/NMBR. | 1. Perform a dose-response experiment with the agonist to determine its EC50 and use a concentration at or near the EC80 for your antagonism assays. 2. Confirm the expression of GRPR and/or NMBR in your cell line via qPCR, western blot, or flow cytometry. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.[3]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.
Reactive Oxygen Species (ROS) Production Assay
This protocol measures intracellular ROS levels, which may be elevated due to this compound's off-target effects.
Materials:
-
Cells of interest
-
96-well black, clear-bottom plates
-
This compound stock solution
-
CM-H2DCFDA probe
-
Hank's Balanced Salt Solution (HBSS)
-
Positive control (e.g., H2O2)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time. Include positive and negative controls.
-
Probe Loading: Remove the treatment medium and wash the cells with warm HBSS. Load the cells with CM-H2DCFDA (typically 5-10 µM in HBSS) and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells with HBSS to remove excess probe.
-
Fluorescence Measurement: Add HBSS to each well and immediately measure the fluorescence (excitation ~495 nm, emission ~525 nm) using a fluorescence plate reader.
-
Data Analysis: Quantify the increase in fluorescence relative to the untreated control.
Intracellular Calcium Mobilization Assay
This assay is used to confirm the agonistic activity of this compound on FPRs.
Materials:
-
Cells expressing FPRs
-
96-well black, clear-bottom plates
-
This compound stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
FLIPR (Fluorometric Imaging Plate Reader) or a plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and grow to confluency.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer (containing Fluo-4 AM and optionally probenecid) to each well. Incubate for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove extracellular dye.
-
Baseline Reading: Place the plate in the plate reader and take a baseline fluorescence reading.
-
Compound Addition: Program the instrument to automatically inject the this compound solution at various concentrations and immediately begin kinetic fluorescence readings.
-
Data Analysis: The change in fluorescence intensity over time reflects the mobilization of intracellular calcium. Analyze the peak fluorescence response.
References
- 1. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Nonpeptide gastrin releasing peptide receptor antagonists inhibit the proliferation of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected findings with PD176252
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PD176252. The information herein is intended to help interpret unexpected experimental findings and refine experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing an unexpected proliferative or pro-inflammatory response after treatment with this compound, even though it's supposed to be a GRPR antagonist and inhibit proliferation. What could be happening?
A1: This is a critical and documented unexpected finding with this compound. While it is a potent antagonist of the Gastrin-Releasing Peptide Receptor (GRPR, also known as BB2) and the Neuromedin B Receptor (NMBR, or BB1), it is also a potent agonist of Formyl-Peptide Receptors (FPRs), particularly FPR1 and FPR2.[1][2][3] Many immune cells, as well as various cancer cell lines, express FPRs.[1] Activation of FPRs can lead to a variety of cellular responses, including calcium mobilization, chemotaxis, reactive oxygen species (ROS) production, and in some contexts, proliferation or modulation of inflammatory pathways.[1][3] Therefore, your unexpected proliferative or pro-inflammatory response may be due to the off-target agonist activity of this compound on FPRs expressed in your cell model.
A2: Yes, this is a known off-target effect. This compound has been shown to be a potent agonist of FPR1 and FPR2, which are G protein-coupled receptors (GPCRs) that signal through Gαq, leading to an increase in intracellular calcium.[1][3] If your cells express these receptors, you will likely observe a robust calcium flux upon treatment with this compound.[1] This effect is independent of its antagonist activity at GRPR/NMBR.
Q3: How can I confirm if the unexpected effects I'm seeing are due to FPR activation?
A3: To determine if the observed effects are FPR-mediated, you can perform the following control experiments:
-
Use a specific FPR antagonist: Pre-treat your cells with a selective FPR antagonist before adding this compound. If the unexpected effect is blocked, it is likely mediated by FPRs.
-
Use cells lacking FPRs: If available, use a cell line that is known not to express FPR1 and FPR2 as a negative control.
-
Test other GRPR antagonists: Use a structurally different GRPR antagonist that is not known to have FPR agonist activity. If this compound does not produce the unexpected effect, it further implicates the off-target activity of this compound.
Q4: I'm seeing lower than expected efficacy in my in vivo cancer model. Could this be related to its off-target effects?
A4: It's possible. While this compound has been shown to inhibit the proliferation of certain cancer cells and xenografts, its off-target effects on FPRs could lead to complex outcomes in an in vivo setting.[4] FPR activation on immune cells within the tumor microenvironment could potentially lead to pro-inflammatory responses that might, in some contexts, counteract the anti-proliferative effects of GRPR blockade.[1] Additionally, this compound has been noted to have poor solubility and selectivity, which can impact its in vivo efficacy.[5][6]
Q5: What are the recommended working concentrations for this compound?
A5: The optimal concentration will depend on your specific cell type and assay. However, based on its known affinities, you can use the following as a starting point:
-
For GRPR/NMBR antagonism: Concentrations in the low nanomolar range (1-20 nM) should be sufficient to antagonize these receptors, given its Ki values of 1.0 nM for BB2 and 0.15-0.17 nM for BB1.[2][7]
-
For FPR agonism: EC50 values for FPR1 and FPR2 activation are in the hundreds of nanomolar to low micromolar range (e.g., 0.31-0.66 µM in HL-60 cells).[2] If you are using concentrations in the micromolar range to achieve GRPR antagonism, it is highly likely you are also activating FPRs.
Data Presentation
Table 1: Binding Affinity and Potency of this compound at Target and Off-Target Receptors
| Receptor Target | Action | Species | Ki (nM) | IC50 (µM) | EC50 (µM) | Reference |
| GRPR (BB2) | Antagonist | Human | 1.0 | - | - | [2][7] |
| NMBR (BB1) | Antagonist | Human | 0.17 | - | - | [2] |
| GRPR (BB2) | Antagonist | Rat | 16 | - | - | [2] |
| NMBR (BB1) | Antagonist | Rat | 0.66 | - | - | [2] |
| C6 Glioma Cells | Anti-proliferative | Rat | - | 2 | - | [4] |
| NCI-H1299 Xenografts | Anti-proliferative | Human (in mice) | - | 5 | - | [4] |
| FPR1 | Agonist | Human (HL-60 cells) | - | - | 0.66 | [2] |
| FPR2 | Agonist | Human (HL-60 cells) | - | - | 0.31 | [2] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay to Detect FPR Activation
This protocol is designed to determine if this compound induces calcium mobilization in your cells, which is indicative of FPR agonism.
Materials:
-
Cells of interest (e.g., HL-60 cells, neutrophils, or your experimental cell line)
-
This compound
-
Fura-2 AM or other calcium-sensitive dye
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
A known FPR agonist (e.g., fMLF) as a positive control
-
A fluorescence plate reader or microscope capable of ratiometric calcium imaging
Procedure:
-
Cell Preparation:
-
Plate cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere if necessary.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fura-2 AM) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for your chosen dye (e.g., for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).
-
Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
-
-
Compound Addition:
-
Prepare a 2X concentration series of this compound, fMLF (positive control), and vehicle (e.g., DMSO) in HBSS.
-
Add 100 µL of the 2X compound solutions to the appropriate wells.
-
-
Data Acquisition:
-
Immediately begin recording the fluorescence signal for at least 5-10 minutes.
-
-
Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) over time.
-
An increase in this ratio after the addition of this compound indicates calcium mobilization. Compare the magnitude and kinetics of the response to the positive control.
-
Protocol 2: Cell Proliferation Assay (WST-1 or MTT) to Assess Dual Effects
This protocol helps to assess the net effect of this compound on cell proliferation, which may be influenced by both GRPR antagonism and FPR agonism.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
GRPR agonist (e.g., Gastrin-Releasing Peptide)
-
WST-1 or MTT reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 2,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a dilution series of this compound in complete culture medium.
-
Set up the following experimental groups:
-
Vehicle control
-
This compound only (to test for direct effects on proliferation)
-
GRPR agonist only (to stimulate proliferation)
-
GRPR agonist + this compound (to test for antagonism)
-
-
Remove the old medium and add 100 µL of the appropriate treatment medium to each well.
-
-
Incubation:
-
Incubate the plate for a period appropriate for your cell line's doubling time (e.g., 48-72 hours).
-
-
Proliferation Measurement:
-
Add 10 µL of WST-1 or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer and incubate overnight.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
-
Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control.
-
Analyze the results:
-
A decrease in proliferation with "this compound only" may indicate a direct anti-proliferative effect.
-
An increase in proliferation with "this compound only" could be due to FPR agonism.
-
Inhibition of the "GRPR agonist" induced proliferation by this compound confirms its antagonist activity.
-
-
Visualizations
References
- 1. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. Structures of human gastrin-releasing peptide receptors bound to antagonist and agonist for cancer and itch therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control for PD176252's dual receptor activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving PD176252. The content focuses on strategies to control for its dual receptor activity as a potent antagonist of bombesin (B8815690) receptors (BB1 and BB2) and an agonist of formyl peptide receptors (FPR1 and FPR2).
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a non-peptide compound with high affinity for two distinct G protein-coupled receptor (GPCR) families. It acts as a competitive antagonist at bombesin receptors, specifically the neuromedin-B preferring receptor (BB1) and the gastrin-releasing peptide preferring receptor (BB2).[1][2][3] Concurrently, it functions as a potent agonist for formyl peptide receptors 1 and 2 (FPR1 and FPR2).[4][5]
Q2: What are the downstream signaling pathways activated by this compound's targets?
A2: The bombesin receptors (BB1 and BB2) primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. In contrast, the formyl peptide receptors (FPR1 and FPR2) typically couple to Gi/o proteins. Activation of Gi proteins inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the Gβγ subunits can activate other pathways, including PLC and phosphoinositide 3-kinase (PI3K).
Q3: How can I experimentally distinguish between this compound's effects on bombesin receptors versus formyl peptide receptors?
A3: To dissect the specific receptor-mediated effects of this compound, a combination of selective agonists and antagonists for each receptor should be employed. For instance, to confirm that an observed effect is due to bombesin receptor antagonism, you can try to rescue the effect by co-administering a specific bombesin receptor agonist. Conversely, to verify an FPR-mediated effect, you can use a selective FPR antagonist to block the action of this compound. Additionally, measuring different second messengers, such as intracellular calcium (for Gq-coupled BB receptors) and cAMP (for Gi-coupled FPRs), can help differentiate the signaling pathways being activated.
Q4: Are there cell lines that endogenously express these receptors that I can use as controls?
A4: Yes, various cancer cell lines, such as the human prostate cancer cell line PC-3, are known to overexpress gastrin-releasing peptide receptors (BB2). For formyl peptide receptors, immune cells like neutrophils and monocytes, as well as cell lines like HL-60 (a human promyelocytic leukemia cell line), are commonly used as they endogenously express FPR1 and FPR2. Utilizing cell lines that selectively express one receptor type over the other can be a powerful tool to isolate the effects of this compound.
Troubleshooting Guides
Problem 1: Unexpected cellular response that does not align with bombesin receptor antagonism.
-
Possible Cause: The observed effect may be due to the off-target agonist activity of this compound on formyl peptide receptors (FPRs).
-
Troubleshooting Steps:
-
Use Selective Antagonists: Pre-treat your cells with a selective FPR1 or FPR2 antagonist (e.g., Cyclosporin H for FPR1) before adding this compound. If the unexpected response is blocked, it is likely mediated by FPRs.
-
Test for FPR Agonism: Use a known selective FPR agonist (e.g., fMLF for FPR1, WKYMVm for FPR2) as a positive control to see if it phenocopies the effect of this compound.
-
Measure Downstream Signaling: Assess signaling pathways associated with FPRs, such as a decrease in cAMP levels or activation of PI3K/Akt.
-
Problem 2: Inconsistent results in different cell types.
-
Possible Cause: The expression levels of BB1, BB2, FPR1, and FPR2 can vary significantly between different cell types. The observed effect of this compound will depend on the relative abundance of these receptors.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Perform qPCR or Western blotting to determine the relative expression levels of all four receptors in your experimental cell lines.
-
Use Receptor-Specific Cell Lines: Whenever possible, use cell lines that are known to predominantly express a single receptor of interest to simplify the interpretation of your results.
-
Dose-Response Curves: Generate full dose-response curves for this compound in each cell line. The potency and efficacy of the compound may differ depending on the receptor expression profile.
-
Problem 3: Difficulty in confirming that this compound is acting as an antagonist at bombesin receptors.
-
Possible Cause: The experimental readout may not be sensitive enough to detect the blockade of basal signaling, or the concentration of the competing agonist may be too high.
-
Troubleshooting Steps:
-
Competitive Binding Assay: Perform a radioligand binding assay using a labeled bombesin receptor agonist (e.g., [125I-Tyr4]Bombesin) and increasing concentrations of this compound to demonstrate competitive displacement.
-
Functional Antagonism Assay: Stimulate the cells with a known BB1 or BB2 agonist (e.g., Neuromedin B for BB1, Gastrin-Releasing Peptide for BB2) at its EC50 concentration and show that pre-incubation with this compound shifts the agonist's dose-response curve to the right.
-
Optimize Agonist Concentration: When testing for antagonism in a functional assay, use a concentration of the bombesin receptor agonist that elicits a submaximal response (e.g., EC50 or EC80) to allow for a clear window of inhibition.
-
Quantitative Data Summary
Table 1: Receptor Binding Affinities and Potencies of this compound
| Receptor | Species | Activity | Parameter | Value (nM) | Reference(s) |
| BB1 | Human | Antagonist | Ki | 0.17 | [2][3] |
| BB2 | Human | Antagonist | Ki | 1.0 | [1][2][3] |
| FPR1 | Human | Agonist | EC50 | 310 | [6] |
| FPR2 | Human | Agonist | EC50 | 660 | [6] |
Table 2: Selective Ligands for Control Experiments
| Receptor | Ligand | Activity | Parameter | Value | Reference(s) |
| BB1 | Neuromedin B | Agonist | Ki | 0.052 nM | [7] |
| PD168368 | Antagonist | Ki | 0.5 nM | [7] | |
| BB2 | Gastrin-Releasing Peptide | Agonist | - | - | |
| [D-Phe6,Des-Met14]-Bn-(6-14)-EA | Antagonist | - | - | [8] | |
| FPR1 | fMLF | Agonist | EC50 | ~1 nM | |
| Cyclosporin H | Antagonist | IC50 | 100 nM | ||
| FPR2 | WKYMVm | Agonist | EC50 | <2 nM | [9] |
| WRW4 | Antagonist | IC50 | 230 nM | [9] |
Experimental Protocols
Calcium Mobilization Assay (for BB1/BB2 Receptor Activity)
This protocol is designed to measure intracellular calcium changes following GPCR activation, which is a hallmark of Gq-coupled receptors like BB1 and BB2.
-
Cell Preparation:
-
Seed cells expressing the bombesin receptor of interest (e.g., PC-3 cells) into a black, clear-bottom 96-well plate.
-
Culture overnight to allow for adherence and confluence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions. An anion transport inhibitor like probenecid (B1678239) may be required for some cell lines to prevent dye leakage.
-
Remove the culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes.
-
-
Compound Addition and Measurement:
-
For antagonist experiments, pre-incubate the cells with this compound or a control antagonist for a specified time.
-
Use a fluorescence plate reader with an automated injection system to add the bombesin receptor agonist (e.g., GRP) to the wells.
-
Measure the fluorescence intensity in real-time before and after the addition of the agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each well.
-
Plot the response against the agonist concentration to generate dose-response curves and determine EC50 values. For antagonist experiments, the shift in the agonist's EC50 can be used to calculate the antagonist's potency.
-
Neutrophil Chemotaxis Assay (for FPR1/FPR2 Receptor Activity)
This assay measures the directed migration of neutrophils towards a chemoattractant, a key function mediated by FPRs.
-
Neutrophil Isolation:
-
Isolate primary human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.
-
Resuspend the purified neutrophils in an appropriate assay medium.
-
-
Assay Setup (Boyden Chamber/Transwell Assay):
-
Place a Transwell insert with a polycarbonate membrane (typically 3-5 µm pore size) into each well of a 24-well plate.
-
Add the chemoattractant (this compound or a control FPR agonist like fMLF) to the lower chamber.
-
Add the neutrophil suspension to the upper chamber (the Transwell insert). For antagonist control experiments, pre-incubate the neutrophils with an FPR antagonist before adding them to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, remove the Transwell inserts.
-
The migrated cells in the lower chamber can be counted using a hemocytometer after staining with a viability dye like Trypan Blue. Alternatively, migrated cells can be lysed and quantified using a fluorescent DNA-binding dye (e.g., CyQUANT).
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of migrated cells in the presence of a chemoattractant by the number of cells that migrated in the presence of medium alone (basal migration).
-
Plot the chemotactic index against the concentration of the chemoattractant.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for dissecting this compound's dual receptor activity.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. tandfonline.com [tandfonline.com]
- 7. New Insights into the Stereochemical Requirements of the Bombesin BB1 Receptor Antagonists Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of potent isoflavone-based formyl peptide receptor 1 (FPR1) antagonists and their effects in gastric cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to PD176252 and Other Gastrin-Releasing Peptide (GRP) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-peptide GRP receptor antagonist PD176252 with other notable GRP receptor antagonists. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and preclinical studies.
Introduction to GRP Receptors and their Antagonism
The Gastrin-Releasing Peptide (GRP) receptor, also known as the bombesin (B8815690) receptor subtype 2 (BB2), is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1] Upon binding of its endogenous ligand, GRP, the receptor activates downstream signaling pathways, primarily through Gαq, leading to the activation of phospholipase C (PLC). This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses, including cell proliferation, smooth muscle contraction, and hormone secretion.
Given their involvement in cell growth, GRP receptors are frequently overexpressed in various cancers, including those of the prostate, breast, lung, and pancreas, making them an attractive target for anticancer therapies. GRP receptor antagonists function by competitively binding to the receptor, thereby blocking the binding of GRP and inhibiting the subsequent downstream signaling cascades that promote tumor growth.
Comparative Performance of GRP Receptor Antagonists
The following tables summarize the binding affinities and, where available, the functional potencies of this compound and a selection of other peptide and non-peptide GRP receptor antagonists.
Table 1: Binding Affinity (Ki/IC50) of GRP Receptor Antagonists
| Compound | Type | Receptor Subtype(s) | Ki (nM) | IC50 (nM) | Species | Reference(s) |
| This compound | Non-peptide | BB1/BB2 | 0.15 (BB1), 1.0 (BB2) | - | Human | [1] |
| RC-3095 | Peptide | GRP-R selective | - | ~100 (EC50, functional) | - | [2] |
| RC-3940-II | Peptide | GRP-R | Higher affinity than RC-3095 | - | Human | [3] |
| BIM-26226 | Peptide | GRP-R selective | - | 6 | Rat | [4] |
| PD168368 | Non-peptide | NMB-R/GRP-R | 15-45 (NMB-R) | 96 (NMB-R), 3500 (GRP-R) | - | |
| [D-Phe6]-BN(6-13) methyl ester | Peptide | GRP-R | 1.38 | - | Human | |
| Leu13-psi-Leu14-BN | Peptide | GRP-R | 21.6 | - | Human |
Note: Ki and IC50 values can vary depending on the experimental conditions, cell lines, and radioligands used.
Table 2: In Vivo Efficacy of GRP Receptor Antagonists in Xenograft Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| RC-3095 | H-69 SCLC | Nude mice | 10 µ g/animal/day , s.c. | ~50% decrease in tumor volume | [5] |
| RC-3095 | CFPAC-1 Pancreatic Cancer | Nude mice | 10 µg twice a day, s.c. | Significant | [6] |
| RC-3940-II | H-69 SCLC | Nude mice | 10 µ g/animal/day , s.c. | 60-70% decrease in tumor volume | [5] |
| RC-3940-II | SK-Hep-1 & Hep-G2 Liver Cancer | Nude mice | 10 or 20 µ g/day | 65-98% (SK-Hep-1), 73-82% (Hep-G2) | [7] |
| RC-3940-II | HT-29, HCT-116, HCT-15 Colon Cancer | Nude mice | 10 µ g/day , s.c. | 26-67% | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the GRP receptor.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the GRP receptor (e.g., porcine pancreas, PC-3 cells) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[8]
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.[8]
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.[8]
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.[8]
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation (typically 20-50 µg of protein per well).[8]
-
For total binding, add a fixed concentration of a suitable radioligand (e.g., [125I-Tyr4]Bombesin).[8]
-
For non-specific binding, add the radioligand along with a high concentration of an unlabeled GRP receptor agonist (e.g., 1 µM Bombesin).[8]
-
To determine the Ki of a test antagonist, add the radioligand and varying concentrations of the unlabeled antagonist.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.[8]
3. Filtration and Measurement:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., pre-soaked in 0.5% polyethyleneimine).[8]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Measure the radioactivity retained on the filters using a gamma counter.[8]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the antagonist concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit GRP-induced increases in intracellular calcium concentration.
1. Cell Preparation:
-
Plate cells expressing the GRP receptor (e.g., CHO-K1 cells) in a 96-well or 384-well black-walled microplate and allow them to adhere overnight.[9]
2. Dye Loading:
-
Remove the culture medium and wash the cells gently with an assay buffer (e.g., HBSS with 20 mM HEPES).[9]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5 dye) by incubating them in the dark at 37°C for a specified time (e.g., 45 minutes).[9]
3. Antagonist and Agonist Addition:
-
After dye loading, add varying concentrations of the test antagonist to the wells and incubate for a defined period.
-
Subsequently, stimulate the cells by adding a fixed concentration of a GRP receptor agonist (e.g., GRP).
4. Signal Detection:
-
Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader (e.g., FLIPR). The increase in fluorescence corresponds to the increase in intracellular calcium.
5. Data Analysis:
-
The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal.
-
Plot the percentage of inhibition as a function of the antagonist concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Tumor Growth Inhibition Study
This assay evaluates the in vivo efficacy of GRP receptor antagonists in inhibiting the growth of tumor xenografts in immunodeficient mice.
1. Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., H-69 SCLC, PC-3 prostate cancer) into the flank of immunodeficient mice (e.g., nude mice).[5][10]
2. Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to different treatment groups: vehicle control, and one or more antagonist treatment groups.
-
Administer the antagonist at a specified dose and schedule (e.g., daily subcutaneous injections).[5]
3. Monitoring:
-
Measure the tumor volume periodically (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
4. Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker expression).
-
Compare the tumor growth rates and final tumor weights between the control and treatment groups to determine the efficacy of the antagonist.
Visualizing Key Processes and Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: GRP Receptor Signaling Pathway and Antagonist Mechanism of Action.
Caption: Workflow of a Competitive Radioligand Binding Assay.
Caption: Workflow of a Calcium Mobilization Assay.
References
- 1. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of BIM26226, a potent and specific bombesin receptor antagonist, on amylase release and binding of bombesin-like peptides to AR4-2J cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of bombesin receptor antagonist RC-3095 on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Powerful inhibition of in-vivo growth of experimental hepatic cancers by bombesin/gastrin-releasing peptide antagonist RC-3940-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
PD176252: A Comparative Guide to its Anti-Proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of PD176252, a non-peptide antagonist of the Gastrin-Releasing Peptide Receptor (GRPR) and the Neuromedin B Receptor (NMBR). Its performance is compared with other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Mechanism of Action: Targeting the Gastrin-Releasing Peptide Receptor (GRPR)
This compound exerts its anti-proliferative effects by acting as a competitive antagonist at the GRPR, also known as Bombesin receptor subtype 2 (BB2), and the NMBR (BB1)[1][2]. In various cancers, including lung, prostate, and pancreatic cancer, GRPR is overexpressed and its activation by its ligand, gastrin-releasing peptide (GRP), triggers a signaling cascade that promotes cell growth and proliferation[1]. This compound blocks this interaction, thereby inhibiting the downstream signaling pathways responsible for tumor cell proliferation.
Comparative Anti-Proliferative Activity
Recent studies have focused on synthesizing and evaluating analogs of this compound to improve its anti-proliferative potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its more potent analogs against various human cancer cell lines, as determined by the MTT proliferation assay[1]. Lower IC50 values indicate greater potency.
| Compound | PC3 (Prostate Cancer) IC50 (µM) | Pan02 (Pancreatic Cancer) IC50 (µM) | HGC-27 (Gastric Cancer) IC50 (µM) |
| This compound | >10 | >10 | >10 |
| Analog 5a | 4.97 | 4.36 | 4.36 |
| Analog 6e | 9.88 | 2.50 | 2.50 |
Data sourced from a study on novel this compound analogs[1].
These findings highlight that structural modifications to the parent compound, this compound, can lead to significantly enhanced anti-proliferative activity across different cancer types. Specifically, analogs 5a and 6e demonstrated superior efficacy in inhibiting the proliferation of prostate, pancreatic, and gastric cancer cells when compared to this compound[1].
While direct comparative studies of this compound with other classes of anti-cancer drugs are limited, its mechanism of action provides a clear alternative to therapies targeting different pathways. Other GRPR antagonists, such as the radiolabeled peptides NeoB and RM2, have been primarily investigated for their roles in cancer imaging and targeted radiotherapy rather than direct anti-proliferative comparisons in vitro[3][4].
Experimental Protocols
The following is a representative protocol for an in vitro anti-proliferative assay, based on the methodologies used to evaluate this compound and its analogs[1][5].
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., PC3, Pan02, HGC-27)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix the contents of the wells to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Visualizations
Signaling Pathway of GRPR-Mediated Cell Proliferation
Caption: GRPR signaling pathway leading to cell proliferation and its inhibition by this compound.
Experimental Workflow for Anti-Proliferative Assay
Caption: General workflow for determining the anti-proliferative effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Side-by-side comparison of the two widely studied GRPR radiotracers, radiolabeled NeoB and RM2, in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of PD176252: A Guide to its GPCR Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the G-protein coupled receptor (GPCR) activity of PD176252. Initially developed as a high-affinity antagonist for the Bombesin (B8815690) receptor family (BB1 and BB2), subsequent research has revealed significant cross-reactivity with the Formyl-Peptide Receptor (FPR) family, where it acts as a potent agonist. This dual activity highlights the importance of comprehensive selectivity profiling in drug development.
While a broad selectivity panel for this compound against a wide range of GPCRs is not publicly available, this guide summarizes the known quantitative data for its interactions with the Bombesin and Formyl-Peptide receptors, details the experimental protocols used for these characterizations, and provides visual representations of the relevant signaling pathways.
Data Presentation: Quantitative Comparison of this compound Activity
The following tables summarize the binding affinity (Ki) and functional activity (EC50) of this compound for its primary and secondary GPCR targets.
Table 1: Binding Affinity of this compound for Bombesin Receptors
| Receptor Subtype | Species | Ki (nM) | Reference Compound | Ki (nM) |
| BB1 (NMBR) | Human | 0.15 | - | - |
| BB2 (GRPR) | Human | 1.0 | - | - |
NMBR: Neuromedin B Receptor; GRPR: Gastrin-Releasing Peptide Receptor. Data obtained from radioligand binding assays.
Table 2: Functional Agonist Activity of this compound on Formyl-Peptide Receptors
| Receptor Subtype | Species | EC50 (nM) | Reference Compound (fMLF) | EC50 (nM) |
| FPR1 | Human | 310 | 5 | |
| FPR2 | Human | 660 | - |
FPR: Formyl-Peptide Receptor; fMLF: formyl-Methionyl-Leucyl-Phenylalanine. Data obtained from intracellular calcium mobilization assays in HL-60 cells.[1][2]
Experimental Protocols
Radioligand Binding Assay for Bombesin Receptors (BB1/BB2)
This protocol is a generalized representation for determining the binding affinity of a test compound like this compound to bombesin receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for BB1 and BB2 receptors.
Materials:
-
Cell membranes expressing human BB1 or BB2 receptors.
-
Radioligand (e.g., 125I-[Tyr4]bombesin).
-
This compound at various concentrations.
-
Non-specific binding control (e.g., high concentration of unlabeled bombesin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound or the non-specific binding control.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay for Formyl-Peptide Receptors (FPR1/FPR2)
This protocol describes a common method to assess the agonist activity of compounds like this compound on Gq/11 or Gi/o-coupled receptors that lead to an increase in intracellular calcium.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating FPR1 and FPR2.
Materials:
-
HL-60 cells stably transfected with human FPR1 or FPR2.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound at various concentrations.
-
Positive control (e.g., fMLF).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Preparation: Plate the transfected HL-60 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Dye Loading: Incubate the cells with Fluo-4 AM in assay buffer for a specified time (e.g., 60 minutes at 37°C) to allow the dye to enter the cells and be cleaved to its active, calcium-sensitive form.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading.
-
Compound Addition: Use the instrument's injector to add varying concentrations of this compound or the positive control to the wells.
-
Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence intensity at each concentration of this compound is used to generate a dose-response curve, from which the EC50 value is calculated.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways of the bombesin and formyl-peptide receptors, as well as the experimental workflows.
References
- 1. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 2. The G-Protein Coupled Formyl Peptide Receptors and Their Role in the Progression of Digestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PD176252 Binding to Human vs. Rat Bombesin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding affinity of PD176252, a non-peptide antagonist, to human and rat bombesin (B8815690) receptors, specifically the neuromedin-B receptor (NMB-R or BB1) and the gastrin-releasing peptide receptor (GRP-R or BB2). The data and protocols presented are collated from published experimental findings to support informed decisions in drug discovery and development.
Quantitative Binding Affinity of this compound
The binding affinity of this compound to human and rat bombesin receptors has been determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity, with lower values indicating a higher affinity. The data clearly indicates that this compound is a potent antagonist for both human and rat receptors, with notable differences in affinity between the species for the BB2 receptor.
| Receptor Subtype | Species | Binding Affinity (Ki, nM) |
| BB1 (NMB-R) | Human | 0.17[1] |
| Rat | 0.66[1] | |
| BB2 (GRP-R) | Human | 1.0[1][2] |
| Rat | 16[1] |
Table 1: Comparative binding affinities of this compound for human and rat bombesin receptors. Data sourced from published literature.
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay used to determine the binding affinity of compounds like this compound to bombesin receptors. This protocol is based on methodologies described in relevant research articles.
Objective: To determine the Ki of a test compound (e.g., this compound) for bombesin receptors (BB1 and BB2) from human or rat sources.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing human or rat BB1 or BB2 receptors (e.g., CHO-K1 cells expressing recombinant human BB1 receptors, rat C6 glioma cells for BB1, or NCI-H1299 human lung cancer cells for BB2).[3][4]
-
Radioligand: A radiolabeled bombesin analog, typically [125I-Tyr4]bombesin.
-
Test Compound: this compound.
-
Assay Buffer: Modified HEPES-KOH buffer (pH 7.4) or similar.
-
Non-specific Binding Control: A high concentration of a non-labeled bombesin analog (e.g., 1 µM neuromedin B or bombesin).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, combine the following in each well:
-
Receptor membrane preparation (a specific amount of protein, e.g., 0.2 µg).
-
A fixed concentration of the radioligand (e.g., 0.1 nM [125I-Tyr4]bombesin).
-
Varying concentrations of the unlabeled test compound (this compound) to generate a competition curve.
-
For determining non-specific binding, add a high concentration of an unlabeled ligand instead of the test compound.
-
For determining total binding, add assay buffer instead of the test compound.
-
-
-
Incubation:
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filters.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways of Bombesin Receptors
Bombesin receptors (BB1 and BB2) are G protein-coupled receptors (GPCRs). Upon binding of an agonist, these receptors primarily couple to the Gαq subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as proliferation and secretion. This compound, as an antagonist, competitively binds to the receptor and prevents the initiation of this signaling cascade by endogenous agonists.[3][5][6][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Evaluating the Specificity of PD176252 for Bombesin Receptor Subtype 2 (BB2) over Subtype 1 (BB1): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the non-peptide antagonist, PD176252, and its binding specificity for the bombesin (B8815690) receptor subtype 2 (BB2) versus subtype 1 (BB1). The following sections present quantitative binding affinity data, detailed experimental protocols for specificity determination, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Binding Affinity of this compound
The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound at human and rat BB1 and BB2 receptors, demonstrating its binding profile.
| Receptor Subtype | Species | Ki (nM) | Reference |
| BB1 | Human | 0.17 | [1] |
| BB2 | Human | 1.0 | [1][2] |
| BB1 | Rat | 0.66 | [1] |
| BB2 | Rat | 16 | [1] |
Based on this data, this compound exhibits a higher affinity for the human BB1 receptor compared to the human BB2 receptor. However, in rats, it shows a significantly higher affinity for the BB1 receptor over the BB2 receptor.
Experimental Protocols: Determination of this compound Binding Affinity
The binding affinity of this compound for BB1 and BB2 receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for BB1 and BB2 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human or rat BB1 or BB2 receptors.
-
Radioligand: A high-affinity radiolabeled bombesin analog (e.g., [125I-Tyr4]bombesin).
-
Unlabeled competitor: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are thawed on ice and resuspended in binding buffer to a predetermined optimal protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a final volume of 250 µL.
-
Total Binding: 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of binding buffer.
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a high concentration of an unlabeled bombesin analog to saturate the receptors.
-
Competitive Binding: 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of varying concentrations of this compound.
-
-
Incubation: The plate is incubated for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Mandatory Visualizations
Signaling Pathways of BB1 and BB2 Receptors
Both BB1 and BB2 are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq/11 subunit. Activation of these receptors initiates a downstream signaling cascade through the activation of phospholipase C (PLC). While the primary signaling pathway is similar, the physiological outcomes of BB1 and BB2 activation can differ due to their distinct tissue distributions and potential engagement of other signaling partners.
Caption: General signaling pathway for BB1 and BB2 receptors via Gαq/11.
Experimental Workflow for Determining this compound Specificity
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to evaluate the specificity of this compound.
Caption: Workflow for a competitive radioligand binding assay.
References
PD176252: A Potent Agonist of Formyl Peptide Receptors
A comprehensive guide comparing the agonistic effects of PD176252 on Formyl Peptide Receptors (FPRs) with supporting experimental data and protocols.
Initially developed as an antagonist for gastrin-releasing peptide/neuromedin B receptors (BB1/BB2), this compound has been identified as a potent mixed agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2).[1][2] This guide provides a detailed comparison of its activity, supported by experimental findings, and outlines the methodologies used to confirm its agonistic properties.
Comparative Agonist Activity
This compound demonstrates potent agonistic activity on both FPR1 and FPR2, inducing downstream cellular responses. Its efficacy is comparable to, and in some cases higher than, other known non-peptide FPR2 agonists.[1] The following table summarizes the quantitative data on its agonist effect.
| Compound | Target Receptor | Cell Line | Assay Type | EC50 (µM) | Efficacy (% of control) |
| This compound | FPR1 | HL-60 | Ca²+ Mobilization | 0.31 | Not Reported |
| This compound | FPR2 | HL-60 | Ca²+ Mobilization | 0.66 - 0.72 ± 0.21 | Not Reported |
| fMLF (control) | FPR1 | HL-60 | Ca²+ Mobilization | 5 nM (used as control) | 100 |
| WKYMVm (control) | FPR2 | HL-60 | Ca²+ Mobilization | 5 nM (used as control) | 100 |
| Quin-C1 | FPR2 | HL-60 | Ca²+ Mobilization | 1.4 | Not Reported |
| AG-09/42 | FPR2 | HL-60 | Ca²+ Mobilization | 0.1 | Not Reported |
Signaling Pathway and Experimental Workflow
The activation of FPRs by an agonist like this compound initiates a cascade of intracellular signaling events. A generalized experimental workflow is employed to characterize and confirm such agonistic activity.
Caption: FPR Signaling Pathway Activated by this compound.
Caption: Workflow for Confirming FPR Agonist Activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of experimental findings. The following are protocols for key experiments used to characterize the agonist effect of this compound on FPRs.
Intracellular Calcium Mobilization Assay
This assay is fundamental in determining the activation of G-protein coupled receptors like FPRs.
-
Cell Lines: Human promyelocytic leukemia (HL-60) cells stably transfected with human FPR1, FPR2, or FPR3 are used. Untransfected HL-60 cells serve as a negative control.
-
Cell Preparation: Cells are cultured under standard conditions. Prior to the assay, cells are harvested, washed, and resuspended in a buffered salt solution.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in the dark.
-
Assay Procedure:
-
Loaded cells are placed in a fluorometer or a microplate reader equipped with a fluorescence detector.
-
A baseline fluorescence reading is established.
-
This compound or a control agonist (e.g., fMLF for FPR1, WKYMVm for FPR2) is added at various concentrations.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.
-
-
Data Analysis: The peak fluorescence response is measured and plotted against the logarithm of the agonist concentration. The EC50 value, the concentration of the agonist that elicits 50% of the maximal response, is calculated using a nonlinear regression analysis. Efficacy is often expressed as a percentage of the response induced by a standard agonist.[1]
Chemotaxis Assay
This assay measures the ability of a compound to induce directed cell migration, a key function of FPR activation in immune cells.
-
Cells: Human neutrophils or FPR-transfected HL-60 cells are used.
-
Apparatus: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells is used.
-
Assay Procedure:
-
The lower wells of the chamber are filled with medium containing different concentrations of this compound or a control chemoattractant.
-
A cell suspension is added to the upper wells.
-
The chamber is incubated to allow cells to migrate through the membrane towards the chemoattractant in the lower wells.
-
-
Data Analysis: After incubation, the number of cells that have migrated to the lower side of the membrane is quantified, often by staining and counting under a microscope. The results are expressed as a chemotactic index, which is the fold increase in migrated cells in the presence of the test compound compared to the medium control.
Reactive Oxygen Species (ROS) Production Assay
Activation of FPRs in phagocytic cells like neutrophils triggers an oxidative burst, leading to the production of ROS.
-
Cells: Human neutrophils are typically used for this assay.
-
Detection Method: A chemiluminescence-based method is commonly employed using a luminol-based probe like L-012, which emits light upon oxidation by ROS.
-
Assay Procedure:
-
Neutrophils are suspended in a buffer containing the chemiluminescent probe and horseradish peroxidase.
-
The cell suspension is aliquoted into a white microtiter plate.
-
This compound or a control agonist is added to the wells.
-
The chemiluminescence is measured over time using a luminometer.
-
-
Data Analysis: The total or peak chemiluminescence is quantified and represents the amount of ROS produced. The results are typically presented as a dose-response curve.[1]
References
- 1. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PD176252 and Novel BB2 Receptor Antagonists for Researchers
A comprehensive analysis of potency, selectivity, and functional activity of established and emerging gastrin-releasing peptide (BB2) receptor antagonists.
In the landscape of G protein-coupled receptor (GPCR) targeted therapeutics, the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2), has garnered significant attention as a promising target for various pathological conditions, including cancer. The development of potent and selective antagonists for the BB2 receptor is a key area of research. This guide provides a detailed head-to-head comparison of the well-characterized BB2 receptor antagonist, PD176252, with a selection of novel antagonists that have emerged in the field. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their research endeavors.
Quantitative Data Summary
The following table provides a summary of the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and a selection of novel BB2 receptor antagonists. This data allows for a direct comparison of their potency and selectivity.
| Compound | Type | Target Receptor(s) | Binding Affinity (Ki) [nM] | IC50 [nM] | Off-Target Effects Noted |
| This compound | Non-peptide | BB1 (NMBR) & BB2 (GRPR) | BB1: 0.15, BB2: 1.0 | - | Potent agonist at Formyl Peptide Receptors (FPR1/FPR2) |
| RC-3095 | Peptide | BB2 (GRPR) | - | ~0.3 (inhibition of bombesin-induced mitogenesis) | - |
| RM26 | Peptide | BB2 (GRPR) | - | natGa-NOTA-PEG2-RM26: 2.3 ± 0.2 | - |
| RP-69758 | Non-peptide | CCKB/Gastrin (BB2) | 9.0 (guinea pig cortex), 4.3 (rat cerebral cortex), 3.7 (gastric glands) | - | >200-fold selectivity over CCKA |
| L-740,093 | Non-peptide | CCKB/Gastrin (BB2) | - | - | Specific for CCK-B receptor |
| LY262691 | Non-peptide | CCKB/Gastrin (BB2) | - | - | - |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Gastrin-Releasing Peptide (GRP) signaling pathway via the BB2 receptor.
Caption: Experimental workflow for characterizing BB2 receptor antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay for BB2 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the BB2 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human BB2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Tyr⁴-bombesin or [¹²⁵I]-GRP.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a known non-radiolabeled BB2 receptor ligand (e.g., 1 µM GRP).
-
Test compounds (this compound and novel antagonists) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), radioligand (at a concentration near its Kd, e.g., 50 pM), and varying concentrations of the test compound or control in binding buffer.
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay is used to determine the potency of an antagonist (IC50) in inhibiting the Gq-mediated signaling of the BB2 receptor.
Materials:
-
A cell line stably expressing the human BB2 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (to prevent dye leakage from cells).
-
BB2 receptor agonist (e.g., GRP).
-
Test compounds (this compound and novel antagonists) at various concentrations.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.
-
During the final 30 minutes of dye loading, add the test antagonist at various concentrations to the wells.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of the BB2 receptor agonist (e.g., GRP at its EC80 concentration) into the wells and simultaneously monitor the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal.
-
The IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist response, is calculated by fitting the data to a dose-response curve.
In-Depth Comparison
This compound: The Established Antagonist
This compound is a well-established, non-peptide antagonist with high affinity for both BB1 and BB2 receptors. Its nanomolar potency makes it a valuable research tool. However, a significant consideration is its off-target activity as a potent agonist at formyl peptide receptors (FPRs). This could lead to unintended biological effects in experimental systems, particularly those involving immune cells where FPRs are highly expressed.
Novel BB2 Antagonists: A New Frontier
The development of novel BB2 antagonists has focused on improving selectivity and in vivo properties.
-
Peptide-Based Antagonists (e.g., RC-3095, RM26): These antagonists are often derived from the C-terminal portion of bombesin or GRP. They typically exhibit high potency and selectivity for the BB2 receptor. For instance, RC-3095 has shown efficacy in inhibiting tumor growth in preclinical models. RM26 and its derivatives are being extensively explored as radiolabeled agents for cancer imaging and therapy, demonstrating their high affinity and specificity in vivo. A potential limitation of peptide-based antagonists can be their pharmacokinetic properties, such as shorter half-life in vivo, though modifications like PEGylation (as in some RM26 derivatives) can address this.
-
Non-Peptide Antagonists (e.g., RP-69758, L-740,093, LY262691): These small molecule antagonists offer potential advantages in terms of oral bioavailability and metabolic stability. Compounds like RP-69758 have demonstrated high selectivity for the CCKB/gastrin (BB2) receptor over the CCKA receptor. The development of these non-peptide antagonists has provided a diverse chemical space for optimizing potency, selectivity, and pharmacokinetic profiles.
Conclusion
The choice of a BB2 receptor antagonist for a particular research application depends on a careful consideration of its properties. This compound remains a potent tool, but its off-target effects on FPRs must be acknowledged and controlled for. The novel peptide-based antagonists, such as RC-3095 and RM26, offer high potency and selectivity, with promising applications in oncology. The emerging non-peptide antagonists provide a platform for developing orally bioavailable drugs with improved pharmacokinetic properties. Researchers should carefully evaluate the data presented here to select the most appropriate antagonist for their specific experimental needs, keeping in mind the importance of selectivity and potential off-target activities. This guide serves as a foundational resource to aid in this critical decision-making process.
Structure-Activity Relationship of PD176252 and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of the Gastrin-Releasing Peptide Receptor (GRPR) antagonist PD176252 and its synthesized analogs. The information presented herein is curated from various scientific publications and is intended to serve as a valuable resource for researchers in the fields of oncology, pruritus, and medicinal chemistry. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of the therapeutic potential and molecular interactions of these compounds.
Introduction
This compound is a potent, non-peptide antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor overexpressed in various cancers, including prostate, breast, and lung cancer.[1] Beyond its role in oncology, GRPR is also implicated in mediating non-histaminergic itch.[2] These dual roles have spurred the development of this compound analogs with improved efficacy, selectivity, and pharmacokinetic profiles. This guide explores the structural modifications of the this compound scaffold and their impact on anti-cancer and anti-itch activities, as well as off-target effects.
Comparative Performance Data
The following tables summarize the in vitro anti-cancer activity and in vivo anti-itch activity of this compound and several of its key analogs.
Table 1: In Vitro Anti-Cancer Activity of this compound and Analogs (IC50, µM)
| Compound | Lung Cancer (A549) | Breast Cancer (MCF-7) | Liver Cancer (HepG2) | Prostate Cancer (PC3) | Pancreatic Cancer (Pan02) | Gastric Cancer (HGC-27) |
| This compound | - | - | - | - | - | - |
| Analog 3g | >25 | >25 | >25 | - | - | - |
| Analog 3i | 10.5[3] | 11.6[3] | 12.8[3] | - | - | - |
Note: A lower IC50 value indicates greater potency. Data is compiled from multiple sources.[3][4] Dashes indicate data not available.
Table 2: In Vivo Anti-Itch Activity of this compound and Analogs
| Compound | Inhibition of Chloroquine-Induced Scratching Bouts (%) |
| This compound | - |
| Analog 3b | Significant Inhibition[3] |
| Analog 3c | Significant Inhibition[3] |
| Analog 3i | Significant Inhibition[3] |
Note: The anti-itch activity was evaluated in a chloroquine-induced scratching model in mice.[3] Specific percentage of inhibition was not always provided in the source material.
Table 3: GRPR Binding Affinity of this compound
| Compound | Human GRPR (BB2) Ki (nM) | Human NMBR (BB1) Ki (nM) |
| This compound | 1.0[1][5] | 0.15[5] |
Note: Ki values represent the binding affinity of the compound to the receptor. A lower Ki value indicates a higher affinity. Data for analogs is limited in the reviewed literature.
Off-Target Activity: Agonism at Formyl-Peptide Receptors (FPRs)
Interestingly, this compound and its analogs have been identified as potent agonists of Formyl-Peptide Receptors (FPRs), a class of G protein-coupled receptors involved in the innate immune response.[6] This off-target activity is an important consideration in the development of these compounds for therapeutic use.
Table 4: Agonistic Activity of this compound at Human FPRs (EC50, nM)
| Receptor | EC50 (nM) |
| FPR1 | - |
| FPR2 | - |
| FPR3 | - |
Note: EC50 values represent the concentration of the compound that elicits a half-maximal response. Specific EC50 values for this compound at each FPR subtype were not consistently provided in a comparative format in the reviewed literature, though nanomolar potency has been reported.[6]
Signaling Pathways
The biological effects of this compound and its analogs are mediated through their interaction with GRPR and FPRs. The following diagrams illustrate the canonical signaling pathways associated with these receptors.
Caption: GRPR Signaling Pathway Antagonism by this compound.
Caption: FPR Signaling Pathway Agonism by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.
Workflow Diagram:
Caption: MTT Assay Experimental Workflow.
Detailed Steps:
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or its analogs (typically ranging from 0.1 to 100 µM) and incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the concentration-response curve.
In Vivo Anti-Itch Assay (Chloroquine-Induced Scratching Model)
This model is used to evaluate the antipruritic effects of the compounds in mice.[2][3]
Workflow Diagram:
Caption: Chloroquine-Induced Itch Assay Workflow.
Detailed Steps:
-
Animal Model: Kunming or C57BL/6 mice are typically used.[2][3]
-
Compound Administration: this compound analogs or a vehicle control are administered to the mice, often via intrathecal injection to assess central effects or systemically (e.g., intraperitoneally or orally).
-
Acclimatization: Mice are placed in individual observation chambers for a period of acclimatization (e.g., 30 minutes).
-
Itch Induction: A solution of chloroquine phosphate (e.g., 200 µg in 20 µL of saline) is injected subcutaneously into the nape of the neck to induce a scratching response.[2]
-
Behavioral Observation: The number of scratching bouts directed at the injection site is counted for a defined period (e.g., 30 minutes) immediately following the chloroquine injection.
-
Data Analysis: The total number of scratches in the compound-treated groups is compared to the vehicle-treated control group to determine the percentage of inhibition of scratching behavior.
GRPR Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the compounds for the Gastrin-Releasing Peptide Receptor.
Workflow Diagram:
Caption: GRPR Radioligand Binding Assay Workflow.
Detailed Steps:
-
Membrane Preparation: Cell membranes are prepared from a cell line endogenously or recombinantly expressing GRPR (e.g., PC-3 human prostate cancer cells).
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled GRPR ligand (e.g., ¹²⁵I-Tyr⁴-bombesin) and increasing concentrations of the unlabeled test compound (this compound or its analog).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Structure-Activity Relationship Summary
The following diagram illustrates the key structural modifications of the this compound scaffold and their general impact on biological activity.
Caption: Key SAR insights for this compound analogs.
Conclusion
The development of this compound analogs has yielded compounds with promising dual anti-cancer and anti-itch activities. Structure-activity relationship studies have demonstrated that modifications to various parts of the this compound scaffold can significantly impact biological activity, including potency against cancer cell lines, efficacy in reducing pruritus, and binding affinity for GRPR. The off-target agonistic activity at Formyl-Peptide Receptors is a critical finding that warrants further investigation and consideration in the design of future analogs with improved selectivity. This comparative guide provides a foundational understanding of the SAR of this important class of compounds, offering valuable insights for the continued development of novel therapeutics targeting the Gastrin-Releasing Peptide Receptor.
References
- 1. pnas.org [pnas.org]
- 2. Sensory neuron-specific GPCRs Mrgprs are itch receptors mediating chloroquine-induced pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Anti-cancer and Anti-Itch Activity of this compound Analogues: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anxiolytic-Like Effects of PD176252: A Comparative Guide
This guide provides a comprehensive comparison of the anxiolytic-like effects of PD176252 with established anxiolytic agents, diazepam and buspirone (B1668070). The information is targeted towards researchers, scientists, and drug development professionals, offering a detailed analysis of experimental data and methodologies to support further investigation into this compound as a potential therapeutic agent for anxiety disorders.
Comparative Analysis of Anxiolytic-Like Effects
The anxiolytic potential of this compound has been primarily investigated using ethologically relevant animal models, such as the social interaction test and the guinea pig pup separation-induced vocalization test.[1][2] This section compares the performance of this compound with the benchmark anxiolytics, diazepam (a benzodiazepine) and buspirone (a non-benzodiazepine anxiolytic), based on available preclinical data.
Table 1: Comparison of Anxiolytic-Like Effects in the Social Interaction Test in Rats
| Compound | Dosage Range | Route of Administration | Key Findings | Reference(s) |
| This compound | 3.75 - 7.5 mg/kg | Intraperitoneal (i.p.) | Significantly increased social interaction time. | [1][3] |
| Diazepam | 1 - 2.5 mg/kg | Intraperitoneal (i.p.) | Increased social interaction time; higher doses may induce sedation. | [4][5] |
| Buspirone | 0.5 mg/kg | Intraperitoneal (i.p.) | Inconsistent effects; can increase or have no effect on social interaction depending on experimental conditions. | [6][7][8] |
Note: The data presented for diazepam and buspirone are from separate studies and are provided for comparative purposes. Experimental conditions may vary between studies.
Table 2: Comparison of Anxiolytic-Like Effects in Other Relevant Models
| Compound | Animal Model | Dosage Range | Route of Administration | Key Findings | Reference(s) |
| This compound | Guinea Pig Pup Vocalization | 1 - 30 mg/kg | Intraperitoneal (i.p.) | Dose-dependently attenuated the number of separation-induced vocalizations. | [1][2] |
| Diazepam | Elevated Plus Maze (Rats) | 1 - 3 mg/kg | Intraperitoneal (i.p.) | Dose-dependently increased time spent in open arms. | |
| Buspirone | Elevated Plus Maze (Rats) | 3 mg/kg | Intraperitoneal (i.p.) | Increased frequency of open arm exploration. | [9] |
Mechanism of Action and Signaling Pathways
This compound exhibits a dual pharmacology with a complex mechanism of action. Its anxiolytic-like effects are primarily attributed to its role as a potent antagonist of the bombesin (B8815690) (BB) receptors, specifically the BB1 receptor, which is a subtype of the gastrin-releasing peptide (GRP) receptor.[1][3][10] However, this compound has also been identified as a potent agonist of formyl peptide receptors (FPRs), which adds a layer of complexity to its pharmacological profile.
Gastrin-Releasing Peptide (GRP) Receptor Signaling
The anxiolytic effects of this compound are thought to be mediated by the blockade of GRP/BB1 receptor signaling in brain regions associated with anxiety, such as the dorsal raphe nucleus (DRN). Endogenous bombesin-like peptides in the DRN are believed to promote the release of serotonin (B10506) (5-HT), leading to anxiogenic effects. By antagonizing these receptors, this compound may reduce serotonergic activity in limbic areas, resulting in anxiolysis.[1][10]
Formyl Peptide Receptor (FPR) Signaling
In addition to its effects on GRP receptors, this compound is a potent agonist of FPR1 and FPR2. The role of FPR agonism in anxiety is not well-established and appears to be complex. Some evidence suggests that FPR antagonists may have anxiolytic properties, creating a potential contradiction with the observed effects of this compound. FPRs are G-protein coupled receptors that can activate multiple downstream signaling cascades, including the MAPK pathways (ERK, p38, JNK), phospholipase C (PLC), and PI3K/Akt. The net effect of this compound's FPR agonism on anxiety-related behaviors requires further investigation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are standardized protocols for the key behavioral assays used to evaluate the anxiolytic-like effects of this compound and comparative compounds. Note: The exact parameters of the Merali et al. (2006) study may vary slightly from the standard protocols presented here.
Social Interaction Test (Rat)
This test assesses the natural tendency of rats to interact with a conspecific, which is reduced in an anxiogenic environment. Anxiolytic compounds are expected to increase the time spent in active social interaction.
Apparatus:
-
A square open-field arena (e.g., 60 x 60 x 30 cm) constructed from a non-reflective material.
-
The arena is situated in a sound-attenuated room with controlled lighting (e.g., high light: >300 lux; low light: <30 lux).
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer this compound, diazepam, buspirone, or vehicle via the specified route (e.g., i.p.) at the designated pre-treatment time (e.g., 30 minutes).
-
Testing: Place a pair of unfamiliar, weight-matched male rats in the center of the arena and record their behavior for a set duration (e.g., 10 minutes).
-
Scoring: An observer, blind to the treatment conditions, scores the total time the pair of rats spends in active social interaction. This includes behaviors such as sniffing, grooming, following, and crawling over or under each other. Locomotor activity (e.g., line crossings) should also be recorded to control for potential sedative or stimulant effects of the compounds.
Guinea Pig Pup Separation-Induced Vocalization Test
This test is based on the innate distress response of young animals when separated from their mother and littermates. Anxiolytic compounds are expected to reduce the number of distress vocalizations.[11]
Apparatus:
-
A sound-attenuating chamber.
-
A transparent observation cage (e.g., 25 x 15 x 15 cm).
-
An ultrasonic microphone and recording software to detect and quantify vocalizations.
Procedure:
-
Pup Selection: Use guinea pig pups between 7 and 10 days of age.
-
Habituation: Allow the dam and litter to acclimate to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle (i.p.) to the pups at the specified pre-treatment time.
-
Separation and Testing: Remove a single pup from the home cage and place it in the observation cage within the sound-attenuating chamber.
-
Recording: Record the number of audible and/or ultrasonic vocalizations for a set duration (e.g., 5 minutes).
-
Data Analysis: Compare the number of vocalizations between the drug-treated and vehicle-treated groups.
Conclusion
The available evidence suggests that this compound possesses anxiolytic-like properties, as demonstrated in the social interaction and guinea pig pup vocalization tests.[1][2] Its mechanism of action appears to be primarily mediated through the antagonism of GRP/BB1 receptors, leading to a modulation of the serotonergic system. However, its potent agonism at formyl peptide receptors presents a confounding factor that warrants further investigation to fully elucidate its pharmacological profile and therapeutic potential. Direct comparative studies with established anxiolytics under identical experimental conditions are necessary to definitively position this compound within the landscape of anxiolytic drug development. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute further studies to validate the anxiolytic-like effects of this compound.
References
- 1. Bombesin Receptors as a Novel Anti-Anxiety Therapeutic Target: BB1 Receptor Actions on Anxiety through Alterations of Serotonin Activity | Journal of Neuroscience [jneurosci.org]
- 2. Bombesin receptors as a novel anti-anxiety therapeutic target: BB1 receptor actions on anxiety through alterations of serotonin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Social isolation increases aggressive behaviour and alters the effects of diazepam in the rat social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Social instability in female rats: effects on anxiety and buspirone efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. Time-Dependent Effects of Buspirone versus Desipramine on the 5-Choice Serial Reaction Time Task in Rats Reared in Social Isolation: Implication of Early Life Experience and Motoric Impulsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of social factors on the anxiolytic efficacy of buspirone in male rats, male mice, and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Pharmacological and methodological aspects of the separation-induced vocalization test in guinea pig pups; a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for PD176252
Essential guidelines for the safe handling and disposal of the non-peptide gastrin-releasing peptide receptor (GRP-R) antagonist, PD176252, are critical for maintaining a secure research environment. This document provides a comprehensive, step-by-step approach to its disposal, ensuring the safety of laboratory personnel and compliance with standard chemical waste regulations.
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for chemical reagents like this compound is a fundamental aspect of laboratory safety. While specific institutional and local regulations must always be consulted and followed, the following procedures outline the best practices for managing this compound waste.
General Handling and Storage
Before disposal, it is imperative to handle and store this compound correctly to minimize risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[1][2]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Storage: this compound should be stored at +4°C. It is soluble in DMSO, and solutions should be stored at -20°C.[3] Keep containers tightly closed and in a dry, well-ventilated place.[1]
Step-by-Step Disposal Procedures for this compound
This compound waste should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
-
Segregation of Waste:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, vials), in a dedicated and clearly labeled hazardous waste container.[5][6]
-
Do not mix this compound waste with incompatible materials. Given its chemical structure, avoid mixing with strong oxidizing agents and strong acids.[1][2]
-
Separate liquid waste from solid waste.[6]
-
-
Waste Container Selection and Labeling:
-
Use a chemically compatible container with a secure, leak-proof lid.[4][5] The original container can be used if it is in good condition.[6]
-
Clearly label the waste container as "Hazardous Waste" and specify the contents, including "this compound" and the solvent used (e.g., DMSO).[5] Include the date of waste accumulation.[4]
-
-
Accumulation and Storage of Waste:
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (such as the solvent used to dissolve the compound) before being disposed of as regular trash.[8]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[7]
-
Deface the original label on the empty container before disposal.[8]
-
-
Arranging for Pickup and Disposal:
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general laboratory guidelines provide some context.
| Parameter | Guideline | Source |
| Storage Temperature (Solid) | +4°C | |
| Storage Temperature (in DMSO) | -20°C | [3] |
| Maximum Hazardous Waste Storage in Lab | Typically limited (e.g., 10 gallons) | [5] |
| Maximum Waste Accumulation Time | Varies by regulation (e.g., six months for academic labs) | [4] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
This structured approach to the disposal of this compound ensures that all waste is handled in a manner that prioritizes safety and environmental responsibility. Always defer to your institution's specific guidelines and the regulations of your local authorities.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guidance for Handling PD176252
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PD176252. The following procedures are designed to ensure personal safety and proper management of the compound within a laboratory setting.
Compound Information:
| Property | Value | Source |
| Molecular Weight | 584.67 g/mol | |
| Formula | C₃₂H₃₆N₆O₅ | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at +4°C | |
| Appearance | Solid (assumed) |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its biological activity as a potent, non-peptide gastrin-releasing peptide receptor (GRP-R) and neuromedin B receptor (NMB-R) antagonist, as well as a formyl-peptide receptor (FPR) agonist, necessitates careful handling to prevent exposure.[1][2][3] The following PPE is mandatory to minimize risk.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | With side-shields to protect from splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. |
| Body Protection | Laboratory Coat | To prevent skin contact. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the solid compound to avoid inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational protocols is essential for the safe handling of this compound.
2.1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.
2.2. Compound Reconstitution:
-
Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation.[4]
-
Carefully weigh the required amount of the solid compound in a chemical fume hood.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 100 mM).
-
Cap the vial tightly and vortex until the compound is fully dissolved.
2.3. General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
3.1. Waste Segregation:
-
Solid Waste: Unused solid this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves) should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container for liquid chemical waste.
-
Sharps: Needles and syringes used to handle this compound solutions should be disposed of in a designated sharps container.
3.2. Waste Disposal:
-
All waste must be disposed of in accordance with local, state, and federal environmental control regulations.[5]
-
Do not pour this compound solutions down the drain.
Emergency Procedures
4.1. Skin Contact:
-
Immediately wash the affected area with soap and plenty of water.
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.
4.2. Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Seek immediate medical attention.
4.3. Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
4.4. Ingestion:
-
Do not induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal, emphasizing the integration of safety measures at each step.
References
- 1. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 5. peptide.com [peptide.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
